Tert-butyl 7-bromoindoline-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-bromo-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLSVTIQYUAATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566395 | |
| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143262-17-3 | |
| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-butyl 7-bromoindoline-1-carboxylate
Foreword: The Strategic Importance of tert-butyl 7-bromoindoline-1-carboxylate in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the indoline scaffold represents a "privileged structure," a molecular framework that is recurrently identified as a binder to a variety of biological targets. The strategic derivatization of this core enables the exploration of vast chemical spaces, leading to the discovery of novel therapeutic agents. This compound is a cornerstone building block in this endeavor. The bromine atom at the 7-position serves as a versatile synthetic handle for a myriad of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[1] Concurrently, the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen ensures stability and regiochemical control in subsequent synthetic transformations. This guide provides a comprehensive, field-proven protocol for the synthesis of this pivotal intermediate, designed for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Three-Step Approach to a Key Intermediate
The synthesis of this compound is most effectively achieved through a robust three-step sequence. This pathway is designed for efficiency, scalability, and high purity of the final product. The overall synthetic workflow is as follows:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 7-Bromoindole via Bartoli Indole Synthesis
The initial step leverages the Bartoli indole synthesis, a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[2][3] The ortho-bromo substituent in 2-bromonitrobenzene is crucial for directing the cyclization process.[4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Bromonitrobenzene | ReagentPlus®, 99% | Sigma-Aldrich | Starting material. |
| Vinylmagnesium bromide | 1.0 M in THF | Sigma-Aldrich | Grignard reagent, handle under inert gas. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Reaction solvent, ensure dryness. |
| Ammonium chloride (NH₄Cl) | ACS reagent, ≥99.5% | Fisher Scientific | For quenching the reaction. |
| Diethyl ether (Et₂O) | ACS reagent, ≥99.0% | VWR | Extraction solvent. |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | Drying agent. |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
Experimental Protocol
-
Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 2-bromonitrobenzene (10.1 g, 50 mmol) and anhydrous THF (100 mL). The solution is cooled to -40 °C using an acetone/dry ice bath.
-
Grignard Addition: Vinylmagnesium bromide (1.0 M in THF, 150 mL, 150 mmol, 3.0 equiv.) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -35 °C. The causality behind the use of three equivalents is that one equivalent is consumed in the formation of a nitrosoarene intermediate, a second equivalent adds to the nitroso group, and the third is involved in a deprotonation step later in the mechanism.[3]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL) at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, 100:0 to 95:5) to afford 7-bromoindole as a beige-yellowish solid.[1] For enhanced purity, the product can be recrystallized from ethanol/water.[6]
Expected Yield and Characterization
-
Yield: 55-65%
-
Appearance: Beige-yellowish crystalline powder.[1]
-
Melting Point: 41-44 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (br s, 1H, NH), 7.60 (d, J = 7.9 Hz, 1H), 7.25 (dd, J = 7.9, 1.2 Hz, 1H), 7.18 (t, J = 3.0 Hz, 1H), 7.05 (t, J = 7.9 Hz, 1H), 6.55 (dd, J = 3.0, 1.9 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 134.8, 128.8, 124.6, 122.5, 121.3, 119.8, 103.0, 102.8.
Part 2: Reduction of 7-Bromoindole to 7-Bromoindoline
The reduction of the indole double bond to an indoline is a critical transformation. While catalytic hydrogenation is an option, the use of sodium cyanoborohydride in acetic acid offers a convenient and selective method that avoids the need for specialized high-pressure equipment and mitigates the risk of de-bromination.[7] The acidic medium is essential as it protonates the indole at the C3 position, forming an indoleninium ion which is readily reduced by the mild hydride reagent.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 7-Bromoindole | As synthesized | - | Starting material from Step 1. |
| Sodium cyanoborohydride (NaBH₃CN) | 95% | Sigma-Aldrich | Highly Toxic! Handle with extreme care.[8] |
| Acetic acid (AcOH) | Glacial, ≥99.7% | Fisher Scientific | Reaction solvent and catalyst. |
| Sodium hydroxide (NaOH) | Pellets, ACS reagent | VWR | For neutralization. |
| Dichloromethane (DCM) | ACS reagent, ≥99.5% | EMD Millipore | Extraction solvent. |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | Drying agent. |
Experimental Protocol
-
Reaction Setup: A 250 mL round-bottom flask is charged with 7-bromoindole (5.88 g, 30 mmol) and glacial acetic acid (100 mL). The mixture is stirred until all the solid has dissolved.
-
Reductant Addition: The solution is cooled to 10-15 °C in an ice-water bath. Sodium cyanoborohydride (9.42 g, 150 mmol, 5.0 equiv.) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 20 °C. The use of a significant excess of the reducing agent ensures complete conversion.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 4 hours. Reaction progress is monitored by TLC (hexane:ethyl acetate, 4:1), observing the disappearance of the starting material spot.
-
Work-up: The bulk of the acetic acid is removed under reduced pressure. The residue is cooled in an ice bath and carefully neutralized by the slow addition of 2 M aqueous sodium hydroxide until the pH is approximately 8-9.
-
Purification: The aqueous mixture is extracted with dichloromethane (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 7-bromoindoline is typically an oil and can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) if necessary, though often it is of sufficient purity for the next step.[9]
Expected Yield and Characterization
-
Yield: 80-90%
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ 7.00 (d, J = 7.8 Hz, 1H), 6.90 (d, J = 7.5 Hz, 1H), 6.60 (t, J = 7.7 Hz, 1H), 4.05 (br s, 1H, NH), 3.60 (t, J = 8.4 Hz, 2H), 3.05 (t, J = 8.4 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 150.8, 131.5, 129.2, 120.0, 117.8, 108.9, 47.5, 30.5.
Part 3: Boc Protection of 7-Bromoindoline
The final step involves the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). DMAP acts as a nucleophilic catalyst, accelerating the acylation of the secondary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 7-Bromoindoline | As synthesized | - | Starting material from Step 2. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade, 97% | Sigma-Aldrich | Boc-protecting agent. |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich | Catalyst. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | - | For washing. |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | Drying agent. |
Experimental Protocol
-
Reaction Setup: A 250 mL round-bottom flask is charged with 7-bromoindoline (4.0 g, 20.2 mmol), anhydrous dichloromethane (80 mL), and DMAP (247 mg, 2.02 mmol, 0.1 equiv.).
-
Boc Anhydride Addition: Di-tert-butyl dicarbonate (5.28 g, 24.2 mmol, 1.2 equiv.) is added to the stirred solution at room temperature. Effervescence (CO₂ evolution) should be observed.
-
Reaction Progression: The reaction is stirred at room temperature for 2 hours. Completion of the reaction is confirmed by TLC analysis (hexane:ethyl acetate, 9:1), where the product will have a higher Rf value than the starting indoline.
-
Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (50 mL) and then with brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to yield this compound as a white solid.
Expected Yield and Characterization
-
Yield: 90-98%
-
Appearance: White solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 7.05 (d, J = 7.5 Hz, 1H, Ar-H), 6.90 (t, J = 7.8 Hz, 1H, Ar-H), 4.10 (t, J = 8.5 Hz, 2H, N-CH₂), 3.00 (t, J = 8.5 Hz, 2H, C-CH₂), 1.60 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 153.5, 145.2, 132.0, 129.8, 124.5, 120.1, 110.2, 81.5, 52.8, 30.1, 28.5.
Safety and Handling Considerations
-
7-Bromoindole: May cause skin, eye, and respiratory irritation.[2][4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Sodium Cyanoborohydride: Highly toxic. [8] May be fatal if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic hydrogen cyanide gas.[8] All manipulations should be performed in a certified chemical fume hood. A dedicated waste container for cyanide-containing materials should be used.
-
Di-tert-butyl dicarbonate: Flammable solid with a low flash point.[10] It is also a lachrymator and can cause skin and respiratory irritation. Handle in a well-ventilated area, away from ignition sources.
-
Grignard Reagents: Highly reactive and pyrophoric. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and glassware.
Conclusion
This in-depth technical guide provides a reliable and detailed protocol for the synthesis of this compound. By understanding the causality behind the experimental choices and adhering to the outlined procedures and safety precautions, researchers can confidently produce this valuable building block for their drug discovery and development programs.
References
- Bartoli indole synthesis - Grokipedia. (URL: [Link])
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- Bartoli Indole Synthesis - J&K Scientific LLC. (2021-02-08). (URL: [Link])
- THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE - Canadian Science Publishing. (URL: [Link])
- 2009-02-20 Bartoli Indole Synthesis, Alex - Scribd. (2009-02-20). (URL: [Link])
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (URL: [Link])
- Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups - Erowid. (URL: [Link])
- NMR Chemical Shifts. (URL: [Link])
- Optimizing Organic Synthesis with 7-Bromoindole: A Supplier's Guide. (URL: [Link])
- 1 H-and 13 C-NMR chemical shifts for compound 7.
- Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws]. (URL: [Link])
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. (2023-04-19). (URL: [Link])
- Synthesis of 5-Bromo Indole - Erowid. (URL: [Link])
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025-02-22). (URL: [Link])
- Sodium cyanoborohydride - Organic Chemistry Portal. (URL: [Link])
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- bmse000097 Indole
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An In-depth Technical Guide to tert-Butyl 7-bromoindoline-1-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl 7-bromoindoline-1-carboxylate, a key building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, including its molecular weight, and present a detailed, field-tested synthesis protocol. The guide will further explore its critical role in the development of novel therapeutics, with a particular focus on its application in the synthesis of kinase inhibitors through advanced cross-coupling methodologies. Spectroscopic data for analytical verification, safety protocols, and a mechanistic exploration of its reactivity are included to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its unique three-dimensional structure and rich electronic properties allow for precise interactions with a wide array of biological targets. The strategic functionalization of the indoline ring system is paramount in modulating the pharmacological profile of drug candidates. This compound has emerged as a highly versatile and valuable intermediate in this context. The presence of a bromine atom at the 7-position provides a reactive handle for the introduction of diverse molecular fragments, while the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen ensures stability and allows for controlled, selective reactions at other positions of the ring.
Physicochemical Properties
A thorough understanding of the fundamental properties of a reagent is the cornerstone of its effective application in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 298.18 g/mol | [1][2][3] |
| Molecular Formula | C13H16BrNO2 | [1][2][3] |
| CAS Number | 143262-17-3 | [1][2][3] |
| Appearance | Light pink powder | [4] |
| Purity | ≥98% (typically by HPLC) | [2][4] |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)Br | [1][2][3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step sequence involving the synthesis of the 7-bromoindole intermediate followed by the protection of the indole nitrogen. A reliable method for the initial synthesis of 7-bromoindole is the Bartoli indole synthesis.
Step 1: Synthesis of 7-Bromoindole via Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful transformation for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. In this case, 2-bromonitrobenzene is reacted with vinylmagnesium bromide to yield 7-bromoindole.
Reaction Scheme:
A schematic of the Bartoli Indole Synthesis.
Experimental Protocol:
-
To a solution of 2-bromonitrobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -40 °C under an inert atmosphere (e.g., argon or nitrogen), add vinylmagnesium bromide (3.0 equiv., typically a 1 M solution in THF) dropwise, maintaining the internal temperature below -35 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 7-bromoindole.
Step 2: Boc Protection of 7-Bromoindole
The final step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard procedure that enhances the stability of the indole ring and prevents unwanted side reactions in subsequent steps.
Reaction Scheme:
Boc protection of 7-bromoindole.
Experimental Protocol:
-
Dissolve 7-bromoindole (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
-
To this solution, add di-tert-butyl dicarbonate ((Boc)2O, 1.1-1.2 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05-0.1 equiv.).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
Accurate characterization of the synthesized compound is crucial for ensuring its purity and confirming its identity. Below are the expected spectroscopic data for this compound based on its structure and data from closely related compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Expected Chemical Shifts (in CDCl₃):
-
δ 1.5-1.6 ppm (s, 9H): This singlet corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.
-
δ 3.0-3.2 ppm (t, 2H): A triplet corresponding to the two protons on the C3 carbon of the indoline ring.
-
δ 4.0-4.2 ppm (t, 2H): A triplet corresponding to the two protons on the C2 carbon of the indoline ring.
-
δ 6.9-7.5 ppm (m, 3H): A multiplet in the aromatic region corresponding to the three protons on the benzene ring of the indoline core.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Expected Chemical Shifts (in CDCl₃):
-
δ 28.4 ppm: Carbon atoms of the methyl groups in the tert-butyl group.
-
δ 30-32 ppm: C3 carbon of the indoline ring.
-
δ 50-52 ppm: C2 carbon of the indoline ring.
-
δ 80-82 ppm: Quaternary carbon of the tert-butyl group.
-
δ 115-145 ppm: Aromatic carbons of the indoline ring.
-
δ 152-155 ppm: Carbonyl carbon of the Boc group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
Expected Characteristic Peaks (cm⁻¹):
-
~2975 cm⁻¹: C-H stretching of the tert-butyl group.
-
~1700 cm⁻¹: Strong C=O stretching of the carbamate carbonyl group.[5]
-
~1600, ~1470 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250-1300 cm⁻¹: C-N stretching of the carbamate.
-
~1150 cm⁻¹: C-O stretching of the ester group.
-
MS (Mass Spectrometry):
-
Expected m/z:
-
[M+H]⁺: 299.05, 301.05 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
[M-Boc+H]⁺: 199.99, 201.99.
-
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a cornerstone intermediate in the synthesis of kinase inhibitors.[6] Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 7-position of the indoline ring is a key point for modification to achieve potent and selective kinase inhibition.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[7][8] In the context of this compound, it allows for the introduction of various aryl and heteroaryl moieties at the 7-position, which can mimic the adenine region of ATP and bind to the hinge region of protein kinases.[6]
Generalized Reaction Scheme:
Suzuki-Miyaura coupling workflow.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are chosen for their efficiency in facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand (e.g., PPh₃, dppf) can significantly impact the reaction's success by influencing the catalyst's stability and reactivity.
-
Base: A base is essential to activate the boronic acid for transmetalation. The choice of base can affect the reaction rate and yield, with inorganic carbonates being common and effective options.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic-soluble starting materials and the inorganic base.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, another critical transformation in the synthesis of kinase inhibitors. The introduction of an amino group at the 7-position can provide additional hydrogen bond donor/acceptor sites for enhanced interaction with the target protein.[6]
Generalized Reaction Scheme:
Buchwald-Hartwig amination workflow.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amide complex. Sodium tert-butoxide is a common choice.
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent unwanted side reactions.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statement Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
-
Precautionary Statement Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a strategically important building block that provides a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient exploration of chemical space in the pursuit of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this valuable compound in their drug discovery and development endeavors.
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- BLD Pharm. 143262-17-3|this compound|BLD Pharm.
- Chem-Impex. 7-Bromo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester.
- MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(3), 996.
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- Thermo Fisher Scientific. (2025). Safety Data Sheet.
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- NIH National Library of Medicine. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. J. Org. Chem., 81(17), 7567–7576.
- Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 14-19.
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Introduction to tert-butyl 7-bromoindoline-1-carboxylate
An In-depth Technical Guide: tert-Butyl 7-bromoindoline-1-carboxylate
Executive Summary: This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry and organic synthesis. We will dissect its structural components, detailing the strategic importance of the indoline core, the C7-bromine "reaction handle," and the N-Boc protecting group. This document furnishes detailed, field-tested protocols for the synthesis of the title compound and its subsequent application in high-yield palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate for the construction of complex, biologically active molecules.
Overview and Significance in Medicinal Chemistry
This compound, also commonly referred to as Boc-7-bromoindoline, has emerged as a highly valued intermediate in the synthesis of novel therapeutic agents.[1] Its structure is predicated on the indoline nucleus, a privileged heterocyclic system found in a vast array of natural products and FDA-approved pharmaceuticals.[2] The strategic placement of a bromine atom at the 7-position provides a versatile handle for advanced chemical modifications, primarily through palladium-catalyzed cross-coupling reactions.[3] This, combined with the stability and selective reactivity afforded by the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, makes it an ideal starting point for creating diverse molecular architectures, particularly in the development of kinase inhibitors for oncology.[2]
Chemical Identity and Physicochemical Properties
A clear understanding of the compound's fundamental properties is critical for its effective use and storage.
| Property | Value | Source |
| IUPAC Name | tert-butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | Chem-Impex[1] |
| Synonyms | Boc-7-bromoindoline, 7-Bromo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester | Chem-Impex[1] |
| CAS Number | 143262-17-3 | Cenmed Enterprises[4][5] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | Chem-Impex[1] |
| Molecular Weight | 298.18 g/mol | Chem-Impex[1] |
| Appearance | Light pink powder | Chem-Impex[1] |
| Purity | ≥98% (HPLC) | Chem-Impex[1] |
| Storage | Store at Room Temperature, protect from light | Sigma-Aldrich, Chem-Impex[1] |
The Strategic Role of Key Structural Features
The utility of Boc-7-bromoindoline is not accidental; it is a result of the deliberate combination of three key structural motifs, each serving a distinct and crucial purpose in a synthetic workflow.
The Indoline Core: A Privileged Scaffold
The indole and its reduced form, indoline, are fundamental scaffolds in medicinal chemistry, known to confer a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] Its rigid structure and specific electronic properties make it an excellent backbone for presenting functional groups to biological targets in a well-defined three-dimensional space.
The C7-Bromine Handle: A Gateway to Functionalization
The bromine atom at the 7-position is the primary site of reactivity. Its presence is a strategic choice, enabling chemists to employ a suite of powerful and reliable palladium-catalyzed cross-coupling reactions.[3] This allows for the precise introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is essential for structure-activity relationship (SAR) studies in drug discovery.[2][6]
The N-Boc Protecting Group: Enabling Selective Synthesis
The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis.[7] Its inclusion in this molecule serves several critical functions:
-
Prevents Unwanted Side Reactions: It deactivates the nitrogen, preventing it from interfering with reactions targeted at the C7-bromine.[6]
-
Enhances Solubility and Stability: The Boc group often improves the solubility of intermediates in common organic solvents and increases their overall stability.[1]
-
Facilitates C2 Functionalization: While deactivating the ring towards electrophilic substitution, the electron-withdrawing nature of the Boc group facilitates deprotonation at the C2 position, opening pathways for alternative functionalization if desired.[7]
-
Mild and Orthogonal Deprotection: The Boc group is reliably cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), which are typically orthogonal to the conditions used for its installation and for subsequent cross-coupling reactions.[7][8] This mild removal is crucial for preserving sensitive functional groups elsewhere in the molecule during multi-step syntheses.
Caption: Retrosynthetic pathway for this compound.
Recommended Synthetic Protocol
This protocol details the N-protection of 7-bromoindole followed by a diastereoselective reduction.
Step 1: Synthesis of tert-butyl 7-bromo-1H-indole-1-carboxylate
-
Reagent Preparation: To a solution of 7-bromoindole (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) and triethylamine (TEA, 1.5 equiv.).
-
Reaction Initiation: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise to the stirred solution at room temperature. The use of a slight excess of (Boc)₂O ensures complete conversion of the starting material.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 7-bromoindole spot is consumed (typically 1-2 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the N-Boc protected indole as a solid.
Step 2: Synthesis of this compound
-
Setup: Dissolve the tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv.) from Step 1 in methanol (MeOH, approx. 0.1 M) in a flask equipped with a magnetic stir bar.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 3.0-4.0 equiv.) carefully in small portions. The large excess of NaBH₄ is required for the reduction of the less reactive Boc-activated indole.
-
Reaction: Allow the reaction to stir at 0 °C and monitor by TLC. The reaction can be slow; allow it to warm to room temperature and stir for several hours or overnight if necessary.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water or acetone at 0 °C.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous NaSO₄, filter, and concentrate. The resulting crude product can be purified by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Analytical Characterization
The identity and purity of the final compound must be rigorously confirmed. Standard methods include:
-
¹H and ¹³C NMR: To confirm the molecular structure and absence of impurities.
-
LC-MS: To confirm the molecular weight and assess purity.
-
HPLC: To determine the purity with high precision. [1]
Core Applications in Palladium-Catalyzed Cross-Coupling
The primary utility of this building block is realized in palladium-catalyzed cross-coupling reactions, which construct new C-C and C-N bonds at the 7-position.
Mechanism Overview: The Catalytic Cycle
These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organic halide with an organoboron compound. [6]This reaction is instrumental in synthesizing 7-arylindoles, which are key scaffolds for kinase inhibitors as they can mimic the adenine region of ATP. [2] Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equiv.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 equiv.). [6]2. Solvent and Degassing: Add a suitable solvent system, such as 1,4-dioxane/water or toluene/water. [6]Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the 7-arylindoline product.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is the premier method for forming C-N bonds. Introducing an amino group at the 7-position can provide additional hydrogen bond donor/acceptor sites, leading to potent interactions with protein targets like kinases. [2] Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.3 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv.).
-
Solvent: Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Heating: Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.
-
Workup and Purification: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude material via flash chromatography to isolate the 7-aminoindoline product.
Case Study: Synthesis of a Kinase Inhibitor Scaffold
To illustrate the practical application, we can outline the synthesis of a 7-arylindoline scaffold, a common core in many kinase inhibitors.
Caption: Synthetic workflow from Boc-7-bromoindoline to a 7-arylindoline kinase inhibitor core.
This two-step sequence—Suzuki coupling followed by Boc deprotection—efficiently transforms a simple building block into a valuable, functionalized scaffold ready for further elaboration in a drug discovery program.
Conclusion and Future Outlook
This compound is a masterfully designed chemical intermediate whose value lies in the strategic interplay of its constituent parts. The stability of the Boc-protected indoline core, combined with the versatile reactivity of the C7-bromine atom, provides a reliable and powerful platform for the synthesis of complex molecular targets. Its proven utility in constructing kinase inhibitor scaffolds underscores its importance in modern pharmaceutical research. [1][2]Future applications will likely see this building block employed in the synthesis of novel materials, fluorescent probes, and an even broader range of biologically active compounds, solidifying its role as an indispensable tool in the chemist's arsenal.
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An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 7-Bromoindoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 7-bromoindoline-1-carboxylate, a key building block in synthetic and medicinal chemistry. The structural complexity of this molecule, featuring a substituted aromatic ring, a saturated heterocyclic system, and a bulky protecting group, gives rise to a nuanced ¹H NMR spectrum. Understanding the intricacies of this spectrum is paramount for reaction monitoring, quality control, and structural verification in drug discovery and development pipelines.
This document moves beyond a simple peak list, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy. We will dissect the spectrum into its constituent spin systems, explaining the causal relationships between the molecule's electronic and steric environment and the observed chemical shifts, multiplicities, and coupling constants.
Molecular Structure and Proton Environments
The structure of this compound contains several distinct proton environments, each with a characteristic signature in the ¹H NMR spectrum. A systematic analysis begins with identifying these unique protons.
Caption: Molecular structure of this compound with key proton environments highlighted.
The key proton groups are:
-
Aromatic Protons: H-4, H-5, and H-6 on the benzene ring.
-
Aliphatic Protons: The four protons of the two methylene groups at the C-2 and C-3 positions of the indoline ring.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyloxycarbonyl (Boc) protecting group.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| H-6 | ~7.5 - 7.6 | d | 1H | J(H6-H5) ≈ 7.5 - 8.0 (ortho) |
| H-4 | ~7.2 - 7.3 | d | 1H | J(H4-H5) ≈ 7.5 - 8.0 (ortho) |
| H-5 | ~6.9 - 7.0 | t | 1H | J(H5-H6) ≈ 7.5 - 8.0 (ortho), J(H5-H4) ≈ 7.5 - 8.0 (ortho) |
| H-2 | ~3.9 - 4.1 | t | 2H | J(H2-H3) ≈ 8.0 - 8.5 (vicinal) |
| H-3 | ~3.0 - 3.2 | t | 2H | J(H3-H2) ≈ 8.0 - 8.5 (vicinal) |
| -C(CH₃)₃ | ~1.5 - 1.6 | s | 9H | N/A |
Detailed Spectral Analysis
The Aromatic Region (δ 6.9 - 7.6 ppm)
The benzene ring is 1,2,3-trisubstituted, which gives rise to a characteristic splitting pattern for the three adjacent aromatic protons (H-4, H-5, and H-6). This arrangement forms an AMX spin system, though due to similar coupling constants, it often appears as a pseudo-ABX system.
-
H-6 (δ ~7.5 - 7.6 ppm): This proton is ortho to the electron-withdrawing bromine atom and meta to the nitrogen of the indoline ring. The deshielding effect of the adjacent bromine is expected to shift this proton the furthest downfield in the aromatic region. It will appear as a doublet due to coupling with H-5.
-
H-4 (δ ~7.2 - 7.3 ppm): This proton is ortho to the fused, electron-donating indoline ring nitrogen (after considering the electron-withdrawing effect of the Boc group) and meta to the bromine atom. It is expected to be the most shielded of the three aromatic protons. It will appear as a doublet due to coupling with H-5.
-
H-5 (δ ~6.9 - 7.0 ppm): This proton is situated between H-4 and H-6 and will be split by both neighboring protons. Since the ortho coupling constants (³J) in benzene rings are typically in the range of 7-10 Hz, and the coupling of H-5 to H-4 and H-6 will be similar, this signal will appear as a triplet.[1]
The electron-withdrawing nature of the Boc group on the nitrogen atom reduces its electron-donating character into the aromatic ring, influencing the precise chemical shifts of these protons.
The Aliphatic Region (δ 3.0 - 4.1 ppm)
The two methylene groups of the indoline ring (C-2 and C-3) form an A₂B₂ spin system.
-
H-2 (δ ~3.9 - 4.1 ppm): These protons are adjacent to the nitrogen atom, which is bonded to the electron-withdrawing Boc group. This deshielding environment shifts their signal significantly downfield. They will appear as a triplet due to vicinal coupling with the C-3 protons.
-
H-3 (δ ~3.0 - 3.2 ppm): These protons are adjacent to the C-2 methylene group and the aromatic ring. They are more shielded than the C-2 protons and will also appear as a triplet due to vicinal coupling with the C-2 protons. The vicinal coupling constant (³J) in such five-membered rings is typically in the range of 6-8 Hz.[1][2]
The tert-Butyl Group (δ ~1.5 - 1.6 ppm)
The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with.
-
-C(CH₃)₃ (δ ~1.5 - 1.6 ppm): This will appear as a sharp, intense singlet, integrating to nine protons. This characteristic signal is a definitive indicator of the presence of the Boc protecting group. Its upfield chemical shift is typical for aliphatic protons in a shielded environment.[3]
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound.[4][5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[6] Alternatively, the residual proton signal of the solvent can be used as a secondary reference (e.g., CHCl₃ at δ 7.26 ppm).[7]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter.[8]
Caption: Workflow for ¹H NMR sample preparation and data acquisition.
Data Acquisition
-
Instrument: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.
-
Acquisition Parameters: Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased and baseline corrected to produce the final ¹H NMR spectrum.
Causality Behind Experimental Choices and Interpretation
-
Choice of Solvent: Deuterated solvents are used to avoid large solvent proton signals that would obscure the analyte signals. The choice between solvents like CDCl₃ and DMSO-d₆ can slightly alter chemical shifts due to different solvent-solute interactions.
-
Internal Standard: TMS is the standard reference because its protons are highly shielded, and it is chemically inert. This ensures accurate and reproducible chemical shift measurements across different experiments and instruments.
-
Spectrometer Frequency: Higher field strengths (e.g., 500 MHz vs. 300 MHz) increase the separation between peaks (in Hz), which can help to resolve complex multiplets and provide more accurate coupling constant measurements.
-
Splitting Patterns (Multiplicity): The splitting of a proton signal into a multiplet is caused by the magnetic influence of neighboring, non-equivalent protons (spin-spin coupling). The n+1 rule is a useful first-order approximation, where n is the number of equivalent neighboring protons.[9]
-
Coupling Constants (J): The magnitude of the coupling constant is independent of the spectrometer's magnetic field strength and provides valuable information about the connectivity and stereochemistry of the molecule. Ortho-coupling in aromatic systems is typically larger than meta- or para-coupling. Vicinal coupling in aliphatic systems is dependent on the dihedral angle between the coupled protons (the Karplus relationship).[3][10]
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the predicted chemical shifts, multiplicities, and coupling constants for each proton environment, as detailed in this guide, is essential for any scientist working with this compound. By following a standardized experimental protocol and applying the fundamental principles of NMR spectroscopy, researchers can confidently use ¹H NMR as a powerful tool for structural verification and purity assessment in their synthetic and drug discovery endeavors. The logical relationships between molecular structure and spectral appearance provide a self-validating system for the analytical chemist.
Caption: Logical relationship between molecular structure, NMR principles, and the resulting spectrum.
References
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- Scribd. (n.d.). NMR Sample Preparation Guide.
- Sun, H., Ehlhardt, W. J., Kulanthaivel, P., & Yost, G. S. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 35(9), 1647–1655.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.
- Rawal, G. K., & Singh, V. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23891–23899.[14]
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Royal Society of Chemistry. (n.d.). Supporting information.
- University of Oregon. (n.d.). NMR Chemical Shifts.
- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- Dhar, S. S., & Singh, P. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 56(6), 335–343.[17]
- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- YouTube. (2025).
- MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(10), 2497.[20]
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- Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link][21]
- Supporting Information. (n.d.).
- University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link][23]
- Human Metabolome Database. (n.d.). Indole 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
- Sadtler Research Laboratories. (1976). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link][25]
- Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
- PubChem. (2026). Tert-butyl 7-acetyl-3-bromo-indole-1-carboxylate.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
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An In-depth Technical Guide to the Mass Spectrometry of tert-butyl 7-bromoindoline-1-carboxylate
Introduction: Elucidating the Structure of a Key Synthetic Intermediate
In the landscape of pharmaceutical research and drug development, indoline scaffolds are of paramount importance, serving as foundational structures for a myriad of biologically active compounds. Tert-butyl 7-bromoindoline-1-carboxylate is a crucial intermediate, leveraging the reactivity of the bromine atom for further synthetic elaborations and the tert-butoxycarbonyl (Boc) group as a stable, yet readily cleavable, protecting group for the indoline nitrogen. The precise characterization of this molecule is fundamental to ensuring the integrity of the synthetic pathways it enables. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through the controlled fragmentation of the parent molecule.
This guide provides an in-depth technical exploration of the mass spectrometric behavior of this compound. We will delve into the theoretical underpinnings of its ionization and fragmentation, present a robust experimental protocol for its analysis, and interpret the resulting mass spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of complex organic molecules.
Core Principles: Ionization and Isotopic Distribution
When subjected to mass spectrometric analysis, this compound (Molecular Formula: C13H16BrNO2, Molecular Weight: 298.18 g/mol ) is first ionized to generate a charged species.[1][2] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically producing the protonated molecule, [M+H]+.
A key characteristic of the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two naturally occurring stable isotopes, 79Br and 81Br, with near-equal abundance (approximately 50.5% and 49.5%, respectively). This results in a pair of peaks (an M and M+2 peak) of roughly equal intensity for any fragment containing a bromine atom, providing a clear and immediate signature for the presence of bromine in the molecule and its fragments.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a standardized procedure for the analysis of this compound using a quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with an electrospray ionization source. The inclusion of system suitability tests and internal standards ensures the trustworthiness and reproducibility of the generated data.
1. Sample Preparation and System Suitability:
-
Solvent Preparation: Prepare a solution of 0.1% formic acid in acetonitrile (LC-MS grade).
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the prepared solvent to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 10 µg/mL for analysis.
-
System Suitability Test: Prior to sample analysis, inject a standard mixture (e.g., a solution of caffeine and reserpine) to verify instrument performance, including mass accuracy and resolution.
2. Instrumentation and Data Acquisition:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Acquisition Mode: Full scan MS and tandem MS (MS/MS) of the protonated parent ion.
-
Collision Energy: For MS/MS, use a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
Predicted Mass Spectrum and Fragmentation Pathway Analysis
The mass spectrum of this compound is predicted to be dominated by fragmentation pathways characteristic of the N-Boc protecting group and the inherent stability of the aromatic indoline core. The following table summarizes the expected key ions:
| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |
| 298/300 | [C13H16BrNO2+H]+ | Protonated Molecular Ion ([M+H]+) |
| 242/244 | [C9H10BrN+H]+ | Loss of isobutylene (C4H8) from the Boc group |
| 198/200 | [C8H8BrN]+ | Loss of carbon dioxide (CO2) from the [M+H - C4H8]+ ion |
| 144 | [C9H10N]+ | Loss of bromine radical from the [M+H - C4H8 - CO2]+ ion |
| 57 | [C4H9]+ | Formation of the tert-butyl cation |
The fragmentation of the N-Boc group is a well-documented process in mass spectrometry.[3][4] The initial loss of isobutylene is a common neutral loss for Boc-protected amines. Subsequent loss of carbon dioxide leads to the formation of the protonated 7-bromoindoline.
Visualizing the Fragmentation Cascade
The logical flow of the fragmentation process can be visualized as a directed graph. The following diagram, generated using DOT language, illustrates the proposed fragmentation pathway of protonated this compound.
Sources
An In-depth Technical Guide to the FT-IR Analysis of tert-butyl 7-bromoindoline-1-carboxylate
Abstract
This technical guide provides a comprehensive framework for the analysis of tert-butyl 7-bromoindoline-1-carboxylate using Fourier-Transform Infrared (FT-IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize spectroscopic techniques for structural elucidation and quality control. The guide delves into the theoretical underpinnings of FT-IR as applied to heterocyclic compounds, offers a detailed experimental protocol for sample analysis, and presents an in-depth interpretation of the expected vibrational modes. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as a practical resource for obtaining and interpreting high-quality FT-IR data for this and structurally related molecules.
Introduction: The Role of FT-IR in Characterizing Indoline Scaffolds
Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The synthesis of these molecules often involves multi-step processes, including the protection of reactive functional groups. This compound is a key intermediate where the indoline nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and the aromatic ring is substituted with a bromine atom. Verifying the successful incorporation of these functionalities is paramount for ensuring the integrity of subsequent synthetic transformations.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose. It probes the vibrational transitions of molecules upon absorption of infrared radiation. Specific functional groups possess characteristic vibrational frequencies, and their presence or absence in an FT-IR spectrum provides a molecular fingerprint, confirming the identity and purity of a synthesized compound. This guide will specifically focus on the expected FT-IR spectral features of this compound, providing a roadmap for its unambiguous characterization.
Experimental Protocol: A Self-Validating Approach to FT-IR Analysis
The acquisition of a high-quality FT-IR spectrum is contingent upon a meticulously executed experimental procedure. The following protocol is designed to be self-validating, ensuring reproducibility and accuracy.
Sample Preparation: The Solid-State Advantage
For a solid, non-volatile compound like this compound, the potassium bromide (KBr) pellet method is a widely accepted and robust technique. This method involves intimately mixing a small amount of the sample with finely ground, anhydrous KBr and pressing the mixture into a transparent pellet. The rationale behind using KBr is its ionic nature, which renders it transparent in the mid-infrared region (4000-400 cm⁻¹), thus not contributing any interfering signals to the sample's spectrum.
Step-by-Step Protocol:
-
Drying: Ensure both the sample and spectroscopic grade KBr are completely dry by placing them in a drying oven at 110°C for at least 2 hours. Moisture can introduce broad O-H stretching bands around 3400 cm⁻¹, which can obscure important spectral features.
-
Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample with 100-200 mg of the dried KBr. The grinding should be thorough to ensure a homogenous mixture and reduce particle size, which minimizes scattering of the infrared beam.
-
Pellet Formation: Transfer the ground mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet is indicative of good sample dispersion and minimal light scattering.
-
Background Collection: Place the empty sample holder into the FT-IR spectrometer and collect a background spectrum. This step is crucial as it records the spectral contributions of atmospheric water and carbon dioxide, which will be subtracted from the sample spectrum.
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
Instrumentation and Data Processing
A modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable for this analysis. The collected interferogram is subjected to a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Spectral Interpretation: Decoding the Vibrational Fingerprint
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the indoline ring, the Boc-protecting group, and the bromine substituent. The following sections detail the expected absorption bands and their assignments.
High-Frequency Region (4000-2500 cm⁻¹)
This region is dominated by C-H stretching vibrations.
-
Aromatic C-H Stretch: The C-H bonds on the benzene ring of the indoline moiety are expected to show weak to medium absorption bands in the 3100-3000 cm⁻¹ range[1][2][3].
-
Aliphatic C-H Stretch: The sp³ hybridized C-H bonds of the five-membered ring and the tert-butyl group will exhibit strong, sharp peaks in the 3000-2850 cm⁻¹ region[2][4]. The asymmetric and symmetric stretching of the CH₃ groups in the tert-butyl moiety are typically prominent here.
Carbonyl and Double Bond Region (1800-1500 cm⁻¹)
This region is particularly diagnostic for the presence of the Boc-protecting group and the aromatic ring.
-
C=O Stretch (Amide I Band): The carbonyl group of the carbamate is expected to produce a very strong and sharp absorption band in the range of 1750-1690 cm⁻¹[5]. The exact position is influenced by the electronic environment, but for an N-Boc group, it is a highly characteristic peak.
-
Aromatic C=C Stretch: The carbon-carbon stretching vibrations within the aromatic ring typically give rise to two or more medium to weak bands in the 1600-1450 cm⁻¹ range[1][6].
The Fingerprint Region (1500-400 cm⁻¹)
This region contains a wealth of structural information from various bending and stretching vibrations. While complex, certain key absorptions can be identified.
-
C-H Bending: Aliphatic C-H bending vibrations (scissoring and rocking) from the CH₂ and CH₃ groups appear between 1470-1350 cm⁻¹[4][7].
-
C-N Stretch: The stretching vibration of the C-N bond in the carbamate and the indoline ring is expected in the 1300-1100 cm⁻¹ range[6].
-
C-O Stretch: The C-O stretching of the carbamate group will likely show strong bands in the 1300-1000 cm⁻¹ region[5].
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a medium to strong band in the low-frequency region, typically between 690-515 cm⁻¹[5][8]. The presence of a band in this region is a strong indicator of successful bromination.
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring can often be deduced from the strong C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ range[1][2].
Summary of Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3100-3000 | Weak-Medium | Aromatic C-H Stretch[1][3] |
| 3000-2850 | Strong | Aliphatic C-H Stretch (CH₂, CH₃)[2][4] |
| 1750-1690 | Very Strong | C=O Stretch (Carbamate)[5] |
| 1600-1450 | Medium-Weak | Aromatic C=C Stretch[1][6] |
| 1470-1350 | Medium | Aliphatic C-H Bending[4][7] |
| 1300-1100 | Medium-Strong | C-N Stretch[6] |
| 1300-1000 | Strong | C-O Stretch (Carbamate)[5] |
| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending[1][2] |
| 690-515 | Medium-Strong | C-Br Stretch[5][8] |
Visualization of Molecular Structure and Key Vibrational Modes
To visually correlate the molecular structure with the expected FT-IR absorptions, the following diagrams are provided.
Caption: Molecular structure of the target compound.
Caption: Key vibrational modes and their spectral regions.
Conclusion
FT-IR spectroscopy stands as an indispensable tool for the structural verification of synthetic intermediates like this compound. By systematically analyzing the characteristic absorption bands corresponding to the aromatic and aliphatic C-H stretches, the strong carbamate C=O stretch, and the low-frequency C-Br stretch, a high degree of confidence in the compound's identity can be achieved. This guide provides the foundational knowledge and a practical framework for researchers to successfully apply this technique, ensuring the integrity of their chemical entities and the robustness of their synthetic endeavors.
References
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An In-depth Technical Guide to the Solubility of tert-Butyl 7-Bromoindoline-1-carboxylate
Abstract
tert-Butyl 7-bromoindoline-1-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Its utility in constructing complex molecular architectures is frequently dictated by a fundamental, yet often overlooked, physical property: its solubility in organic solvents.[1] This guide provides a comprehensive analysis of the solubility characteristics of this compound, moving beyond simple data points to offer a framework for rational solvent selection. We will explore the theoretical underpinnings of its solubility based on molecular structure, present qualitative solubility data inferred from common laboratory procedures, and provide a robust, step-by-step protocol for quantitative solubility determination. This document is intended to empower researchers, scientists, and drug development professionals with the expertise to effectively handle this versatile intermediate in a variety of experimental contexts.
Introduction: The Critical Role of Solubility
In the realm of medicinal chemistry, the journey from a chemical blueprint to a viable drug candidate is paved with practical challenges. Among the most crucial is ensuring the effective dissolution of intermediates and active pharmaceutical ingredients (APIs).[2] Poor solubility can impede reaction kinetics, complicate purification processes, and create significant hurdles in formulation development.[3] this compound, with its indoline core, bromine handle for cross-coupling, and bulky tert-butoxycarbonyl (Boc) protecting group, presents a unique solubility profile that warrants careful consideration.[1][4] Understanding and predicting how this molecule behaves in different solvent environments is essential for optimizing synthetic routes and ensuring the reproducibility of experimental outcomes.[5]
This guide will deconstruct the factors governing the solubility of this compound and provide actionable insights for its use in the laboratory.
Molecular Structure Analysis and Theoretical Solubility Prediction
The principle of "like dissolves like" serves as a foundational concept for predicting solubility.[3] This axiom suggests that a solute will dissolve best in a solvent that has a similar polarity. An analysis of the molecular structure of this compound provides the first layer of insight into its solubility behavior.
-
Indoline Core: The bicyclic indoline system contains a nitrogen atom, contributing to the molecule's polarity.
-
Bromo Substituent: The bromine atom at the 7-position is electronegative, further enhancing the polarity of the aromatic portion of the molecule.
-
tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar protecting group significantly influences the overall character of the molecule.[6] It increases the steric hindrance and introduces a significant lipophilic component, which can enhance solubility in less polar solvents.
-
Carboxylate Moiety: The ester functional group within the Boc protector is a polar feature capable of acting as a hydrogen bond acceptor.
Overall Predicted Profile: The molecule presents a duality. It has polar characteristics arising from the bromo-indoline core and the carboxylate function, but also a significant nonpolar character due to the large tert-butyl group. This suggests that the compound is unlikely to be highly soluble in extremely polar solvents (like water) or very nonpolar solvents (like hexane). Its optimal solubility is expected in solvents of intermediate polarity that can accommodate both the polar and nonpolar regions of the molecule.
Inferred Solubility from Synthetic & Purification Methodologies
While explicit quantitative solubility data is not widely published for this specific compound, valuable qualitative information can be gleaned from documented synthetic and purification procedures.
Furthermore, recrystallization , a common purification technique for solid organic compounds, provides direct evidence of temperature-dependent solubility.[9][10] A good recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[11] While specific recrystallization solvents for the title compound are not frequently cited, ethanol is a common choice for similar structures.[12] This implies high solubility in hot ethanol and lower solubility in cold ethanol.
Based on these common laboratory practices, a qualitative solubility profile can be constructed:
| Solvent / Solvent System | Inferred Solubility | Rationale |
| Dichloromethane (DCM) | Soluble | Commonly used as a reaction solvent for Boc protection.[4] |
| Tetrahydrofuran (THF) | Soluble | Often used as a solvent for reactions involving Grignard reagents and other organometallics.[4] |
| Ethyl Acetate | Soluble | Used as an eluent in chromatography and for extraction from aqueous workups.[7] |
| Acetone | Likely Soluble | A polar aprotic solvent that is a good general solvent for many organic compounds. |
| Ethanol / Methanol | Soluble, especially when heated | Alcohols are polar protic solvents. Recrystallization is often possible.[12] |
| Petroleum Ether / Hexane | Sparingly Soluble to Insoluble | Nonpolar solvents, often used as the less polar component in chromatography gradients or as an anti-solvent.[7] |
| Water | Insoluble | The large nonpolar Boc group and the overall organic structure make it immiscible with water. |
Quantitative Solubility Determination: An Experimental Protocol
To move beyond qualitative estimates, experimental determination of solubility is essential, particularly in a drug development context where precise concentrations are required. The shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.[13][14]
-
This compound (purity ≥98%)
-
Selected organic solvent(s) (HPLC grade)
-
Scintillation vials or small glass flasks with screw caps
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial (e.g., 10-20 mg). The key is to have undissolved solid remaining after equilibration.
-
Accurately pipette a known volume of the selected solvent (e.g., 2.0 mL) into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[15]
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
-
Sample Analysis:
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any disturbance of the solid pellet.
-
Attach a PTFE syringe filter and dispense the filtrate into a clean, pre-weighed vial.
-
Accurately weigh the collected filtrate to determine its mass.
-
Prepare a series of dilutions of the filtrate using the same solvent.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the solute. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.[16]
-
-
Calculation and Reporting:
-
Calculate the concentration of the solute in the original saturated solution from the HPLC data.
-
Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
-
Visualizing the Workflow and Decision-Making Process
To streamline the process from theoretical analysis to practical application, the following workflows can be visualized.
Caption: Workflow for assessing the solubility of a target compound.
Caption: Decision tree for selecting an appropriate solvent system.
Conclusion and Practical Recommendations
This compound exhibits a solubility profile characteristic of a moderately polar organic compound with significant nonpolar features.
-
For Synthetic Reactions: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent first choices as they are relatively inert and offer good solvating power for this and many common reagents.
-
For Purification:
-
Chromatography: A gradient of ethyl acetate in a nonpolar solvent like hexane or petroleum ether is a proven system.
-
Recrystallization: Ethanol or isopropanol are strong candidates, given their ability to dissolve the compound at elevated temperatures while allowing for crystal formation upon cooling.[9]
-
-
For Analysis (e.g., NMR): Deuterated chloroform (CDCl₃) is generally a suitable solvent. For compounds that are difficult to dissolve, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
While theoretical predictions and qualitative inferences provide a strong starting point, they are not a substitute for empirical data. For processes sensitive to concentration, such as crystallization studies or kinetic profiling, the quantitative determination of solubility via the shake-flask method is strongly recommended.[13] By integrating theoretical knowledge with robust experimental validation, researchers can confidently and efficiently utilize this compound to its full potential in their synthetic endeavors.
References
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Rowan Scientific. (n.d.). Predicting Solubility.
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- Ghaffari, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds?. YouTube.
- University of California, Los Angeles. (n.d.). Recrystallization.
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- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of the Persian Gulf.
- SlideShare. (n.d.). solubility experimental methods.pptx.
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- International Journal of Pharmaceutical Erudition. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
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- Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Heterocycles.
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
- Namba, K., et al. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett.
- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
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- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
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Stability and Storage of Tert-butyl 7-bromoindoline-1-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 7-bromoindoline-1-carboxylate, a key intermediate in pharmaceutical research and organic synthesis.[1] Drawing upon established principles of chemical stability and data from related N-Boc protected and bromo-substituted heterocyclic compounds, this document outlines potential degradation pathways, including hydrolysis, thermal decomposition, photodegradation, and oxidation. Detailed protocols for conducting forced degradation studies are provided to enable researchers to assess the intrinsic stability of this molecule and identify potential degradation products. Adherence to the storage and handling guidelines presented herein is critical for ensuring the integrity and purity of this compound throughout its lifecycle in a research and development setting.
Introduction: Chemical Profile of this compound
This compound is a vital building block characterized by an indoline core, a bromine substituent at the 7-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of functional groups dictates its reactivity and, consequently, its stability profile. The N-Boc group offers a convenient means of protecting the indoline nitrogen, yet its inherent lability under certain conditions is a primary stability concern. The bromine atom on the aromatic ring, while often a site for synthetic modification, can also influence the molecule's susceptibility to degradation, particularly through photolytic cleavage.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 143262-17-3[2][3] |
| Molecular Formula | C₁₃H₁₆BrNO₂[3] |
| Molecular Weight | 298.18 g/mol [3] |
| Appearance | Light pink powder[1] |
| Purity (Typical) | ≥98% (via HPLC)[1] |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is fundamental to establishing appropriate storage and handling procedures. The primary routes of degradation are anticipated to be acid-catalyzed hydrolysis, thermal decomposition, photodegradation, and oxidation.
Acid-Catalyzed Hydrolysis of the N-Boc Group
The N-Boc protecting group is notoriously susceptible to cleavage under acidic conditions.[4][5] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide, liberating the free indoline nitrogen.[6][7] This degradation pathway is a significant concern, as even trace amounts of acidic impurities can catalyze the removal of the Boc group over time, leading to the formation of 7-bromoindoline.
Thermal Decomposition
While the N-Boc group is generally stable to moderate heat, elevated temperatures can induce its thermolytic cleavage.[8][9][10] This process can occur even in the absence of strong acids, particularly at temperatures exceeding typical ambient conditions. The thermal decomposition of tert-butyl carbamates can proceed through a concerted mechanism, yielding the deprotected amine, isobutylene, and carbon dioxide. Therefore, prolonged exposure to high temperatures should be avoided to maintain the integrity of the compound.
Photodegradation
Bromoaromatic compounds are known to be susceptible to photodegradation upon exposure to UV or even visible light.[11] The carbon-bromine bond can undergo homolytic cleavage, generating radical species that can lead to a variety of degradation products. Potential photodegradation pathways for this compound include debromination to form tert-butyl indoline-1-carboxylate, or the formation of hydroxylated and other isomeric byproducts.[11] For this reason, protection from light is a critical aspect of storage.
Oxidation
While the indoline ring and the N-Boc group are relatively stable to oxidation, strong oxidizing agents can potentially lead to degradation. The indoline nucleus could be susceptible to oxidation, potentially leading to the corresponding indole or other oxidized species. Contact with strong oxidizers should be strictly avoided.
Diagram 1: Potential Degradation Pathways
Caption: Major potential degradation routes for this compound.
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator (2-8 °C). | Minimizes thermal degradation and slows down potential hydrolytic reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Container | Use a tightly sealed, opaque container. | Prevents exposure to moisture and light. Amber glass vials are ideal. |
| Light Exposure | Protect from light at all times. | Avoids photodegradation through cleavage of the C-Br bond. |
| Incompatibilities | Avoid contact with strong acids, strong oxidizing agents, and strong bases. | Prevents rapid chemical degradation. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | Ensures user safety and prevents contamination of the compound. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying the intrinsic stability of this compound and for developing stability-indicating analytical methods. The following protocols outline a systematic approach to stress testing.
Diagram 2: Forced Degradation Experimental Workflow
Caption: Workflow for conducting a forced degradation study.
Materials and Reagents
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol, HPLC grade
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV and/or Mass Spectrometry (MS) detection
-
pH meter
-
Photostability chamber
-
Oven
Preparation of Stock Solution
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the compound in a suitable solvent, such as acetonitrile or methanol, and dilute to the mark to obtain a stock solution of approximately 1 mg/mL.
Stress Conditions
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of 0.1 M HCl.
-
Keep the vial at room temperature and withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Prior to analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of 0.1 M NaOH.
-
Keep the vial at room temperature and withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Transfer aliquots of the stock solution into separate vials.
-
Place the vials in an oven maintained at a controlled temperature (e.g., 60°C).
-
Withdraw samples at specified time points (e.g., 24, 48, 72 hours).
-
Allow samples to cool to room temperature before analysis.
-
Place an aliquot of the stock solution in a transparent vial.
-
Expose the vial to a light source in a photostability chamber (e.g., UV light at 254 nm and/or a broad-spectrum light source).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw samples from both the exposed and control vials at suitable time intervals.
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of a 3% hydrogen peroxide solution.
-
Keep the vial at room temperature and monitor for degradation over time.
-
Withdraw samples at appropriate intervals for analysis.
Analytical Method
A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, should be developed and validated. The method must be capable of separating the parent compound from all potential degradation products. Coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient to resolve all peaks (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at a suitable wavelength (e.g., 254 nm) and/or MS |
Conclusion
The stability of this compound is intrinsically linked to the lability of the N-Boc protecting group and the photosensitivity of the bromoaromatic system. To maintain the integrity of this valuable synthetic intermediate, it is imperative to store it under refrigerated, dark, and inert conditions. Researchers and drug development professionals must be cognizant of its susceptibility to acidic, thermal, and photolytic degradation. The implementation of forced degradation studies, as outlined in this guide, will provide crucial insights into its stability profile, aiding in the development of robust synthetic processes and analytical methods.
References
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- de la Osa, M., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Talanta, 101, 285-293. [Link]
- Jones, A. D., et al. (2007). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development, 11(4), 647-652. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Britton, J., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 794-803. [Link]
- Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. IV. The reactions of isopropyl N,N-dimethylcarbamate and t-butyl N,N-dimethylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]
- Cole, K. P., et al. (2017). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 82(19), 10482-10491. [Link]
- Cenmed Enterprises.
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- 2. 143262-17-3|this compound|BLD Pharm [bldpharm.com]
- 3. cenmed.com [cenmed.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Strategic Synthesis of 7-Bromoindoline from 2-Bromonitrobenzene
Abstract
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic introduction of a halogen, such as bromine, at the 7-position provides a crucial handle for further molecular elaboration through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. This technical guide provides an in-depth, field-proven methodology for the synthesis of 7-bromoindoline, commencing from the readily available starting material, 2-bromonitrobenzene. We will dissect a robust two-stage synthetic strategy, focusing not just on the procedural steps but on the underlying mechanistic principles and the rationale governing the choice of reagents and conditions. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this valuable synthetic intermediate.
Introduction: The Strategic Value of 7-Bromoindoline
The indole and indoline heterocycles are cornerstones of modern drug discovery. The 7-bromoindoline derivative is particularly valuable; the bromine atom at the C7 position is not merely a substituent but a versatile functional handle. It allows for the introduction of diverse aryl, heteroaryl, and alkyl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), making it a powerful building block for generating chemical libraries for biological screening.[1][2] Compounds derived from this scaffold have shown potential as anticancer agents and selective androgen receptor modulators (SARMs).[1]
The synthesis of 7-bromoindoline from a simple precursor like 2-bromonitrobenzene presents a distinct chemical challenge: the construction of the five-membered nitrogen-containing ring while preserving the C-Br bond, which can be susceptible to reduction or elimination under certain reaction conditions. The strategy detailed herein navigates this challenge through a logical and efficient two-part sequence:
-
Part I: Construction of the Indole Ring System via the Bartoli indole synthesis.
-
Part II: Selective Reduction of the Indole to the corresponding indoline.
This approach is designed for reliability, scalability, and high fidelity, ensuring the integrity of the crucial bromine substituent throughout the synthesis.
Overall Synthetic Workflow
The transformation from 2-bromonitrobenzene to 7-bromoindoline is achieved in two distinct, high-yielding steps. The workflow is designed to first build the aromatic indole core and then selectively saturate the pyrrolic ring.
Caption: Mechanistic workflow for the Bartoli indole synthesis.
B. Detailed Experimental Protocol
Materials:
-
2-Bromonitrobenzene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-bromonitrobenzene (1.0 eq.).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -40 °C using an acetonitrile/dry ice bath.
-
Slowly add vinylmagnesium bromide solution (3.0 eq.) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not exceed -35 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 7-bromoindole as a solid.
C. Data Summary: 7-Bromoindole
| Parameter | Expected Value | Reference |
| Molecular Formula | C₈H₆BrN | [3] |
| Molecular Weight | 196.04 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 41-44 °C | [4] |
| Yield | 65-75% | (Typical) |
| ¹H NMR (CDCl₃) | δ ~8.1 (br s, 1H, NH), 7.6-7.0 (m, 4H, Ar-H), 6.5 (m, 1H, Ar-H) | |
| ¹³C NMR (CDCl₃) | δ ~128.9, 128.5, 124.7, 122.1, 121.3, 119.8, 103.4, 102.9 | [3] |
Part II: Selective Hydrogenation to 7-Bromoindoline
A. Rationale and Method Selection
The reduction of an indole to an indoline is a non-trivial transformation. The challenge lies in selectively hydrogenating the C2=C3 double bond of the pyrrole ring without over-reduction of the benzene ring or reductive cleavage of the C-Br bond (hydrodebromination).
Why Catalytic Hydrogenation? While various reducing agents can accomplish this, heterogeneous catalytic hydrogenation offers high efficiency, clean conversion, and ease of product isolation (the catalyst is simply filtered off).
The Role of Acid: For N-unprotected indoles, the reaction is often sluggish under neutral conditions. The addition of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), is critical. [5]The acid protonates the indole at the C3 position, which disrupts the aromaticity of the five-membered ring and forms a highly reactive iminium ion intermediate. This intermediate is readily reduced by the catalyst, leading to a much faster and more efficient reaction at lower temperatures and pressures. [5]Platinum on carbon (Pt/C) is an excellent catalyst for this transformation, showing high activity and selectivity.
Caption: Key stages of the acid-catalyzed indole reduction.
B. Detailed Experimental Protocol
Materials:
-
7-Bromoindole
-
Platinum on carbon (Pt/C, 5 wt. %)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Deionized Water
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a high-pressure hydrogenation vessel, add 7-bromoindole (1.0 eq.), Pt/C catalyst (5 mol %), and p-toluenesulfonic acid monohydrate (1.1 eq.).
-
Add deionized water to form a suspension (approx. 0.1 M concentration).
-
Seal the vessel, purge with nitrogen gas, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 bar.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst, washing the pad with water and dichloromethane.
-
Transfer the filtrate to a separatory funnel and neutralize by the careful addition of saturated aqueous NaHCO₃ solution until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 7-bromoindoline, which can be further purified by chromatography if necessary.
C. Data Summary: 7-Bromoindoline
| Parameter | Expected Value | Reference |
| Molecular Formula | C₈H₈BrN | [6] |
| Molecular Weight | 198.06 g/mol | [6] |
| Appearance | Colorless to pale yellow oil or low-melting solid | |
| Yield | >90% | [5] |
| ¹H NMR (CDCl₃) | δ ~7.0-6.5 (m, 3H, Ar-H), 3.6 (t, 2H, CH₂), 3.1 (t, 2H, CH₂) | |
| ¹³C NMR (CDCl₃) | δ ~150.1, 131.5, 123.8, 118.9, 108.7, 47.5, 30.1 | [6] |
Conclusion
This guide outlines a scientifically sound, two-stage synthesis of 7-bromoindoline from 2-bromonitrobenzene. The strategic selection of the Bartoli indole synthesis leverages the ortho-bromo substituent to ensure high regioselectivity in the formation of the indole core. The subsequent acid-catalyzed heterogeneous hydrogenation provides a clean, efficient, and selective method for reducing the indole to the target indoline without compromising the integrity of the vital bromine handle. This robust and reproducible pathway furnishes a key building block for medicinal chemistry, opening the door to a wide array of novel and complex molecules for drug discovery and development.
References
- Title: Indole Synthesis through Reductive Cyclization of 2-Nitrostyrenes with Phenyl Formate as a CO Surrogate Source:European Journal of Organic Chemistry, 2021. URL:[Link]
- Title: Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl Source:Molecules, 2017. URL:[Link]
- Title: Synthesis of indolines Source: Organic Chemistry Portal URL:[Link]
- Title: Synthesis of Indoles by Intermolecular Cyclization of Unfunctionalized Nitroarenes and Alkynes, Catalyzed by Palladium−Phenanthroline Complexes Source:The Journal of Organic Chemistry, 2007. URL:[Link]
- Title: 7-Bromoindoline Source: PubChem, N
- Title: 7-Bromoindole Source: PubChem, N
- Title: Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge Source:Tetrahedron Letters, 2010. URL:[Link]
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The Pivotal Role of 4-Dimethylaminopyridine (DMAP) in the Synthesis of tert-Butyl 7-bromoindoline-1-carboxylate: An In-depth Technical Guide
Abstract
The synthesis of tert-butyl 7-bromoindoline-1-carboxylate, a key building block in the development of novel therapeutics, relies on the efficient protection of the indoline nitrogen. This technical guide provides an in-depth analysis of the critical role played by 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst in the tert-butyloxycarbonyl (Boc) protection of 7-bromoindoline. We will explore the underlying mechanistic principles of DMAP catalysis, present a validated experimental protocol, and discuss critical process parameters and potential side reactions. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic transformation.
Introduction: The Strategic Importance of N-Boc Protected Indolines
Indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the indoline nitrogen serves a dual purpose: it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions in subsequent synthetic steps, and it enhances the solubility of the molecule in organic solvents, facilitating purification and handling. The 7-bromo substituent on the indoline ring provides a versatile handle for further molecular elaboration through cross-coupling reactions, making this compound a highly valuable intermediate in drug discovery.[1][2]
The direct acylation of the indoline nitrogen with di-tert-butyl dicarbonate (Boc₂O) is often sluggish. To achieve high yields and reaction rates under mild conditions, a catalyst is indispensable. 4-Dimethylaminopyridine (DMAP) has emerged as the catalyst of choice for this transformation, significantly accelerating the reaction through a nucleophilic catalysis pathway.[3][4]
The Mechanism of DMAP Catalysis in N-Boc Protection
DMAP's exceptional catalytic activity in acylation reactions stems from its unique electronic structure.[5][6] The electron-donating dimethylamino group at the 4-position of the pyridine ring significantly increases the nucleophilicity of the pyridine nitrogen.[5] This enhanced nucleophilicity allows DMAP to act as a potent acyl transfer agent.[3]
The catalytic cycle of DMAP in the Boc protection of 7-bromoindoline can be described in the following steps:
-
Activation of Boc Anhydride: DMAP acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[7][8] This initial attack is the rate-determining step in the absence of DMAP.
-
Formation of the N-tert-Butoxycarbonylpyridinium Intermediate: The nucleophilic attack by DMAP leads to the formation of a highly reactive N-tert-butoxycarbonylpyridinium salt.[5][9] This intermediate is a much more potent acylating agent than Boc₂O itself. The positive charge on the pyridine nitrogen is stabilized by resonance with the dimethylamino group.
-
Acyl Transfer to the Amine: The secondary amine of 7-bromoindoline then attacks the activated carbonyl carbon of the N-tert-butoxycarbonylpyridinium intermediate.
-
Product Formation and Catalyst Regeneration: This attack results in the formation of the desired product, this compound, and the regeneration of the DMAP catalyst, which can then enter another catalytic cycle.[5] The tert-butyl carbonate anion, also formed in the initial step, acts as a base to neutralize the protonated amine.[7]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of DMAP in the N-Boc protection of 7-bromoindoline.
Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 7-Bromoindoline | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | - |
| Brine | Saturated aq. NaCl | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - |
Step-by-Step Procedure
-
Reaction Setup: To a solution of 7-bromoindoline (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.2 eq).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 - 0.1 eq). A slight exotherm and gas evolution (CO₂) may be observed.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Discussion of Critical Parameters and Troubleshooting
Reagent Stoichiometry
-
Boc₂O: A slight excess of Boc₂O (1.1-1.2 equivalents) is recommended to ensure complete conversion of the starting material.
-
DMAP: A catalytic amount of DMAP (5-10 mol%) is sufficient to achieve a high reaction rate. Using a stoichiometric amount of DMAP is unnecessary and can complicate purification.
Solvent Choice
Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are suitable for this reaction. DCM is often preferred due to its ability to dissolve the starting materials and its ease of removal.
Potential Side Reactions
While the Boc protection of secondary amines like 7-bromoindoline is generally a clean reaction, it is important to be aware of potential side reactions, especially if the starting material contains impurities or if reaction conditions are not optimized. In reactions with primary amines, the Boc₂O/DMAP system can sometimes lead to the formation of ureas and isocyanates.[10][11] Although less common with secondary amines, careful monitoring of the reaction is advised.
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient Boc₂O or inactive catalyst. | Add an additional portion of Boc₂O. Ensure DMAP is of high purity. |
| Presence of Byproducts | Impure starting material or prolonged reaction time. | Purify the starting 7-bromoindoline. Avoid unnecessarily long reaction times. |
| Difficult Purification | Excess DMAP used. | Use the recommended catalytic amount of DMAP. An acidic wash during work-up can help remove residual DMAP, but may risk Boc deprotection if not carefully controlled. |
Conclusion
4-Dimethylaminopyridine plays an indispensable role in the efficient synthesis of this compound. Through its action as a potent nucleophilic catalyst, DMAP significantly accelerates the N-Boc protection of 7-bromoindoline, enabling the reaction to proceed under mild conditions with high yields. A thorough understanding of the underlying catalytic mechanism and adherence to optimized experimental protocols are crucial for obtaining this key synthetic intermediate in high purity. This guide provides the necessary technical insights and practical procedures to empower researchers in their pursuit of novel therapeutic agents.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
- Xu, S., Held, I., et al. (2005). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
- Xu, S., Held, I., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Semantic Scholar.
- Chegg. (n.d.). 4-Dimethylaminopyridine (DMAP) acts as a catalyst in acyl transfer reactions.
- Organic Chemistry Data. (n.d.). 4-Dimethylaminopyridine (DMAP).
- Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal.
- Organic Chemistry Data. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
- Organic Chemistry Data. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate.
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Methodological & Application
Suzuki-Miyaura Coupling with tert-butyl 7-bromoindoline-1-carboxylate: A Detailed Application Note and Protocol
An Application Guide for the Synthesis of 7-Arylindolines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 7-Arylindolines
The indoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its versatile structure is integral to compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The functionalization of the indoline core, particularly at the 7-position, allows for the synthesis of novel molecular architectures with significant therapeutic potential.[1]
Among the most robust and versatile methods for creating C(sp²)–C(sp²) bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands preeminent.[6][7] Its high functional group tolerance, mild reaction conditions, and the stability of its organoboron reagents have made it an indispensable tool in both academic and industrial research.[7][8][9]
This guide provides a detailed exploration of the Suzuki-Miyaura coupling using tert-butyl 7-bromoindoline-1-carboxylate as a key building block. We will delve into the reaction mechanism, dissect the critical parameters for success, and provide a field-proven, step-by-step protocol for the synthesis of 7-arylindoline derivatives, compounds of high interest for targeting biological pathways, such as protein kinases.[1][4]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][10] The generally accepted mechanism consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction.[10] The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar arylpalladium(II) halide intermediate.[6][12]
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom of the organoboron reagent to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base.[13] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[14][15][16][17] This anionic boronate then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups (the indoline and the new aryl group) from the palladium(II) complex. This forms the new carbon-carbon bond in the desired 7-arylindoline product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][10][12]
Critical Parameters for Experimental Success
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key components. Understanding the role of each is crucial for optimizing reaction outcomes.
-
Palladium Catalyst and Ligands:
-
Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) complexes like Pd(PPh₃)₄.[18] If a Pd(II) source is used, it must be reduced in situ to the active Pd(0) species, a process often facilitated by phosphine ligands or other reagents in the mixture.[6]
-
Ligands: The choice of ligand is paramount. For aryl bromides, bulky and electron-rich phosphine ligands are highly effective.[8][18][19] Ligands like SPhos, XPhos (Buchwald ligands), or trialkylphosphines (e.g., P(t-Bu)₃) accelerate both the oxidative addition and the reductive elimination steps, leading to higher yields and faster reaction times, even at lower temperatures.[8][18][20] These ligands help stabilize the Pd(0) center and prevent the formation of inactive palladium black.[6]
-
-
The Role of the Base:
-
A base is essential for the transmetalation step.[13] Its primary role is to activate the boronic acid, forming an anionic boronate complex that is significantly more nucleophilic and readily transfers its organic moiety to the palladium center.[14][15][16]
-
Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. Cs₂CO₃ is often highly effective but more expensive, while K₃PO₄ is a strong, reliable alternative.[6]
-
-
Solvent System:
-
The choice of solvent must balance the solubility of the organic substrates, the inorganic base, and the catalyst complex.
-
Aprotic solvents like 1,4-dioxane, toluene, or dimethylformamide (DMF) are frequently used.[6] Often, a biphasic system with water is employed (e.g., dioxane/water).[21] Water can help dissolve the inorganic base, facilitating the formation of the active boronate species.[21][22] However, for substrates prone to protodeboronation (hydrolytic cleavage of the C-B bond), anhydrous conditions may be necessary.[6][21]
-
-
The Boron Reagent:
-
While boronic acids are most common, they can sometimes undergo side reactions like trimerization to form boroxines or protodeboronation.[6]
-
Boronic esters, such as pinacol esters (Bpin), are often more stable, more soluble in organic solvents, and less prone to these side reactions, making them excellent alternatives.[6][21] They can be synthesized via the Miyaura borylation reaction or purchased commercially.[22]
-
Application Protocol: Synthesis of a 7-Arylindoline Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Equipment:
-
Schlenk flask or reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (manifold)
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[1]
-
Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through the solvent (e.g., 1,4-dioxane/water) for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask under a positive pressure of argon.
-
Heating and Reaction: Place the sealed flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C).[12] Stir the mixture vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromoindoline is fully consumed.[1]
-
Work-up: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure 7-arylindoline derivative.[11]
Data Presentation and Troubleshooting
The optimal conditions can vary based on the specific arylboronic acid used. The following table provides a summary of representative conditions.
| Parameter | Condition | Rationale / Comment |
| Aryl Halide | This compound | An electron-rich aryl bromide. |
| Boronic Acid | Arylboronic Acid | 1.2-1.5 equivalents are used to drive the reaction to completion. |
| Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ / SPhos | 2-5 mol%. Buchwald-type ligands are excellent for this transformation.[8] |
| Base | Cs₂CO₃ or K₃PO₄ | 2.0-3.0 equivalents. Strong, non-nucleophilic bases are preferred.[6] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common biphasic system that aids in dissolving the base.[21] |
| Temperature | 80 - 100 °C | Sufficient thermal energy to overcome the activation barrier for oxidative addition. |
| Time | 2 - 24 h | Monitored by TLC or LC-MS for completion. |
| Typical Yield | 70 - 95% | Highly dependent on the coupling partners and reaction purity. |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst. Solution: Ensure the reaction is thoroughly degassed to prevent oxidation of Pd(0). Use fresh, high-quality catalyst and ligands.
-
Cause: Insufficiently active conditions. Solution: Increase the temperature, switch to a more active ligand (e.g., a Buchwald ligand), or use a stronger base like K₃PO₄ or Cs₂CO₃.[23]
-
-
Protodeboronation (Loss of Boronic Acid):
-
Homocoupling (Aryl-Aryl or Boronic-Boronic):
-
Cause: Can be promoted by the presence of oxygen or if the Pd(II) precatalyst reduction is inefficient.[6] Solution: Improve degassing procedures. Ensure the catalyst system is well-chosen to favor cross-coupling over homocoupling.
-
-
Poor Solubility of Reagents:
-
Cause: Reagents not fully dissolved. Solution: Experiment with different solvent systems (e.g., DMF, toluene/water) or add a co-solvent. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also help.[21]
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing 7-arylindoline derivatives, which are of high value in drug discovery. Success hinges on a rational selection of catalyst, ligand, base, and solvent, grounded in a solid understanding of the reaction mechanism. By following the detailed protocol and considering the critical parameters outlined in this guide, researchers can effectively leverage this cornerstone reaction to advance their synthetic and medicinal chemistry programs.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
- Alvarez-Rua, C., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – An Asian Journal. [Link]
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Semantic Scholar. Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. [Link]
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- ResearchGate. Electron rich, bulky ligands used in cross-coupling reactions. [Link]
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
- ChemRxiv. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
- Scilit. (2012). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]
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- NIH National Center for Biotechnology Information. (2022).
- NIH National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
- ResearchGate.
- NIH National Center for Biotechnology Information. (2024).
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- ResearchGate. (2020).
- Royal Society of Chemistry. (2020).
- ResearchGate. (2024).
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Buchwald-Hartwig amination of tert-butyl 7-bromoindoline-1-carboxylate
Initiating Literature Review
I'm starting a deep dive into the Buchwald-Hartwig amination. My initial focus is on aryl bromides, and more specifically, substrates like tert-butyl 7-bromoindoline. I'm aiming to build a solid foundation of literature to inform my next steps.
Analyzing Reaction Parameters
I'm now zeroing in on the specifics of the reaction conditions. I'll be creating a structured application note. First, I'll introduce Buchwald-Hartwig's significance to drug discovery, and highlight indoline's role. I'll describe the mechanism in detail, citing sources and creating a visual Graphviz diagram. Then, I'll provide a full experimental protocol, including reagent prep, inert atmosphere, and product purification. I'll finish up with a table of key reaction variables.
Deepening Search Criteria
I'm expanding my search for Buchwald-Hartwig amination information, now homing in on aryl bromides and indoline substrates like tert-butyl 7-bromoindoline-1-carboxylate. I'm focusing on catalysts, ligands, bases, and conditions to understand established protocols and mechanisms. I will be sure to cite reliable literature sources.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of tert-Butyl 7-Bromoindoline-1-carboxylate
Abstract
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the palladium-catalyzed cross-coupling reactions of tert-butyl 7-bromoindoline-1-carboxylate. The indoline scaffold is a privileged motif in medicinal chemistry, and its functionalization via modern catalytic methods is of paramount importance.[1][2][3] This guide focuses on three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. For each transformation, we present not only optimized, step-by-step protocols but also delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents. The aim is to provide a comprehensive resource that combines theoretical understanding with practical, field-proven methodologies to empower chemists in their synthesis of novel functionalized indoline derivatives.
Introduction: The Significance of the Indoline Scaffold and Cross-Coupling Chemistry
The indoline, or dihydroindole, structure is a core component in a vast array of natural products and synthetic compounds with significant medicinal value.[1][2] Its three-dimensional, sp³-rich framework is highly sought after in modern drug discovery for improving physicochemical properties and exploring new chemical space.[3] Consequently, methods for the efficient and selective functionalization of the indoline nucleus are critical for the synthesis of new chemical entities.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4][5] These transformations, recognized with the 2010 Nobel Prize in Chemistry, provide a powerful toolkit for modifying aromatic and heteroaromatic systems.[6] The substrate of interest, this compound (CAS: 143262-17-3)[7][8][9], is a versatile building block, primed for diversification at the C7 position through these powerful catalytic methods. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances stability and solubility, making it an ideal substrate for a range of coupling reactions.
This guide will focus on three key palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the synthesis of C(sp²)-N bonds with various amine nucleophiles.
-
Sonogashira Coupling: For the creation of C(sp²)-C(sp) bonds with terminal alkynes.
The Catalytic Heart: Understanding the General Palladium Cross-Coupling Cycle
A foundational understanding of the general catalytic cycle is essential for troubleshooting and optimizing cross-coupling reactions. While specifics can vary, the cycle for these reactions typically involves three key elementary steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][10][11]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The choice of ligand (L) is critical, as it modulates the steric and electronic properties of the palladium center, influencing the rates of each step in the cycle and, ultimately, the reaction's success.[12][13][14]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the organoboron reagents.[5][15][16] It is an exceptionally powerful method for creating biaryl and aryl-heteroaryl linkages.
Mechanistic Considerations & Component Selection
-
Catalyst: Palladium(0) is the active catalytic species. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often used and are reduced in situ. Air-stable Pd(0) sources like Pd(PPh₃)₄ are also common. For challenging substrates, specialized pre-catalysts that readily form the active monoligated Pd(0) species are employed.
-
Ligand: The ligand stabilizes the palladium catalyst and facilitates the elementary steps. For Suzuki couplings, electron-rich and sterically hindered phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos), are highly effective.[17] They promote the oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.[16] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and must be compatible with the substrates' functional groups.
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with the addition of water, are typically used to solubilize the various components.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the coupling with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/H₂O, 4:1:1 mixture, to achieve ~0.1 M concentration)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4–16 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | Good to Excellent | [18] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Excellent | General |
| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | Cs₂CO₃ (1.5) | Dioxane | 90 | Good to Excellent | [19] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become the premier method for the synthesis of arylamines, offering broad scope and mild conditions compared to classical methods.[20][21][22]
Mechanistic Considerations & Component Selection
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos, Xantphos) are crucial.[22][23][24] They facilitate the challenging C-N reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[25] Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent unwanted side reactions.
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Use of tert-butyl 7-bromoindoline-1-carboxylate in medicinal chemistry
An In-Depth Guide to the Application of tert-Butyl 7-bromoindoline-1-carboxylate in Modern Medicinal Chemistry
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of contemporary drug discovery, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Among the various derivatives of this scaffold, This compound (CAS No: 143262-17-3) has emerged as a particularly valuable and versatile building block for medicinal chemists.[4] Its utility stems from a unique combination of structural features: a stable indoline core, a strategically placed bromine atom at the 7-position that serves as a reactive handle, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This Boc group not only enhances stability and solubility but also allows for controlled, selective reactions at other positions before its eventual removal under specific conditions.[4][5]
This guide provides a detailed overview of the application of this compound in medicinal chemistry, focusing on its core reactivity, its role in structure-activity relationship (SAR) studies, and detailed protocols for its synthetic transformations.
Core Reactivity: The Gateway to Molecular Diversity
The primary synthetic value of this compound lies in the reactivity of its C7-bromine atom. This halogen provides a reliable anchor point for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These reactions are the workhorses of modern medicinal chemistry, allowing for the modular assembly of complex molecules from simpler fragments.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the most common method for functionalizing the 7-position of the indoline ring. The general mechanism involves the oxidative addition of the aryl bromide to a Palladium(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[6][7]
Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a robust and widely used method for creating biaryl structures. This protocol provides a general procedure for coupling this compound with various arylboronic acids.
Objective: To synthesize 7-aryl-indoline derivatives, providing a scaffold for further biological evaluation.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), cesium carbonate (1.5 mmol, 1.5 eq), Palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with nitrogen to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 100°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-indoline derivative.
Causality and Insights:
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[7]
-
Base: Cesium carbonate is an effective base for activating the boronic acid in the transmetalation step and is generally well-tolerated by many functional groups.[7]
-
Inert Atmosphere: The exclusion of oxygen is critical as Pd(0) species are sensitive to oxidation, which would render the catalyst inactive.
Data Presentation: Representative Cross-Coupling Reactions
The versatility of the 7-bromoindoline scaffold is demonstrated by its successful participation in various coupling reactions. The table below summarizes typical conditions and outcomes, drawing parallels from the closely related and well-documented 7-azaindole system.[7]
| Entry | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Yield (%) |
| 1 | Phenylboronic Acid | Suzuki-Miyaura | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | ~85-95% |
| 2 | Benzamide | Buchwald-Hartwig C-N | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | ~70-85% |
| 3 | Benzylamine | Buchwald-Hartwig C-N | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | ~80-92% |
| 4 | Phenol | Buchwald-Hartwig C-O | Pd(OAc)₂ / Xantphos | K₂CO₃ | ~65-78% |
| Yields are representative and based on analogous systems. Actual yields may vary depending on the specific substrate and precise reaction conditions. |
Visualization: Palladium-Catalyzed Cross-Coupling Workflow
The following diagram illustrates the general workflow for utilizing this compound in a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for Pd-catalyzed cross-coupling reactions.
Application in Lead Optimization and SAR Studies
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity.[8] this compound is an ideal starting point for SAR exploration because the 7-position acts as a diversification point. By systematically introducing a wide array of substituents at this position via cross-coupling, researchers can probe the steric, electronic, and hydrogen-bonding requirements of a biological target.[9]
This systematic modification allows for the optimization of:
-
Potency: Fine-tuning interactions with the target protein to enhance binding affinity.
-
Selectivity: Modifying the structure to reduce off-target effects.
-
Pharmacokinetics (ADME): Altering properties like solubility, metabolic stability, and cell permeability.
For example, SAR-guided studies on indoline-based compounds have led to the discovery of potent activators of the cardiac Ca2+ pump SERCA2a for cardiovascular applications and dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) for treating inflammation.[2][3]
Visualization: The Logic of SAR Exploration
This diagram illustrates how the 7-bromoindoline core serves as a platform for generating a library of analogs for SAR studies.
Caption: Logic of SAR using a common chemical scaffold.
Conclusion
This compound is a high-value reagent in medicinal chemistry, providing a robust and reliable platform for the synthesis of diverse molecular libraries. Its strategic combination of a stable core, a versatile reactive handle, and an essential protecting group makes it an indispensable tool for lead discovery and optimization. The application of modern cross-coupling chemistry to this building block enables chemists to efficiently explore chemical space, conduct detailed SAR studies, and ultimately accelerate the development of novel therapeutic agents.
References
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- Rathgeb, X., et al. (2023). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[4][10]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Molbank, 2023(3), M1688.
- Cenmed Enterprises. (n.d.). This compound (C007B-291992).
- ResearchGate. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- Eldehna, W. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(21), 7545.
- Gardner, L. A., et al. (2025). SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Journal of Medicinal Chemistry.
- ChemRxiv. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
- Simeonova, R., & Antonov, L. (2022). Rational Design and Synthesis of Bioactive Molecules. Molecules, 27(18), 5941.
- Organic Chemistry Portal. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- Bruno, G., et al. (2023). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 66(15), 10459-10482.
- Asghari, S., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17, 2259–2284.
- Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
- Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(3), 491-495.
- Lust, S., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3020-3025.
- Reddy, T. S., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2591-2599.
- Aksenov, N., et al. (2022). Development and Synthesis of Biologically Active Compounds. Molecules, 27(7), 2269.
- MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds, 3rd Edition.
Sources
- 1. Buy tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate [smolecule.com]
- 2. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 7-Arylindolines: A Practical Guide Using tert-Butyl 7-Bromoindoline-1-carboxylate
Abstract
This application note provides a comprehensive guide for the synthesis of 7-arylindolines, a privileged scaffold in medicinal chemistry, utilizing tert-butyl 7-bromoindoline-1-carboxylate as a key starting material. We present a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a diverse range of aryl moieties at the 7-position of the indoline core. Furthermore, a robust procedure for the subsequent deprotection of the tert-butoxycarbonyl (Boc) group to yield the final 7-arylindoline product is described. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step instructions to facilitate the efficient synthesis of these valuable compounds.
Introduction: The Significance of 7-Arylindolines
The indoline scaffold is a core structural motif found in numerous natural products and pharmacologically active compounds. Arylation at the 7-position of the indoline ring system has been shown to be a particularly fruitful strategy in the development of novel therapeutics. 7-Arylindolines have demonstrated a wide spectrum of biological activities, including their use as kinase inhibitors, and as modulators of protein-protein interactions, such as the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) axis, a key target in cancer immunotherapy.[1][2][3][4]
The use of this compound as a starting material offers several advantages. The bromine atom at the 7-position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents.[5] The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen is crucial for modulating the reactivity of the heterocyclic system and preventing unwanted side reactions. Its facile removal under acidic conditions provides a straightforward route to the desired secondary amine.[6]
This guide will focus on the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[7][8][9]
Reaction Schematics and Mechanism
The synthesis of 7-arylindolines from this compound is a two-step process:
-
Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the indoline core and the aryl group.
-
Boc Deprotection: Removal of the Boc protecting group to yield the final 7-arylindoline.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step is facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.
Experimental Protocols
Part 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of tert-butyl 7-arylindoline-1-carboxylates.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized and degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the starting indoline.
-
Stir the reaction mixture at 80-90 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Part 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to yield the final 7-arylindoline.
Materials:
-
tert-Butyl 7-arylindoline-1-carboxylate (from Part 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for work-up
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl 7-arylindoline-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or a 20-50% solution of TFA in DCM).[11]
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS. The deprotection is usually complete within 1-4 hours.[12]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the 7-arylindoline product. Further purification by column chromatography may be performed if necessary.
Data Presentation
The following table provides representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 4 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 4 | ~80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 6 | ~80-90 |
| 4 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Toluene/EtOH/H₂O | 100 | 12 | ~70-80 |
Yields are approximate and may vary depending on the specific reaction conditions and scale.
Workflow Visualization
Caption: Overall workflow for the synthesis of 7-arylindolines.
Characterization
The synthesized 7-arylindolines should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The disappearance of the Boc proton signal (around 1.5 ppm) and the appearance of the N-H proton signal are indicative of successful deprotection. The aromatic region of the spectrum will confirm the presence of the newly introduced aryl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.
Conclusion
The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of 7-arylindolines. The Suzuki-Miyaura cross-coupling of this compound is a versatile method for introducing a wide range of aryl substituents, and the subsequent acid-mediated Boc deprotection is a straightforward and high-yielding transformation. These methods are highly valuable for researchers in medicinal chemistry and drug discovery, enabling the generation of libraries of 7-arylindoline derivatives for biological screening and the development of novel therapeutic agents.
References
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.
- ResearchGate. (2015). How can I deprotect esters using TFA?
- Allouchi, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3538.
- Soderberg, B. C. G., & Shriver, J. A. (2009). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 74(15), 5563-5571.
- ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- Katritzky, A. R., et al. (2005). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Arkivoc, 2005(7), 117-124.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082.
- Miles, C. E., et al. (2011). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Kaur, N., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry, 19(34), 7436-7442.
- Riu, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(12), 10307-10319.
- Organic Chemistry Portal. Suzuki Coupling.
- Skwarczynski, M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1988-1991.
- ResearchGate. (2016). Hi , I want to do suzuki with tert-butyl boronate ester. Can any one suggest how to make this?
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
- Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[12][13]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(10), 4475-4486.
- Organic Chemistry Portal. tert-Butyl Esters.
- Lin, Y.-A., et al. (2007). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. The Journal of Organic Chemistry, 72(20), 7759-7762.
- Beilstein Journal of Organic Chemistry. Search Results for "suzuki coupling".
- ResearchGate. (2003). ChemInform Abstract: General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of tert-Butyl 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate via Lithiation-Borylation
Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis and medicinal chemistry.
Abstract: This application note provides a comprehensive and detailed protocol for the synthesis of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, a valuable building block in pharmaceutical research. The indoline scaffold is a privileged structure in numerous biologically active compounds, and functionalization at the C7-position offers a key vector for molecular elaboration.[1] This protocol details a robust lithiation-borylation sequence, transforming the commercially available tert-butyl 7-bromoindoline-1-carboxylate into its corresponding boronic ester. We delve into the mechanistic rationale, critical safety procedures for handling organolithium reagents, and a step-by-step experimental guide designed for reproducibility. The resulting borylated indoline is a versatile intermediate, primed for subsequent carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[2]
Introduction and Scientific Rationale
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Indoline derivatives, in particular, are prevalent in a wide array of natural products and pharmaceuticals, exhibiting activities ranging from anticancer to antibacterial.[1] Directing substituents to specific positions on the indoline ring is often a synthetic challenge. While methods for C-H borylation exist, they can sometimes lack the desired regioselectivity for complex substrates.[3][4]
The lithiation-borylation sequence offers a powerful and regiochemically precise alternative. This strategy leverages a halogen-metal exchange reaction, where an organolithium reagent selectively replaces a halogen atom (in this case, bromine at the C7-position) with lithium. This generates a highly reactive aryllithium intermediate, which is then trapped in situ with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin). This two-step, one-pot process provides a reliable route to the desired 7-borylated indoline.
The resulting pinacol boronic ester is a stable, crystalline solid that is easily handled and purified.[5] Its true value lies in its utility as a coupling partner in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl, heteroaryl, or vinyl groups at the C7-position.[6][7][8] This application note provides the necessary detail to empower researchers to confidently perform this valuable transformation.
Reaction Mechanism and Workflow
The overall transformation proceeds via two key steps:
-
Lithiation (Halogen-Metal Exchange): At cryogenic temperatures (-78 °C), n-butyllithium (n-BuLi) reacts with the aryl bromide. The butyl anion displaces the bromide to form a C7-lithiated indoline intermediate and n-butyl bromide. This step is typically very fast. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.
-
Borylation: The nucleophilic aryllithium intermediate rapidly attacks the electrophilic boron atom of the boronic ester (i-PrOBPin). This results in the displacement of the isopropoxide leaving group and the formation of the new carbon-boron bond, yielding the target product.
Workflow Diagram
Caption: Experimental workflow for the lithiation-borylation of this compound.
Critical Safety Precautions: Handling Organolithium Reagents
Organolithium reagents such as n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[9][10] Strict adherence to safety protocols is mandatory.
-
Work Area: All manipulations must be performed in a certified chemical fume hood under an inert atmosphere of nitrogen or argon.[11][12]
-
Personal Protective Equipment (PPE): At all times, wear a flame-retardant lab coat, safety glasses, and a face shield.[9] It is highly recommended to wear nitrile gloves underneath a pair of neoprene or Nomex gloves for enhanced protection.[10]
-
Glassware: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled while hot, then allowed to cool under a stream of inert gas.[13]
-
Quenching: Never quench organolithium reagents with water. A less reactive alcohol, such as isopropanol, should be used for quenching excess reagent and cleaning contaminated glassware, always performed slowly and behind a blast shield.
-
Spill Management: Keep a container of powdered lime or sand within arm's length to smother any potential spills or fires. Do not use a water or carbon dioxide fire extinguisher on an organometallic fire.[12]
-
Buddy System: Never work with pyrophoric reagents alone or outside of normal working hours.[9]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents | Supplier CAS |
| This compound | 314.21 | 1000 | 3.18 | 1.0 | 143262-17-3[14] |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | - | 3.50 | 1.1 | 109-72-8 |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 186.09 | 708 | 3.82 | 1.2 | 61676-62-8 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - | - | 109-99-9 |
| Saturated Aqueous NH₄Cl | - | 20 mL | - | - | - |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - | - | 141-78-6 |
| Anhydrous MgSO₄ | - | - | - | - | 7487-88-9 |
| Silica Gel | - | - | - | - | - |
Equipment Setup
-
A three-neck round-bottom flask (100 mL), oven-dried.
-
A magnetic stir bar.
-
Rubber septa for all necks.
-
A nitrogen or argon gas inlet line connected to a bubbler.
-
A low-temperature thermometer.
-
Syringes and needles for reagent transfer.
-
A dry ice/acetone bath.
Step-by-Step Procedure
-
Preparation: Place the this compound (1.0 g, 3.18 mmol) and a magnetic stir bar into the three-neck flask. Seal the flask with septa, and purge with inert gas (nitrogen or argon) for 15 minutes.
-
Dissolution: Using a syringe, add 20 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Cooling: Place the flask in a dry ice/acetone bath and cool the internal temperature to -78 °C. Maintain this temperature throughout the addition steps.
-
Lithiation: Slowly, over 5 minutes, add the n-butyllithium solution (1.4 mL of 2.5 M solution in hexanes, 3.50 mmol, 1.1 eq) dropwise via syringe. The solution may change color. Stir the reaction mixture at -78 °C for 30 minutes.
-
Borylation: In a separate, dry vial, prepare a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin) (0.71 g, 3.82 mmol, 1.2 eq) in 2 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C over 5 minutes.
-
Warming: After the addition is complete, stir the reaction at -78 °C for an additional hour. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.
-
Quenching: Once at room temperature, slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final product as a white solid.
Results and Discussion: Causality of Experimental Choices
-
Organolithium Reagent: n-Butyllithium is a sufficiently strong, non-hindered base for efficient halogen-metal exchange with the aryl bromide. tert-Butyllithium could also be used but is more pyrophoric and generally reserved for more challenging deprotonations.[11]
-
Solvent: Tetrahydrofuran (THF) is an excellent solvent for this reaction. Its etheric oxygen atoms help to solvate the lithium cation, which can accelerate the lithiation and subsequent borylation steps.[15] It is crucial that the solvent is anhydrous, as any water will rapidly quench the organolithium reagent.
-
Temperature: Maintaining a temperature of -78 °C is the most critical parameter. It ensures the stability of the C7-lithiated indoline intermediate, preventing it from undergoing side reactions such as decomposition or reaction with the solvent.
-
Boron Source: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin) is the preferred borylating agent over bis(pinacolato)diboron (B₂Pin₂) in this context. The B-O bond in i-PrOBPin is more polarized, making the boron atom more electrophilic and thus more reactive towards the nucleophilic aryllithium intermediate.
-
Work-up: Quenching with a mild acid source like saturated NH₄Cl protonates any remaining organolithium species and hydrolyzes borate complexes without being harsh enough to risk protodeboronation (cleavage of the C-B bond) of the desired product.
Expected Outcome: Based on similar transformations, this protocol is expected to yield the desired tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate in good to excellent yield (typically 70-90%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health and Safety. [Link]
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018).
- Lee, D., & Sello, J. K. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu. [Link]
- University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.ucr.edu. [Link]
- Anderson, D. R., & Fajardo, J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
- University of California, Santa Barbara. (2012).
- ResearchGate. (n.d.). The synthesis of indolylboronic acids or esters via the cyclization of substituted anilines.
- Pahl, J., Noone, E., Uzelac, M., & Ingleson, M. J. (2022). Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One-Pot Route to C7-Borylated-Indolines.
- Pahl, J., Noone, E., Uzelac, M., & Ingleson, M. J. (2022).
- Čubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019).
- Unknown Author. (2018).
- Unknown Author. (n.d.).
- Scott, P. J. K. (2017). The lithiation–borylation reaction. University of Bristol Research Portal. [Link]
- Deka, B., & Patel, B. K. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. Organic & Biomolecular Chemistry. [Link]
- Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
- Unknown Author. (n.d.). Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. WordPress. [Link]
- Chotana, G. A., Vechorkin, O., & Smith, M. R., III. (2007). Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. Journal of the American Chemical Society. [Link]
- ResearchGate. (2019). (PDF) Indolylboronic Acids: Preparation and Applications.
- Sakata, K., Smith, M. K., & Falck, J. R. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organic Letters. [Link]
- Mohiti, M., Klee, S., & Aggarwal, V. K. (2013). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Journal of the American Chemical Society. [Link]
- University of Bath. (2022). Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One-Pot Route to C7-Borylated-Indolines.
- Wu, Y., Zhang, Y., & Geng, M. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity. [Link]
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- 14. 143262-17-3|this compound|BLD Pharm [bldpharm.com]
- 15. research-information.bris.ac.uk [research-information.bris.ac.uk]
Application Note: Optimizing the Heck Reaction for the Synthesis of 7-Substituted Indolines from tert-butyl 7-bromoindoline-1-carboxylate
Introduction: Strategic C-C Bond Formation on the Indoline Scaffold
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This transformation is of paramount importance in the pharmaceutical industry, where the indoline scaffold, a privileged structural motif present in numerous biologically active molecules, often requires precise functionalization.[3][4] The target substrate, tert-butyl 7-bromoindoline-1-carboxylate, is a valuable building block for accessing a diverse array of 7-substituted indoline derivatives. However, the successful execution of the Heck reaction on this electron-rich heterocyclic system requires a nuanced understanding of the interplay between catalyst, ligand, base, and solvent.
This guide provides an in-depth analysis and field-proven protocols for the Heck reaction of this compound. We will dissect the causality behind experimental choices, present detailed, step-by-step methodologies, and offer optimization strategies to empower researchers in their synthetic endeavors.
The Mechanistic Heart of the Heck Reaction
A thorough understanding of the catalytic cycle is critical for rational optimization and troubleshooting. The generally accepted mechanism for the Heck reaction involves a sequence of steps orchestrated by a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[5]
The Catalytic Cycle:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species, forming a square planar Aryl-Pd(II)-Halide complex.
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a migratory insertion (syn-addition) of the aryl group into the C-C double bond, forming a new alkyl-palladium intermediate.[2][6]
-
β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, the alkyl-palladium intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn β-hydride elimination occurs, transferring this hydrogen to the palladium and forming a palladium-hydride complex, while liberating the final product.[2][6]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrohalic acid (HBr) and facilitate the reductive elimination of H-X from the palladium-hydride complex. This crucial step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2][7]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Core Components: A Rationale for Selection
The success of the Heck reaction hinges on the judicious selection of its core components. For a substrate like this compound, an aryl bromide, specific considerations apply.
-
Palladium Precatalyst: While the active catalyst is Pd(0), stable Pd(II) salts like Palladium(II) Acetate (Pd(OAc)₂) are commonly used as precatalysts.[1][6] These are reduced in situ to Pd(0) by a phosphine ligand, an amine base, or the solvent.[7][8] Pd(OAc)₂ is often preferred for its reliability and cost-effectiveness.
-
Ligands: The ligand is arguably the most critical variable. Its role is to stabilize the palladium center, prevent the formation of inactive palladium black, and modulate the catalyst's reactivity.[8]
-
Phosphine Ligands: For aryl bromides, bulky and electron-rich monodentate phosphines (e.g., P(o-tol)₃, P(t-Bu)₃) or bidentate phosphines (e.g., BINAP) are often effective.[1][9] They facilitate the oxidative addition step, which can be challenging for bromides compared to iodides.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines. Their strong σ-donating ability forms highly stable and thermally robust palladium complexes, making them excellent for coupling less reactive aryl bromides.[10][11]
-
-
Base: A base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[7]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are common, effective choices.[1][6]
-
Organic Bases: Hindered amine bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also widely used.[1] The choice of base can influence the reaction rate and selectivity, and empirical screening is often necessary.
-
-
Solvent: The solvent must dissolve the reactants, reagents, and catalytic species.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMAc) are the workhorses for the Heck reaction.[12][13] Their high boiling points allow for elevated reaction temperatures, and their polar nature can stabilize charged intermediates in the catalytic cycle.
-
-
Additives: In some cases, additives can dramatically improve reaction outcomes.
Comparative Reaction Conditions & Optimization
The following table summarizes recommended starting conditions for the Heck coupling of this compound with a model alkene, such as n-butyl acrylate. These conditions serve as a robust baseline for further optimization.
| Parameter | Condition A (Classic Phosphine) | Condition B (NHC Ligand) | Condition C (Ligand-Free/TBAB) | Rationale/Notes |
| Pd Precatalyst | Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ is a reliable and common precatalyst.[15] |
| Ligand | P(o-tol)₃ (2-10 mol%) | IPr·HCl (2-10 mol%) | None | P(o-tol)₃ is a bulky, electron-rich phosphine good for aryl bromides. IPr is a robust NHC ligand.[11] |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) | Et₃N (2.0 equiv) | K₂CO₃ is a strong, non-nucleophilic base. Et₃N can also act as a reductant.[8] |
| Additive | None | None | TBAB (1.0 equiv) | TBAB stabilizes the palladium catalyst, preventing decomposition.[14] |
| Solvent | DMF or NMP | DMAc or Toluene | DMF or NMP | Polar aprotic solvents are generally preferred.[12] |
| Temperature | 100-140 °C | 100-140 °C | 100-140 °C | Higher temperatures are often required for less reactive aryl bromides. |
| Atmosphere | Nitrogen or Argon | Nitrogen or Argon | Nitrogen or Argon | Essential to prevent oxidation of the Pd(0) catalyst.[8] |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a representative Heck reaction using the conditions outlined in "Condition A" from the table above.
Caption: General experimental workflow for the Heck reaction.
Materials & Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely ground
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and finely ground potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times. Maintain a positive pressure of inert gas for the duration of the setup and reaction.
-
Reagent Addition:
-
Add Palladium(II) Acetate (0.02 equiv) and Tri(o-tolyl)phosphine (0.04 equiv) to the flask.
-
Via syringe, add anhydrous, degassed DMF (to achieve a concentration of ~0.1-0.2 M).
-
Finally, add the alkene (1.2-1.5 equiv) via syringe.
-
-
Heating and Monitoring:
-
Lower the flask into a preheated oil bath set to 120 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 7-substituted indoline product.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Ineffective catalyst generation/activity; Insufficient temperature. | Ensure an inert atmosphere is maintained.[8] Increase temperature in 10 °C increments. Screen alternative ligands (e.g., an NHC) or bases. |
| Formation of Palladium Black | Catalyst decomposition. | Ensure the use of a ligand. Add a phase-transfer catalyst like TBAB to stabilize the active species.[8][14] |
| Dehalogenation of Starting Material | Competing reductive pathway. | This can be a side reaction with aryl bromides.[14] Try a different base (e.g., switch from an amine to K₂CO₃) or a different solvent. Adding an additive like NaBr can sometimes suppress this pathway.[14] |
| Alkene Isomerization | Reversible β-hydride elimination and re-insertion. | This is more common with certain alkenes. Reaction optimization (lower temperature, shorter time) may minimize this. |
Conclusion
The Heck reaction is a powerful and versatile tool for the functionalization of the indoline core via this compound. A successful outcome is predicated on the rational selection of catalyst, ligand, base, and solvent to match the reactivity of the aryl bromide substrate. By starting with the robust conditions presented herein and applying systematic optimization, researchers can efficiently access a wide range of novel 7-substituted indoline derivatives, accelerating progress in drug discovery and materials science.
References
- Heck reaction. (n.d.). In Wikipedia.
- BYJU'S. (n.d.). Heck Reaction Mechanism.
- Gould, A. E., & Sigman, M. S. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. [Link]
- Chemistry LibreTexts. (2023). Heck reaction. [Link]
- Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained.
- Li, J., et al. (2025). Palladium-Catalyzed Enantioselective Intramolecular Heck Reaction to Access Chiral C3-Tertiary Indolines.
- Wang, Q., et al. (2021). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation.
- Sigman, M. S., et al. (2016). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society. [Link]
- Lin, Z., et al. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands.
- ResearchGate. (n.d.). Mechanism of the palladium-catalyzed Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Yaşar, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. [Link]
- ResearchGate. (n.d.). Approaches to the Heck reaction on challenging substrates.
- Zou, Y. (2012). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU, Nanyang Technological University. [Link]
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (n.d.). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation.
- Semantic Scholar. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- Singh, M., et al. (2016).
- NIH. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- ResearchGate. (2024). Palladium/-catalyzed enantioselective cascade Heck/intermolecular C(sp)
- Science of Synthesis. (n.d.). Abstracts.
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Nanochemistry Research. (2018). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. [Link]
- MDPI. (2016). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
- ResearchGate. (n.d.). The Heck coupling reactions of aryl bromides with styrene.
- R Discovery. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
- ACS Publications. (2018). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. [Link]
- ResearchGate. (2006). Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. [Link]
- PMC. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors from tert-butyl 7-bromoindoline-1-carboxylate
Introduction: The Strategic Importance of the Indoline Scaffold in Kinase Inhibition
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them a significant target for therapeutic intervention, particularly in oncology.[1][2][3][4] The indoline and indole scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in numerous biologically active compounds and approved drugs.[5][6] Their structural features allow them to mimic the adenine region of ATP, enabling competitive binding to the ATP-binding site of various kinases.[1][2][5] This competitive inhibition disrupts the downstream signaling pathways that are often dysregulated in diseases like cancer.[3][4]
The starting material, tert-butyl 7-bromoindoline-1-carboxylate, is a highly versatile building block for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the 7-position serves as a crucial handle for introducing various substituents through powerful cross-coupling reactions.[5] The tert-butoxycarbonyl (Boc) group on the indoline nitrogen provides protection, allowing for selective functionalization of the aromatic ring. This strategic design enables the systematic exploration of the chemical space around the indoline core to optimize potency and selectivity against specific kinase targets.[5]
This guide provides detailed protocols for the synthesis of key kinase inhibitor precursors from this compound, focusing on two of the most robust and widely used transformations in modern medicinal chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.[5][7]
Core Synthetic Strategies: Functionalization of the 7-Position
The primary route to diversifying the indoline scaffold from this compound involves the substitution of the bromine atom. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.
Suzuki-Miyaura Cross-Coupling for 7-Arylindoline Scaffolds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[8][9][10] In this context, it is employed to synthesize 7-arylindoline derivatives, which are of significant interest as kinase inhibitors.[5] The aryl group can be tailored to occupy specific pockets within the kinase active site, thereby enhancing binding affinity and selectivity.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 298.19 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.70 | 0.05 | 0.05 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Stir the mixture at 90 °C for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.
Expected Yield: 75-90%
Buchwald-Hartwig Amination for 7-Aminoindoline Scaffolds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12][13] This reaction is instrumental in synthesizing 7-aminoindoline derivatives, which can serve as key intermediates for a variety of kinase inhibitors. The introduced amino group provides a valuable point for further functionalization or can act as a hydrogen bond donor/acceptor to interact with the target kinase.[5]
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 298.19 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with argon.
-
Add a solution of this compound (1.0 mmol) in toluene (3 mL) followed by morpholine (1.2 mmol).
-
Stir the mixture at 100 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.
Expected Yield: 70-85%
Downstream Transformations and Kinase Inhibitor Scaffolds
The 7-substituted indoline derivatives synthesized via the protocols above are valuable intermediates that can be further elaborated to generate a wide range of kinase inhibitor scaffolds. A common subsequent step is the deprotection of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), to yield the free indoline. This free secondary amine can then be subjected to various reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These transformations allow for the introduction of diverse functional groups that can interact with specific residues in the kinase active site, leading to potent and selective inhibitors.
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of a wide array of potential kinase inhibitors. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust and efficient platform for the construction of diverse 7-substituted indoline libraries. The detailed protocols provided herein serve as a practical guide for researchers in drug discovery and medicinal chemistry to access these valuable scaffolds for the development of novel kinase-targeted therapeutics.
References
- Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 98–119. [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors.
- ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery.
- Bentham Science. (n.d.).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
- Organic Chemistry Portal. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]
- National Center for Biotechnology Information. (n.d.). Utilization of kinase inhibitors as novel therapeutic drug targets: A review.
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tert-butyl 7-bromoindoline-1-carboxylate as a building block for complex molecules
An In-Depth Technical Guide to the Application of tert-Butyl 7-bromoindoline-1-carboxylate in Complex Molecule Synthesis
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern synthetic and medicinal chemistry, the indoline scaffold is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds. This compound has emerged as a particularly valuable building block for the synthesis of complex molecular architectures. Its utility stems from a strategic combination of structural features: a bromine atom at the 7-position, which serves as a versatile handle for a variety of cross-coupling reactions, and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen. This Boc group not only enhances stability and solubility but also allows for controlled, selective reactions before its facile removal in later synthetic steps.[1][2]
This guide provides an in-depth exploration of this compound as a precursor for advanced intermediates. We will delve into the mechanistic rationale behind key transformations, provide field-tested experimental protocols, and offer insights into optimizing these reactions for the efficient construction of complex molecules.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.
| Property | Value |
| CAS Number | 143262-17-3[3][4] |
| Molecular Formula | C₁₃H₁₆BrNO₂[4] |
| Molecular Weight | 298.18 g/mol [4] |
| Appearance | Off-white to light yellow solid |
| IUPAC Name | tert-butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate |
Safety and Handling:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C7 position is the key to the synthetic versatility of this building block, enabling the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The two most powerful and commonly employed methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2]
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is an indispensable tool for creating biaryl structures, which are prevalent in pharmaceutical agents.[2] This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronate ester, to form a new C-C bond with high efficiency and functional group tolerance.[5][6][7]
Mechanistic Rationale: The catalytic cycle, a cornerstone of palladium chemistry, proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indoline, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with various arylboronic acids. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2–5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath (typically 80–120 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylindoline derivative.[1]
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5%) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 70-90[7] |
| PdCl₂(dppf) (3%) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 65-85[2] |
| Pd[P(tBu)₃]₂ (5%) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 90 | 12-16 | 75-95[5] |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[8][9] This reaction is critical for accessing a vast chemical space of nitrogen-containing compounds, many of which are biologically active.
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine nucleophile.[10]
-
Oxidative Addition: Pd(0) adds to the aryl bromide to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8][10]
-
Reductive Elimination: This final step forms the C-N bond of the product and regenerates the Pd(0) catalyst.[10]
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with primary or secondary amines. The choice of ligand and base is critical and often substrate-dependent.[1][11]
Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary, 1.1–1.5 equiv.)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1–4 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2–8 mol%)[11][12]
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5–2.5 equiv.)[1]
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a dry reaction vessel under inert gas, combine the palladium source and the phosphine ligand in the solvent and stir for a few minutes to form the active catalyst complex.[1]
-
Reagent Addition: To the vessel, add the base, this compound, and finally the amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time (typically 2–24 hours).[1]
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine.[8]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aminoindoline derivative.
Final Step: N-Boc Deprotection
The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the free indoline nitrogen. This is typically achieved under acidic conditions.[13][14]
Rationale: The Boc group is designed to be stable to a wide range of reaction conditions but labile to acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched, leading to the formation of the free amine, carbon dioxide, and isobutylene.
Detailed Experimental Protocol: Acid-Catalyzed N-Boc Deprotection
Materials:
-
Boc-protected indoline derivative
-
Trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M)
-
Dichloromethane (DCM) or 1,4-dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution (for work-up)
Procedure:
-
Dissolution: Dissolve the Boc-protected indoline in a minimal amount of DCM.
-
Acid Addition: Add an excess of TFA (e.g., 20-50% v/v) or the 4M HCl in dioxane solution.[14]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Isolation (Method A - Salt): Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting product will be the amine salt (e.g., trifluoroacetate or hydrochloride salt), which can often be used directly in the next step.
-
Isolation (Method B - Free Base): Concentrate the reaction mixture. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with a saturated NaHCO₃ solution until the aqueous layer is basic. Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.
References
- BenchChem. (2025). Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Tert-Butyl 7- bromo-1H-indole-1-carboxylate as a Versatile Building Block for Complex Molecule Synthesis. BenchChem.
- BLD Pharm. (n.d.). 143262-17-3|this compound.
- Cenmed Enterprises. (n.d.). This compound (C007B-291992).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Ley, S. V., & Leach, A. G. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Ruiz-Sánchez, A. J., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health.
- Suris, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
- Various Authors. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Various Authors. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org.
Sources
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- 3. 143262-17-3|this compound|BLD Pharm [bldpharm.com]
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- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for the Suzuki Coupling of 7-Bromoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the design of novel therapeutics targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3][4] The functionalization of the indoline core is therefore a critical step in the drug discovery process, and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for this purpose.[5] This application note provides a detailed experimental protocol for the Suzuki coupling of 7-bromoindoline derivatives, along with a discussion of the key reaction parameters and their impact on reaction outcomes.
The Strategic Importance of C-C Bond Formation in Indoline Scaffolds
The introduction of new carbon-carbon bonds at specific positions on the indoline ring allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug development. The Suzuki coupling, in particular, offers a mild and efficient method for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents, enabling the generation of diverse chemical libraries for biological screening.[6] The reaction's broad functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromoindoline derivative to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki Coupling of a 7-Bromoindoline Derivative
This protocol provides a general procedure for the Suzuki coupling of a 7-bromoindoline derivative with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
7-Bromoindoline derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using an aqueous solvent system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate/oil bath
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 7-bromoindoline derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (and degassed water if applicable) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the reaction mixture in a preheated oil bath or on a heating plate and stir vigorously at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 7-arylindoline derivative.
Key Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the reaction parameters. The following table summarizes the key components and their roles in the reaction, providing a starting point for optimization.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial for an efficient reaction.[7] For electron-rich substrates like indolines, catalysts with electron-rich and bulky phosphine ligands are often preferred to promote oxidative addition and reductive elimination. Pre-catalysts can offer improved stability and ease of handling. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base is required to activate the boronic acid for transmetalation.[8] The choice of base can significantly impact the reaction rate and yield. Inorganic bases are commonly used, with carbonates and phosphates being popular choices. The strength and solubility of the base should be considered based on the specific substrates and solvent system.[9] |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF, Acetonitrile/Water mixtures | The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents are frequently used. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step. |
| Temperature | 80-120 °C | Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to catalyst decomposition or side reactions. The optimal temperature should be determined experimentally for each specific reaction. |
| Boronic Acid Derivative | Boronic acids, Boronic esters (e.g., pinacol esters) | Boronic acids are the most common coupling partners. Boronic esters can offer increased stability and may be beneficial for substrates that are prone to protodeboronation.[6] |
Troubleshooting and Considerations
-
Low or No Conversion: This could be due to an inactive catalyst, an inappropriate choice of base or solvent, or low reaction temperature. Consider screening different catalysts, ligands, bases, and solvents, and increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Using a stronger base, anhydrous conditions, or a more stable boronic ester can help to minimize this side reaction.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can sometimes be suppressed by using a lower catalyst loading or a different ligand.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the functionalization of 7-bromoindoline derivatives. By carefully selecting and optimizing the reaction conditions, researchers can efficiently synthesize a wide range of novel indoline-based compounds for evaluation in drug discovery programs. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the laboratory.
References
- BenchChem. (2025). A comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16479–16489.
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
- El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6896-6906.
- BenchChem. (2025). Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
- Guidechem. (2023). What are the main uses of Indoline in pharmaceuticals?.
- BenchChem. (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(43), 17424–17427.
- ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
- Chemical Science (RSC Publishing). (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- Fiori, C., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(15), 10455–10476.
- PubMed. (2023). Development and Application of Indolines in Pharmaceuticals.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. 2-Aryl-indenylphosphine ligands: design, synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tert-butyl 7-bromoindoline-1-carboxylate in the Development of RIPK1 Inhibitors
Introduction
Tert-butyl 7-bromoindoline-1-carboxylate is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique structural features—a reactive bromine atom at the 7-position and a stable Boc-protecting group on the indoline nitrogen—make it an ideal starting material for the synthesis of complex, biologically active molecules. The indoline scaffold is a privileged structure, frequently found in pharmacologically active compounds due to its ability to engage in various biological interactions.[1] The bromine atom serves as a synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the Boc group allows for controlled, regioselective functionalization. This application note will detail the use of this compound in the synthesis of potent and selective Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, highlighting its role in the development of novel anti-inflammatory therapeutics.
The Strategic Importance of Targeting RIPK1
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular inflammation and programmed cell death pathways, including apoptosis and necroptosis.[2][3] Dysregulation of RIPK1 activity is implicated in the pathogenesis of numerous human diseases, such as chronic inflammatory conditions, neurodegenerative disorders, and certain cancers.[4][5] RIPK1 integrates signals from various cellular receptors, including tumor necrosis factor (TNF) receptors, and its kinase activity is a key determinant of cell fate.[6] Consequently, the development of small molecule inhibitors that specifically target the kinase function of RIPK1 has emerged as a promising therapeutic strategy to mitigate the detrimental effects of excessive inflammation and uncontrolled cell death.[7]
The 7-substituted indoline core, accessible from this compound, has proven to be an effective scaffold for designing potent RIPK1 inhibitors. This framework can be elaborated to interact with key residues within the ATP-binding pocket of the RIPK1 kinase domain, leading to highly selective inhibition.
Case Study: Synthesis of a 7-Alkynylindoline-Based RIPK1 Inhibitor Core
A key transformation in the synthesis of a class of potent RIPK1 inhibitors developed by GlaxoSmithKline (GSK) involves the Sonogashira coupling of this compound with a terminal alkyne. This reaction establishes the core 7-alkynylindoline scaffold, which is crucial for the biological activity of the final compounds.
Reaction Scheme:
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of the indoline ring and the sp-hybridized carbon of an alkyne.[8][9]
Caption: Sonogashira coupling of this compound.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound
This protocol describes a general procedure for the palladium and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., ethynyltrimethylsilane)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous THF followed by anhydrous triethylamine.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirred reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl 7-(alkynyl)indoline-1-carboxylate.
Causality and Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially in its active Pd(0) state. Performing the reaction under an inert atmosphere (argon or nitrogen) is crucial to prevent catalyst degradation and ensure high yields.[8]
-
Copper(I) Cocatalyst: Copper(I) iodide acts as a cocatalyst that facilitates the transmetalation step in the catalytic cycle by forming a copper acetylide intermediate, which then reacts with the palladium complex.[9]
-
Amine Base: Triethylamine serves as the base to deprotonate the terminal alkyne, forming the reactive acetylide anion. It also acts as a scavenger for the hydrogen bromide generated during the reaction.[9]
-
Anhydrous Solvents: The use of anhydrous solvents is recommended to prevent unwanted side reactions, such as the quenching of the acetylide anion and potential hydrolysis of the starting materials or product.
Protocol 2: Boc-Deprotection of 7-Substituted Indoline
The subsequent step in the synthesis of the RIPK1 inhibitor core involves the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the indoline nitrogen for further functionalization.
Materials:
-
tert-Butyl 7-(alkynyl)indoline-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the tert-butyl 7-(alkynyl)indoline-1-carboxylate (1.0 equiv.) in dichloromethane.
-
To the stirred solution, add trifluoroacetic acid (5-10 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 7-(alkynyl)indoline.
Data Summary
The following table summarizes typical reaction parameters for the key transformations.
| Reaction Step | Key Reagents | Catalyst/Conditions | Solvent | Typical Yield |
| Sonogashira Coupling | This compound, Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | 70-90% |
| Boc-Deprotection | tert-Butyl 7-(alkynyl)indoline-1-carboxylate | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | >95% |
Mechanism of Action and Biological Significance
The 7-alkynylindoline core, synthesized using this compound, is a key component of a series of potent and selective RIPK1 inhibitors. These inhibitors function by competing with ATP for binding to the kinase domain of RIPK1, thereby preventing its autophosphorylation and subsequent activation.
Caption: Simplified RIPK1 signaling pathway and point of inhibition.
By inhibiting RIPK1, these compounds can effectively block the downstream signaling cascades that lead to the production of inflammatory cytokines and necroptotic cell death.[2][4] This makes them highly attractive candidates for the treatment of a wide range of inflammatory and autoimmune diseases.
Conclusion
This compound is a valuable and strategic building block in the synthesis of complex pharmaceutical agents. Its application in the Sonogashira coupling to form 7-alkynylindoline derivatives demonstrates its utility in constructing the core scaffolds of potent RIPK1 kinase inhibitors. The protocols and data presented herein provide a guide for researchers and drug development professionals to effectively utilize this versatile intermediate in the discovery and development of novel therapeutics for inflammatory diseases.
References
- Patsnap Synapse. (2024, June 21). What are RIPK1 inhibitors and how do they work? [Online]. Available: [Link]
- Patsnap Synapse. (2023, December 20). Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. [Online]. Available: [Link]
- PMC. (2023, October 26).
- MDPI. (n.d.). Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions. [Online]. Available: [Link]
- PMC. (2020, June 29).
- ResearchGate. (n.d.).
- PubMed. (2022, January 15). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. [Online]. Available: [Link]
- ResearchGate. (n.d.). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity | Request PDF. [Online]. Available: [Link]
- ResearchGate. (n.d.). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. [Online]. Available: [Link]
- Frontiers. (2022, September 27). Advances in RIPK1 kinase inhibitors. [Online]. Available: [Link]
- Pendidikan Kimia. (n.d.).
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. [Online]. Available: [Link]
- NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Online]. Available: [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Online]. Available: [Link]
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Synthesis of Substituted Indoline Scaffolds: Application Notes and Protocols for Researchers
Introduction: The Enduring Significance of the Indoline Scaffold
The indoline scaffold, a heterocyclic motif consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the architecture of a vast array of biologically active molecules. Its prevalence in numerous natural products, pharmaceuticals, and agrochemicals underscores its significance as a "privileged scaffold" in medicinal chemistry and drug discovery.[1] The structural rigidity and three-dimensional character of the indoline nucleus provide an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.[2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern synthetic strategies for accessing substituted indoline scaffolds, complete with mechanistic insights and actionable experimental protocols.
The therapeutic applications of indoline-containing compounds are extensive and continue to expand. They form the core of anticancer agents, antivirals, and treatments for cardiovascular and neurodegenerative diseases.[3][4] The targeted nature of modern drug discovery necessitates the development of efficient, selective, and often stereocontrolled methods for the synthesis of these valuable structures. This document will delve into several cutting-edge catalytic methodologies that have revolutionized the construction of substituted indolines, offering pathways to novel chemical entities with significant therapeutic potential.
Application Notes: Strategic Importance in Drug Discovery
The strategic incorporation of the indoline scaffold is a recurring theme in the development of impactful therapeutics. The non-coplanar nature of its two rings can enhance physicochemical properties, such as aqueous solubility, compared to its aromatic counterpart, indole.[2] Furthermore, the stereocenters that can be readily introduced into the five-membered ring are crucial for achieving the specific molecular recognition required for potent and selective drug action.[5][6][7]
Case Study: Sunitinib, a Multi-Targeted Tyrosine Kinase Inhibitor
A prominent example of an indoline-containing drug is Sunitinib (marketed as Sutent®), an oral multi-targeted tyrosine kinase inhibitor.[8] It is a frontline treatment for metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST) that are resistant to imatinib.[2][9] Sunitinib's mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), thereby disrupting tumor growth and angiogenesis.[9][10]
The synthesis of Sunitinib hinges on the construction of a key intermediate, 5-fluoroindolin-2-one.[11][12] Various synthetic routes to this intermediate have been developed, highlighting the industrial importance of efficient indoline synthesis.[11] The final steps of Sunitinib synthesis typically involve a Knoevenagel condensation between 5-fluoroindolin-2-one and an aldehyde-bearing pyrrole moiety, followed by amidation.[13]
Chiral Indolines in Asymmetric Catalysis and Bioactive Molecules
The synthesis of enantiomerically pure indolines is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer.[5][14] Chiral indolines not only serve as key building blocks for complex natural products like Vinblastine and Vindoline, which are potent anticancer agents, but they are also utilized as ligands in asymmetric catalysis.[10][11][15]
-
Idelalisib (Zydelig®): This phosphoinositide 3-kinase (PI3K) inhibitor, used to treat certain blood cancers, features a chiral center alpha to the nitrogen of a purine ring, though its core is a quinazolinone.[8][16][17][18] The synthesis of Idelalisib requires careful control of stereochemistry, often starting from a chiral amino acid precursor to establish the desired enantiomer.[8]
-
Vinblastine and Vindoline: These complex indole alkaloids, used in chemotherapy, contain an indoline subunit within their intricate structures.[9][10][15] Their total synthesis is a formidable challenge that showcases the power of modern synthetic organic chemistry, often involving intricate cycloaddition strategies to construct the core ring system with precise stereochemical control.[3][15]
The following sections provide detailed protocols for several powerful, modern methods for the synthesis of substituted indoline scaffolds, reflecting the cutting-edge of research in this field.
Visualizing Synthetic Pathways
To provide a clear overview of the synthetic strategies discussed in the following protocols, the diagrams below illustrate the core transformations.
Caption: Overview of key catalytic methods for indoline synthesis.
Detailed Experimental Protocols
The following protocols are presented with the intention of being self-validating systems. The causality behind experimental choices is explained to provide a deeper understanding of the transformations.
Protocol 1: Palladium-Catalyzed Intramolecular C(sp²)-H Amination for Indoline Synthesis
This method represents a highly atom-economical approach to indolines, proceeding via the direct functionalization of a C-H bond. The use of a directing group is crucial for achieving high regioselectivity. The picolinamide (PA) directing group, in particular, has proven to be effective and can be readily removed post-cyclization.[3][4][19]
Mechanistic Rationale: The reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The picolinamide directing group on the β-arylethylamine substrate coordinates to the Pd(II) catalyst. This brings the catalyst into close proximity to an ortho C-H bond on the aryl ring, facilitating a concerted metalation-deprotonation step to form a palladacycle intermediate. An oxidant, such as PhI(OAc)₂, then promotes the oxidation of Pd(II) to a high-valent Pd(IV) species. Subsequent C-N reductive elimination forms the indoline ring and regenerates the active Pd(II) catalyst.[3]
Caption: Workflow for Pd-catalyzed intramolecular C-H amination.
Materials:
-
N-(2-phenylethyl)picolinamide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 equiv)
-
Acetic acid (AcOH) (2.0 equiv)
-
Toluene/DMF (9:1 v/v)
-
Argon atmosphere
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add N-(2-phenylethyl)picolinamide, Pd(OAc)₂, and PhI(OAc)₂.
-
Seal the vial with a septum and purge with argon for 10 minutes. This is critical to prevent oxidation of the catalyst and potential side reactions.
-
Add the degassed toluene/DMF solvent mixture and acetic acid via syringe. Acetic acid serves as a proton source to facilitate the C-H activation step.
-
Place the reaction vial in a preheated oil bath at 60 °C and stir for 12-24 hours. The lower temperature compared to earlier protocols improves yields and reduces side reactions.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired picolinamide-protected indoline product.
Quantitative Data Summary:
| Substrate | Product | Yield (%) |
| N-(2-phenylethyl)picolinamide | N-(indolin-1-yl)picolinamide | ~85-95% |
| N-(2-(4-methoxyphenyl)ethyl)picolinamide | N-(5-methoxyindolin-1-yl)picolinamide | ~80-90% |
Yields are typical and may vary depending on the specific substrate and reaction scale.[3]
Protocol 2: Domino Copper-Catalyzed Synthesis of N-Boc-Indoline
This domino, or cascade, reaction provides a highly efficient one-pot procedure for the synthesis of N-protected indolines. It combines an intermolecular copper-catalyzed amidation of an aryl iodide with an intramolecular nucleophilic substitution.[20] This method is particularly attractive due to its mild reaction conditions and broad substrate scope.[9][20]
Mechanistic Rationale: The proposed mechanism involves an initial copper-catalyzed amidation of the aryl iodide with a carbamate (e.g., tert-butylcarbamate). This is followed by an intramolecular SN2 reaction where the newly formed amide nitrogen attacks the alkyl mesylate, displacing the mesylate leaving group to form the indoline ring.[9]
Caption: Workflow for copper-catalyzed domino indoline synthesis.
Materials:
-
2-Iodophenethyl mesylate (1.0 equiv)
-
tert-Butylcarbamate (1.2 equiv)
-
Copper(I) iodide (CuI) (5 mol %)
-
N,N'-Dimethylethylenediamine (DMEDA) (20 mol %)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Argon atmosphere
Procedure: [20]
-
To a Schlenk tube, add 2-iodophenethyl mesylate, tert-butylcarbamate, CuI, and Cs₂CO₃.
-
Evacuate the tube and backfill with argon (repeat three times). An inert atmosphere is crucial to prevent oxidation of the Cu(I) catalyst.
-
Add anhydrous THF and the DMEDA ligand via syringe. DMEDA acts as a ligand to stabilize the copper catalyst and enhance its reactivity.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 16-24 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the N-Boc-indoline product.
Quantitative Data Summary:
| Substrate (Mesylate) | Amide/Carbamate | Product | Yield (%) |
| 2-Iodophenethyl mesylate | tert-Butylcarbamate | N-Boc-indoline | ~85-95% |
| 2-Iodo-5-methoxyphenethyl mesylate | Benzamide | N-Benzoyl-5-methoxyindoline | ~90% |
Yields are representative and can be influenced by substrate electronics and steric factors.[20]
Protocol 3: Enantioselective Gold-Catalyzed Synthesis of Polycyclic Indolines
This elegant cascade reaction utilizes the unique reactivity of gold catalysts to construct architecturally complex polycyclic fused indolines in a chemo-, regio-, and stereodefined manner. This method is particularly powerful for generating structures with all-carbon quaternary stereocenters.[21]
Mechanistic Rationale: The reaction is initiated by the activation of the alkyne moiety of a functionalized propargylic alcohol by a chiral gold(I) complex. This facilitates a regioselective hydroindolination by the indole nitrogen. The resulting intermediate then undergoes an intramolecular trapping of the in situ generated iminium ion by a tethered nucleophile, leading to the formation of the polycyclic system. The chirality of the gold catalyst dictates the enantioselectivity of the final product.
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- 21. mdpi.com [mdpi.com]
Introduction: The Strategic Importance of a Versatile Indoline Scaffold
An In-Depth Guide to the Application of tert-butyl 7-bromoindoline-1-carboxylate in Advanced Materials Science
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of this compound as a pivotal building block in materials science. We will move beyond simple procedural lists to explore the causal relationships behind experimental choices, ensuring a deep understanding of the molecule's potential in creating novel functional materials.
This compound is a bifunctional heterocyclic compound that has emerged as a cornerstone in the synthesis of complex organic materials. Its structure is uniquely suited for creating advanced materials, particularly for organic electronics.[1][2] The molecule's utility is derived from two key features:
-
The Bromo-Functionalized Aromatic Ring : The bromine atom at the 7-position is a highly versatile reactive handle. It serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the precise installation of a wide array of aromatic, heteroaromatic, or nitrogen-based substituents. This allows for the systematic tuning of the electronic and photophysical properties of the final material.
-
The Boc-Protected Nitrogen : The indoline nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial as it prevents self-coupling or other unwanted side reactions at the nitrogen atom during functionalization of the 7-position.[3] Its stability under common cross-coupling conditions and its straightforward removal under acidic conditions provide synthetic flexibility.
The indoline core itself is an electron-rich system that, upon oxidation or as part of a larger conjugated system, can facilitate efficient charge transport, a critical property for semiconductor applications.[1] This combination of a tunable reactive site, a protected nitrogen, and a favorable electronic core makes this compound an invaluable precursor for materials with tailored properties.
Core Applications in Materials Science
The primary application of this indoline building block in materials science is in the synthesis of organic semiconductors and functional polymers. The ability to precisely engineer the molecular structure translates directly to control over the material's performance in electronic devices.
Organic Semiconductors for Electronic Devices
The indole moiety, which can be easily derived from the indoline scaffold, is a planar, electron-rich system that promotes the crucial π-π stacking required for efficient charge transport in organic semiconductors.[1] By strategically modifying the 7-position of the indoline core, researchers can fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is essential for optimizing device performance.
-
Organic Field-Effect Transistors (OFETs) : Indole-based materials are excellent candidates for the active channel in OFETs due to their potential for high charge carrier mobility.[1] Introducing different aryl groups at the 7-position can modify the material's morphology and electronic coupling between molecules in the solid state.
-
Organic Light-Emitting Diodes (OLEDs) : Functionalized indolines are used to construct materials for various layers within an OLED stack. They can be incorporated into hole-transport layers (HTLs), where their electron-rich nature facilitates the movement of holes from the anode to the emissive layer.[1] Furthermore, they can be used to build the emissive materials themselves, where the color of the emitted light can be tuned by the substituent at the 7-position.
-
Organic Solar Cells (OSCs) : In OSCs, indole derivatives can function as part of the donor material in the bulk heterojunction, responsible for absorbing light and generating excitons. Their tunable energy levels are critical for ensuring efficient charge separation at the donor-acceptor interface.[1]
Functional Poly(indoline)s and Conjugated Polymers
Beyond discrete small molecules, this compound can serve as a monomer for the synthesis of novel functional polymers.[2][4] Palladium-catalyzed polymerization reactions, such as Suzuki polycondensation, can link these monomer units to form well-defined poly(indoline)s.
These polymers are investigated for a range of properties:
-
Conductivity : As members of the conducting polymer family, polyindoles exhibit tunable electrical properties.[5]
-
Thermal Stability : The rigid aromatic backbone often imparts high thermal stability to the resulting polymers.[5][6]
-
Photoresponsive Behavior : By incorporating photoactive side chains (e.g., azobenzene) onto the polymer backbone, materials with applications in optical switching and data storage can be developed.[4]
Foundational Synthetic Methodologies: The Causality of Choice
The successful application of this compound hinges on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3]
Suzuki-Miyaura Cross-Coupling
This reaction is the premier method for creating a carbon-carbon bond between the indoline C7 position and an aryl or vinyl group. It is foundational for building the extended π-conjugated systems necessary for organic semiconductors.
Catalytic Cycle Causality: The reaction proceeds through a well-defined catalytic cycle. Understanding this cycle is key to troubleshooting and optimization.
-
Why a strong, non-nucleophilic base? A strong base, typically an alkoxide like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, either before or after its coordination to the palladium center, forming the crucial palladium-amido complex that precedes reductive elimination. [3][7]The base must be sterically hindered to avoid competing nucleophilic attack on the aryl halide.
-
Why specific ligands for amination? Buchwald and Hartwig developed a range of sterically demanding, electron-rich phosphine ligands (e.g., RuPhos, DavePhos, BrettPhos) that are specifically designed to facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation. [8][9]
Experimental Protocols and Data
The following protocols are generalized procedures that serve as a robust starting point for synthesis. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for synthesizing 7-arylindoline derivatives, precursors to advanced organic semiconductors.
Methodology:
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid or its pinacol ester (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inerting : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene) to achieve a concentration of approximately 0.1-0.2 M with respect to the starting indoline.
-
Reaction Execution : Place the sealed reaction vessel in a preheated oil bath at 90-110 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Range | Rationale |
| Arylboronic Acid | 1.2 - 1.5 equiv. | Ensures complete consumption of the limiting bromo-substrate. |
| Palladium Catalyst | 1 - 5 mol% | Catalytic amount; higher loading may be needed for difficult couplings. |
| Ligand | 2 - 10 mol% | A ligand-to-palladium ratio of 2:1 or higher is common. |
| Base | 2.0 - 3.0 equiv. | Sufficient base is required to activate the boronic acid and neutralize any acidic byproducts. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers, especially for oxidative addition. |
| Time | 12 - 24 hours | Typical duration to ensure high conversion. |
| Table 1: Summary of key quantitative parameters for Suzuki-Miyaura coupling. |
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for synthesizing 7-aminoindoline derivatives, which are valuable for tuning the electronic properties of materials.
Methodology:
-
Reaction Setup : In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a dry reaction vessel.
-
Reagent Addition : Add the anhydrous, degassed solvent (e.g., Toluene). Finally, add the amine (1.2 equiv).
-
Inerting & Sealing : Seal the vessel tightly. If not working in a glovebox, the vessel should be evacuated and backfilled with argon three times after sealing.
-
Reaction Execution : Heat the mixture in a preheated oil bath at 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitoring : Track the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography.
| Parameter | Typical Range | Rationale |
| Amine | 1.1 - 1.5 equiv. | Drives the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol% | Lower loadings are often possible with highly active ligand systems. |
| Ligand | 2 - 10 mol% | The choice of ligand is critical and substrate-dependent. [8] |
| Base | 1.2 - 2.0 equiv. | A strong, non-nucleophilic base is essential for deprotonation. [3] |
| Temperature | 80 - 110 °C | Facilitates the rate-limiting reductive elimination step. |
| Time | 4 - 24 hours | Varies significantly with the reactivity of the amine and aryl halide. |
| Table 2: Summary of key quantitative parameters for Buchwald-Hartwig amination. |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for the rational design of advanced materials. Its well-defined reactive sites enable the precise installation of functional groups through robust and reliable cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. By understanding the causality behind these synthetic protocols, researchers can effectively harness this building block to create a new generation of organic semiconductors and functional polymers with properties tailored for high-performance applications in organic electronics and beyond.
References
- Molecule Corp.
- Academic Journals. Synthesis and characterization of polyindole with liquid crystalline azobenzene as side chains. [Link]
- Indian Academy of Sciences.
- ResearchGate.
- Organic Chemistry Data.
- ResearchGate. Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction | Request PDF. [Link]
- Chemistry LibreTexts.
- Wikipedia.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
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- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 7-bromoindoline-1-carboxylate
Welcome to the dedicated technical support guide for the synthesis of tert-butyl 7-bromoindoline-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the intricacies of this synthesis. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered in the lab. Our goal is to empower you with the causal understanding needed to troubleshoot effectively, optimize your reaction conditions, and achieve consistent, high-quality results.
Synthesis Overview & Strategy
The synthesis of this compound is a critical process for creating a versatile building block used in the development of complex pharmaceutical agents.[1] The strategic placement of the bromine atom at the C7 position allows for subsequent functionalization via cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) group protects the indoline nitrogen, enhancing stability and solubility.[2]
Two primary synthetic routes are commonly employed, each with its own set of advantages and potential challenges. The choice of route often depends on the availability of starting materials and the specific regiochemical control required.
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format. Each answer provides probable causes and actionable solutions grounded in chemical principles.
Question 1: My reaction has low or no conversion of the starting material. What's going wrong?
Probable Causes:
-
Inactive Reagents: The brominating agent, particularly N-Bromosuccinimide (NBS), can degrade over time if not stored properly. Similarly, di-tert-butyl dicarbonate ((Boc)₂O) can hydrolyze. The base used for the Boc protection (e.g., triethylamine, DMAP) may also be of poor quality.
-
Insufficient Activation/Catalysis: In the Boc protection step, a catalytic amount of a stronger base like 4-dimethylaminopyridine (DMAP) is often required to achieve a reasonable reaction rate, especially with the less nucleophilic indoline nitrogen.[3]
-
Incorrect Temperature: Bromination reactions are often highly temperature-dependent. Running the reaction at a temperature that is too low may result in no reaction, while a temperature that is too high can lead to decomposition or side products.[4]
Recommended Solutions:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. For NBS, it is advisable to recrystallize it from water if its purity is in doubt.
-
Optimize Catalysis for Boc Protection: If using a base like triethylamine, add a catalytic amount (0.05–0.1 equivalents) of DMAP to accelerate the reaction.[5]
-
Adjust Reaction Temperature: For bromination, start at a low temperature (e.g., 0 °C or -78 °C) and allow the reaction to slowly warm to room temperature.[6] Monitor progress by TLC to find the optimal temperature profile.
Question 2: The main product of my bromination is the 5-bromo isomer, not the desired 7-bromo isomer. How can I improve regioselectivity?
Probable Cause: This is a classic issue of competing directing effects in electrophilic aromatic substitution. The nitrogen of the Boc-protected indoline is an ortho, para-director. Position 7 is an ortho position, while position 5 is the para position. Electronically, the para position (C5) is often favored. However, the bulky Boc group can exert a steric directing effect, favoring substitution at the less hindered C5 position over the more sterically encumbered C7 position, which is flanked by the fused ring system.
Recommended Solutions:
-
Modify the Solvent: Changing the solvent can influence the steric environment and the reactivity of the brominating agent. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. Experimenting with different solvents may alter the isomeric ratio.[6]
-
Use a Bulkier Brominating Agent: While NBS is standard, exploring other brominating agents could potentially influence the steric outcome. However, NBS is generally considered the reagent of choice for selective bromination.[7]
-
Employ a Directed Metalation Strategy: For unambiguous synthesis of the 7-bromo isomer, a directed ortho-metalation (DoM) approach is highly effective. In this strategy, the Boc group directs a strong base (like s-BuLi or t-BuLi) to deprotonate the C7 position. The resulting lithiated species can then be quenched with an electrophilic bromine source (e.g., 1,2-dibromoethane or CBr₄) to install the bromine atom exclusively at the 7-position.
Caption: Decision workflow for improving 7-bromo selectivity.
Question 3: My reaction is producing significant amounts of di-brominated byproducts. How can I prevent this?
Probable Cause: The indoline ring system is electron-rich and highly activated towards electrophilic substitution, even with the deactivating effect of the Boc group. Over-bromination occurs when the rate of bromination of the mono-brominated product is competitive with the bromination of the starting material.[4][6] This is typically caused by:
-
Using an excess of the brominating agent.
-
High local concentrations of the brominating agent.
-
Running the reaction at too high a temperature.
Recommended Solutions:
-
Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.05 equivalents.
-
Slow Addition: Dissolve the brominating agent (e.g., NBS) in the reaction solvent and add it dropwise to the solution of the substrate over an extended period. This maintains a low concentration of the electrophile, favoring mono-substitution.[6]
-
Lower the Temperature: Perform the reaction at 0 °C or below. Lower temperatures decrease the reaction rate, significantly improving selectivity by reducing the rate of the second bromination.[4]
Question 4: I am having difficulty purifying the final product by column chromatography.
Probable Cause:
-
Similar Polarity: The starting material (tert-butyl indoline-1-carboxylate) and the product may have very similar polarities, leading to poor separation on silica gel.
-
Product Instability: Some indole and indoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column.[4]
-
Oily Product: The product may be a viscous oil that is difficult to handle and crystallize.
Recommended Solutions:
-
Optimize Eluent System: Carefully screen different solvent systems (eluents) using TLC. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective.
-
Use Deactivated Silica: If product degradation is suspected, neutralize the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1%) in the eluent before packing the column. Alternatively, neutral alumina can be used as the stationary phase.[4]
-
Alternative Purification: If chromatography is ineffective, consider alternative methods such as crystallization or distillation under high vacuum if the product is thermally stable.
Frequently Asked Questions (FAQs)
-
Q: Which is the better synthetic strategy: Route A (bromination first) or Route B (protection first)?
-
A: If high-purity 7-bromoindoline is readily and economically available, Route A is often more straightforward as it avoids the regioselectivity issue associated with brominating the Boc-protected indoline. However, indoline itself is more common, making Route B a frequent choice. If you choose Route B, be prepared to carefully optimize the bromination step for regioselectivity or use a directed metalation approach for complete control.
-
-
Q: What is the best way to monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent (e.g., 10-20% Ethyl Acetate in Hexanes) and visualize the spots using a UV lamp and/or a potassium permanganate stain. For precise determination of isomeric ratios, ¹H NMR or GC-MS of an aliquot from the reaction mixture is recommended.
-
-
Q: How can I definitively confirm the product is the 7-bromo isomer and not the 5-bromo isomer?
-
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. Specifically, a 2D NMR technique called a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used. For the 7-bromo isomer, you would expect to see an NOE correlation between the proton at C6 and the protons of the tert-butyl group of the Boc protector. For the 5-bromo isomer, such a correlation would be absent.
-
Detailed Experimental Protocol (Route B)
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Step 1: Boc Protection of Indoline
-
To a solution of indoline (1.0 equiv.) in dichloromethane (DCM, approx. 0.5 M), add triethylamine (1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in DCM dropwise over 30 minutes.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv.).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the indoline is consumed.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl indoline-1-carboxylate, which is often used in the next step without further purification.
Step 2: Bromination of tert-butyl indoline-1-carboxylate
-
Dissolve tert-butyl indoline-1-carboxylate (1.0 equiv.) in anhydrous THF (approx. 0.2 M) in a flask protected from light.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 equiv.) in anhydrous THF.
-
Add the NBS solution dropwise to the cooled substrate solution over 1 hour.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 0-10% ethyl acetate in hexanes gradient) to afford this compound.
Data Summary Table
| Parameter | Condition A: Standard Bromination | Condition B: Optimized for 7-Bromo | Probable Outcome |
| Brominating Agent | NBS (1.1 eq) | NBS (1.05 eq) | Higher selectivity with controlled stoichiometry. |
| Temperature | 0 °C to RT | -78 °C | Lower temperature favors kinetic control, potentially increasing the 7-bromo/5-bromo ratio. |
| Addition Method | NBS added in one portion | Slow, dropwise addition of NBS solution | Minimizes local high concentrations, reducing over-bromination.[6] |
| Solvent | Dichloromethane | Tetrahydrofuran | Solvent can influence selectivity; THF is common for low-temperature reactions. |
| Typical Yield | 40-60% (mixture of isomers) | 50-70% (enriched in 7-bromo isomer) | Optimization should lead to improved isolated yield of the desired product. |
References
- Benchchem. (n.d.). Technical Support Center: Managing Over-Bromination Byproducts of Indole.
- Benchchem. (n.d.). Technical Support Center: Indole Ring Bromination.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate.
- Benchchem. (n.d.). Application Notes and Protocols: Tert-Butyl 7- bromo-1H-indole-1-carboxylate as a Versatile Building Block for Complex Molecule Synthesis.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- U. Ragnarsson, L. Grehn. (1991).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Chem-Impex. (n.d.). 7-Bromo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of tert-butyl 7-bromoindoline-1-carboxylate
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the purification of tert-butyl 7-bromoindoline-1-carboxylate by column chromatography. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Troubleshooting Guide
Navigating the nuances of column chromatography can be challenging. This section addresses specific issues you may encounter during the purification of this compound, offering probable causes and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation (Product and Impurities Co-elute) | 1. Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in a lack of differential migration. 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | 1. Optimize the Solvent System: Systematically test different solvent ratios of ethyl acetate (EtOAc) and hexanes using Thin Layer Chromatography (TLC) to achieve a target Rf value for the product of ~0.25-0.35. Consider adding a small percentage (0.1-1%) of triethylamine (Et3N) to the mobile phase to suppress tailing if basic impurities are present. 2. Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, this may need to be reduced to <1%. |
| Product Does Not Elute from the Column | 1. Mobile Phase Polarity is Too Low: The solvent system is not polar enough to displace the compound from the silica gel. 2. Strong Interaction with Silica: The indoline nitrogen, even when Boc-protected, can exhibit some basicity, leading to strong adsorption onto the acidic silica surface. | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of ethyl acetate in your hexane/EtOAc mobile phase. If the product still does not elute with 100% EtOAc, consider a more polar solvent system like dichloromethane/methanol. 2. Use a Deactivated Stationary Phase: Consider using silica gel that has been treated with a base, such as triethylamine, or use an alternative stationary phase like alumina (neutral or basic). |
| Product Elutes Too Quickly (with the Solvent Front) | 1. Mobile Phase Polarity is Too High: The solvent system is too polar, preventing any significant interaction between the compound and the stationary phase. | 1. Decrease Mobile Phase Polarity: Decrease the proportion of ethyl acetate in your hexane/EtOAc mobile phase. Start with a low polarity mobile phase (e.g., 2-5% EtOAc in hexanes) and gradually increase it. |
| Peak Tailing | 1. Acid-Base Interactions: The slightly basic nature of the indoline nitrogen can interact with acidic silanol groups on the silica surface, causing tailing. 2. Column Degradation: The column may be poorly packed or has developed channels. | 1. Modify the Mobile Phase: Add a small amount of a competitive base, like 0.1-1% triethylamine, to the mobile phase to occupy the acidic sites on the silica gel. 2. Repack the Column: Ensure the column is packed uniformly without any cracks or channels. |
| Apparent Decomposition of the Product on the Column | 1. Acidity of Silica Gel: The acidic nature of standard silica gel can potentially lead to the partial cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group. | 1. Use Deactivated Silica: Use silica gel that has been washed with a base or purchase pre-deactivated silica. 2. Minimize Residence Time: Do not let the compound sit on the column for an extended period. Run the chromatography as efficiently as possible. 3. Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Column Packing (Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
In a separate beaker, create a slurry of silica gel in a low-polarity solvent (e.g., hexanes).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing.
-
Allow the silica to settle, and then add another layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Protocol 2: Sample Loading and Elution
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the column.
-
Begin elution with the predetermined solvent system, starting with a lower polarity and gradually increasing it if a gradient elution is required.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent system for my column?
A1: The ideal solvent system is best determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound. This Rf value typically ensures good separation and a reasonable elution time. For this compound, a common starting point is a mixture of ethyl acetate and hexanes.
Q2: What is the recommended stationary phase?
A2: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. However, due to the presence of the nitrogen atom in the indoline ring and the acid-sensitivity of the Boc group, issues like peak tailing or minor decomposition can occur. If such problems are observed, consider using deactivated (e.g., base-washed) silica gel or a less acidic stationary phase like neutral alumina.
Q3: How can I effectively monitor the progress of my column chromatography?
A3: Thin Layer Chromatography (TLC) is the primary method for monitoring your column. Spot the collected fractions onto a TLC plate alongside a spot of your crude starting material and, if available, a pure standard of the product. Visualize the spots using a UV lamp (the aromatic rings in the molecule should be UV active) and/or a chemical stain like potassium permanganate.
Q4: Is the Boc (tert-butoxycarbonyl) protecting group stable during silica gel chromatography?
A4: The Boc group is generally stable under the conditions of normal-phase silica gel chromatography. However, it is sensitive to strong acids. Standard silica gel is slightly acidic and, in some cases, can cause partial deprotection, especially if the compound has a long residence time on the column. To mitigate this risk, you can use deactivated silica or add a small amount of a non-nucleophilic base like triethylamine to the mobile phase.
Q5: What does a "streaky" or "tailing" spot on my TLC plate indicate for my column?
A5: Tailing on a TLC plate is often a predictor of poor separation and broad peaks on a column. It can be caused by several factors, including interactions between your compound and the stationary phase (as discussed with the acidic silanol groups), the compound being too polar for the chosen solvent system, or the sample being overloaded on the TLC plate. Addressing tailing on the TLC level, for instance by adding a modifier like triethylamine to the developing chamber, can inform how to adjust your column's mobile phase.
Visual Workflow and Diagrams
Troubleshooting Workflow for Column Chromatography
Caption: A flowchart for troubleshooting common column chromatography issues.
References
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
- Agrospec. (n.d.).
- Buchi. (n.d.).
Technical Support Center: Optimizing Suzuki Coupling Reactions with tert-butyl 7-bromoindoline-1-carboxylate
Welcome to the technical support center for the Suzuki-Miyaura coupling of tert-butyl 7-bromoindoline-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your coupling reactions. Our focus is on not just what to do, but why you're doing it, grounding our recommendations in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the Suzuki coupling of this compound, providing a foundational understanding for successful reaction setup and execution.
Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[1][2][3]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron reagent.[1][4][5]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][6]
Q2: What are the recommended starting conditions for the Suzuki coupling of this compound?
For a new Suzuki coupling, it is always advisable to start with a set of generally reliable conditions and optimize from there. The following table outlines a robust starting point for the coupling of this compound with a generic arylboronic acid.
| Component | Recommendation | Molar Equivalents (vs. Bromoindoline) | Rationale |
| Aryl Halide | This compound | 1.0 | The limiting reagent. |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 | A slight excess is used to drive the reaction to completion and to compensate for potential boronic acid decomposition.[7] |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 0.01 - 0.05 (1-5 mol%) | These are common and effective catalysts for a wide range of Suzuki couplings.[3][8] |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 | Carbonates and phosphates are effective bases for activating the boronic acid. K₃PO₄ is a stronger base and can be beneficial for less reactive systems.[9][10][11] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | - | The aqueous mixture helps to dissolve the inorganic base and facilitates the transmetalation step.[7][12] |
| Temperature | 80 - 110 °C | - | Elevated temperatures are often required to drive the reaction to completion.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | - | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[13][14] |
Q3: How do I monitor the progress of my reaction?
Regular monitoring of the reaction is crucial for determining the optimal reaction time and for troubleshooting. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of the starting material and the formation of the product.[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting materials and the presence of any side products.[9][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantitatively monitor the reaction by taking aliquots at different time points.[18]
Troubleshooting Guide
Encountering issues in a Suzuki coupling is not uncommon. This guide provides a systematic approach to diagnosing and resolving potential problems.
Problem 1: Low to No Conversion of Starting Material
Potential Cause 1: Inactive Catalyst The palladium catalyst is the heart of the reaction, and its inactivity is a common reason for failure. The active catalytic species is Pd(0), and if it is not generated or is deactivated, the reaction will not proceed.[19]
-
Solution:
-
Use a Pre-catalyst or a Pd(0) Source: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be inefficient. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.[19]
-
Ensure Rigorous Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[13][14] Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that all solvents are thoroughly degassed.[7]
-
Check for Palladium Black: The formation of a black precipitate (palladium black) is an indication of catalyst decomposition.[19] This can be caused by high temperatures or impurities.
-
Potential Cause 2: Sub-optimal Reaction Conditions The interplay between the base, solvent, and temperature is critical for a successful Suzuki coupling.
-
Solution:
-
Screen Different Bases: The choice of base is crucial for the transmetalation step.[9] If a weaker base like K₂CO₃ is not effective, a stronger base like K₃PO₄ or Cs₂CO₃ may be required, especially for electron-rich or sterically hindered substrates.[19]
-
Vary the Solvent System: The solubility of the reagents, particularly the base, is important.[12] Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are typically effective.[19] Experiment with different solvent ratios or consider alternative solvents.
-
Increase the Reaction Temperature: Many Suzuki couplings require elevated temperatures (80-120°C) to proceed at a reasonable rate.[19]
-
Potential Cause 3: Poor Quality of Starting Materials The purity and stability of your reagents can significantly impact the reaction outcome.
-
Solution:
-
Use Fresh Boronic Acid: Boronic acids can degrade over time, particularly through protodeboronation (hydrolysis).[9] It is advisable to use fresh or recently purchased boronic acid.
-
Ensure Anhydrous Conditions (if necessary): While some water is often beneficial, excess water can lead to the decomposition of the boronic acid.[9] Ensure your solvents are dry if you suspect this is an issue.
-
Check the Purity of the Bromoindoline: Impurities in your starting material can potentially poison the catalyst.
-
Problem 2: Formation of Significant Side Products
Side Product 1: Homocoupling of the Boronic Acid This side reaction results in the formation of a biaryl product from two molecules of the boronic acid.
-
Cause: This is often promoted by the presence of oxygen in the reaction mixture.[2][14]
-
Solution: Ensure your reaction is performed under a strict inert atmosphere and that all solvents and reagents are properly degassed before the addition of the palladium catalyst.[9]
Side Product 2: Debromination of this compound This involves the replacement of the bromine atom with a hydrogen atom.
-
Cause: This can occur through a competing reaction pathway, sometimes facilitated by the base or impurities in the reaction mixture.[2]
-
Solution:
-
Use a Milder Base: A very strong base might promote this side reaction.
-
Lower the Reaction Temperature: Higher temperatures can sometimes lead to an increase in side reactions.
-
Ensure High Purity of Reagents: Impurities can sometimes act as a hydride source for the dehalogenation process.
-
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol provides a reliable starting point for your experiments.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[7]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.[7]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.[7]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90 °C).[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[7][9]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7][9]
-
Purification: Purify the crude product by flash column chromatography.[7]
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
- Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Applic
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023, August 9).
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018, November 8).
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - MDPI.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4).
- SUZUKI REACTION MONITORING.
- Preformed Pd(II)
- (PDF)
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1).
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone - Benchchem.
- How can I solve my problem with Suzuki coupling?
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development - Benchchem.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
- What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017, July 23).
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. (2025, November 12).
- Suzuki Coupling Mechanism - YouTube. (2022, June 18).
- Suzuki reaction - Wikipedia.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - ResearchG
- Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchG
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025, March 22).
- Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchG
- Optimization of the Suzuki-Miyaura cross coupling reaction of...
- The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - NIH.
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
- Optimizing reaction conditions for Suzuki coupling of 5-Bromo-2,3-dichloroquinoxaline - Benchchem.
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - Beilstein Journals. (2021, October 29).
- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive | ChemRxiv.
- Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions | Request PDF - ResearchG
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. reddit.com [reddit.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. vapourtec.com [vapourtec.com]
- 18. azom.com [azom.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting Guide: Isolating High-Purity tert-Butyl 7-bromoindoline-1-carboxylate
An indispensable yet frequently challenging aspect of synthetic chemistry is the purification of intermediates. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals working with tert-butyl 7-bromoindoline-1-carboxylate. As a key building block in the synthesis of various pharmacologically active molecules, its purity is paramount for the success of subsequent reactions and the integrity of final compounds.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, reflecting field-proven insights and a deep understanding of the underlying chemical principles.
This section addresses specific, practical problems encountered during the purification process. Each answer explains the causality behind the issue and provides a systematic approach to its resolution.
Q1: My column chromatography isn't providing good separation. The product is co-eluting with an impurity. What should I do?
This is a classic challenge that almost always points to a suboptimal mobile phase (eluent). Silica gel chromatography separates compounds based on their differential polarity; the stationary phase (silica) is highly polar, and compounds are eluted by a less polar mobile phase.[1] If separation is poor, the eluent is not effectively discriminating between the polarity of your product and the impurity.
Causality and Solution Workflow:
-
Pre-Column Analysis is Non-Negotiable: Never run a column blind. The most critical step is to first develop an appropriate solvent system using Thin Layer Chromatography (TLC).[2][3]
-
Objective: Find a solvent mixture where the product has an Rf (retention factor) of approximately 0.25-0.35, and the impurity spot is as far away as possible (ideally, ΔRf > 0.2).
-
Execution: Test various ratios of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity.
-
-
Refine the Eluent System: If a simple two-solvent system fails, consider alternatives. This compound is moderately polar. The Boc-protecting group reduces the polarity of the indoline nitrogen significantly.
-
Try adding a small amount of a third solvent. For instance, if an impurity is very close in a Hexanes/EtOAc system, adding 1-2% triethylamine can deactivate the silica slightly and sharpen bands, while adding 1-2% methanol can dramatically increase polarity.
-
Switch solvent systems entirely. Dichloromethane/Hexanes or Toluene/Acetone are viable alternatives.
-
-
Evaluate Column Parameters:
-
Column Dimensions: A long, thin column provides better separation than a short, wide one. For difficult separations, increase the length-to-diameter ratio.
-
Loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column. Loading the compound dissolved in a strong solvent (like pure ethyl acetate or DCM) will result in broad bands and poor separation.
-
Workflow for Optimizing Column Chromatography
Caption: A systematic workflow for column chromatography optimization.
Q2: My recrystallization yield is extremely low. How can I improve it without sacrificing purity?
Low yield in recrystallization indicates that a significant portion of your product remains dissolved in the solvent (the mother liquor) even after cooling. This is fundamentally a problem of solvent selection or technique.
Systematic Approach to Improving Recrystallization Yield:
| Step | Action | Rationale (The "Why") |
| 1. Re-evaluate Your Solvent | The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. | If the compound is too soluble at low temperatures, it will not precipitate out, leading to low yield. If it's not soluble enough when hot, you'll use excessive solvent, and recovery will also be poor. |
| 2. Use Minimum Solvent | Add the hot solvent portion-wise to the crude material until it just dissolves. | Using excess solvent is the most common cause of low yield. The goal is to create a saturated solution at high temperature, which becomes supersaturated upon cooling, forcing crystallization. |
| 3. Control the Cooling Rate | Allow the flask to cool slowly to room temperature first, then place it in an ice bath. Do not rush the cooling. | Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Slow cooling allows for the growth of larger, purer crystals. |
| 4. Induce Crystallization | If crystals don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch. | These actions create nucleation sites, providing a surface for crystal growth to begin in a supersaturated solution. |
| 5. Recover a Second Crop | Take the mother liquor (the solvent left after filtering the first batch of crystals), reduce its volume by ~50% via rotary evaporation, and cool it again. | The mother liquor is still saturated with your product. Concentrating it and cooling again can often yield a second, albeit slightly less pure, batch of crystals. |
Q3: After purification, my product is an oil or a waxy solid, not the expected crystalline material. What is the cause?
An oily or "gummy" product is a strong indicator of persistent impurities or residual solvent.
Diagnostic and Corrective Actions:
-
Aggressive Solvent Removal: Ensure all processing solvents are removed. Place the material under high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of the product's thermal stability.
-
Purity Analysis: An amorphous product warrants a stringent purity check. Obtain a proton NMR (¹H NMR) spectrum. The presence of broad, unassignable peaks or signals corresponding to common solvents (e.g., ethyl acetate, hexanes, dichloromethane) will confirm contamination.
-
Trituration: If the impurity level is low, you may be able to induce crystallization by trituration. This involves stirring the oil with a solvent in which the product is insoluble but the impurity is soluble (e.g., cold hexanes or pentane). This can "wash" away the impurity and often provides enough mechanical energy to initiate crystallization.
-
Re-purification: If significant impurities are detected, a second purification step is necessary. If you previously used column chromatography, try recrystallization, or vice versa. Using an orthogonal purification method is often highly effective.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
Understanding the synthetic route helps predict impurities. A common synthesis involves the Boc-protection of 7-bromoindoline. Therefore, likely impurities include:
-
Unreacted Starting Material: 7-bromoindoline.
-
Reagent By-products: Residual Di-tert-butyl dicarbonate (Boc₂O) or its breakdown product, tert-butanol.
-
Deprotected Product: The Boc group is acid-labile. Exposure to acidic conditions during workup or chromatography can cleave it, regenerating 7-bromoindoline.[4]
-
Isomeric Impurities: Depending on the regioselectivity of the initial bromination of indoline, trace amounts of other bromo-isomers could be present.
Q2: What is a good starting solvent system for TLC analysis and column chromatography?
For a molecule with the polarity of this compound, a mixture of Hexanes and Ethyl Acetate is the industry standard and an excellent starting point.[2][5]
-
TLC Starting Point: Begin with a 4:1 ratio of Hexanes:Ethyl Acetate.
-
Adjustment:
-
If the Rf is too low (stuck at the baseline), increase the polarity by moving to 2:1 or 1:1.
-
If the Rf is too high (at the solvent front), decrease the polarity by moving to 9:1.
-
Q3: How should the purified, solid product be stored?
Proper storage is crucial to maintain purity over time.
-
Standard Conditions: Store in a tightly sealed container in a cool, dry place, protected from light.[4][6]
-
Long-Term Storage: For extended periods, storage at freezer temperatures (-20°C) is recommended to minimize potential degradation.[7]
Decision Matrix: Chromatography vs. Recrystallization
Sources
Preventing decomposition of tert-butyl 7-bromoindoline-1-carboxylate
A Guide to Preventing and Troubleshooting Decomposition
Welcome to the technical support center for tert-butyl 7-bromoindoline-1-carboxylate. As a key intermediate in medicinal chemistry and drug development, the stability of this compound is paramount to achieving reliable and reproducible experimental outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions regarding the decomposition of this vital reagent.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the storage, handling, and use of this compound.
Q1: My vial of this compound, which was initially a white or off-white solid, has developed a yellow or brown tint over time. What is causing this discoloration and is the compound still usable?
A1: Discoloration is a primary indicator of decomposition. Two potential pathways are at play:
-
N-Boc Deprotection: The most common cause is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group. Trace amounts of acidic impurities in your storage solvent, exposure to acidic vapors in the lab environment, or even repeated freeze-thaw cycles that concentrate impurities can initiate this process. The resulting free 7-bromoindoline is a secondary amine that is significantly more susceptible to air oxidation, leading to the formation of colored, often polymeric, impurities.
-
Oxidation: The indoline ring itself can be sensitive to oxidation, especially when exposed to air and light over extended periods. This process can occur even with the Boc group intact, although it is generally slower.
Actionable Solution:
-
Assess Purity: Before use, assess the compound's purity via Thin Layer Chromatography (TLC), ¹H NMR, or LC-MS. In the NMR spectrum, the disappearance or reduction of the characteristic singlet for the tert-butyl group at ~1.5 ppm is a clear sign of deprotection.
-
Purification: If significant degradation has occurred, the material may require purification. Flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is often effective. Note that silica gel itself can be slightly acidic and may cause further deprotection if the compound is left on the column for an extended period.[1] To mitigate this, you can use silica gel that has been neutralized with a base like triethylamine (typically 1% v/v in the eluent).
-
Discard if Necessary: If the compound is heavily discolored and appears as a tar-like substance, it is likely extensively polymerized. In this case, purification may not be practical, and using fresh material is recommended to ensure reliable results.
Q2: I ran a reaction and my workup involved an acidic wash. Now, my LC-MS results show a major peak corresponding to the mass of 7-bromoindoline and my yield of the desired product is very low. What happened?
A2: You have inadvertently cleaved the N-Boc protecting group. The Boc group is highly sensitive to acid.[2] The mechanism involves protonation of the carbamate oxygen, which leads to the elimination of the stable tert-butyl cation (which typically forms isobutylene gas and CO₂) and the free carbamic acid, which rapidly decarboxylates to give the unprotected 7-bromoindoline.[3]
Actionable Solution:
-
Avoid Strong Acids: Never use strong acidic conditions (e.g., HCl, TFA, H₂SO₄) during the reaction or workup if you intend to keep the Boc group intact.[1][2]
-
Use a Neutral or Basic Workup: Modify your workup procedure. Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) for aqueous washes to neutralize any acid present.
-
Alternative Purification: If an acidic wash is unavoidable for removing other impurities, consider if the final product can be isolated and purified first, with the Boc deprotection planned as a separate, subsequent step.
Q3: During a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I am observing significant N-Boc deprotection even without adding acid. Why is this happening?
A3: While the Boc group is generally stable to the basic conditions often used in cross-coupling reactions, decomposition can occur for several reasons:
-
Lewis Acidity of the Catalyst: Some palladium sources or additives can exhibit Lewis acidity, which can catalyze Boc cleavage, especially at elevated temperatures.
-
Temperature: High reaction temperatures (>80-100 °C) can promote the thermal decomposition of the Boc group, a process that can be accelerated by the presence of metals.
-
Protic Solvents: Using protic solvents like methanol or ethanol at high temperatures can facilitate solvolysis of the Boc group, particularly if any acidic byproducts are formed during the reaction.
Actionable Solution:
-
Screen Catalysts and Ligands: Choose a palladium catalyst system known for its mildness.
-
Control Temperature: Run the reaction at the lowest effective temperature. Set up small-scale trials to determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Solvent Choice: Use anhydrous aprotic solvents such as THF, Dioxane, Toluene, or DMF. Ensure they are free from acidic impurities.
-
Base Selection: Use a non-nucleophilic, moderately strong base like Cs₂CO₃, K₃PO₄, or K₂CO₃. Avoid stronger bases like alkoxides if possible, as they can promote side reactions under harsh conditions.
Experimental Workflow: Preventing Decomposition
This section provides a visual guide and a detailed protocol for a common synthetic operation, highlighting critical stability checkpoints.
Decomposition Pathway Diagram
The primary decomposition route for this compound is the acid-catalyzed removal of the N-Boc protecting group.
Caption: Acid-catalyzed decomposition of N-Boc protected 7-bromoindoline.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a step-by-step method for a Suzuki-Miyaura coupling, designed to minimize the degradation of the starting material.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent oxidation of both the indoline substrate and the palladium catalyst.
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous 1,4-dioxane and anhydrous toluene (e.g., a 1:1 mixture) via cannula or syringe.
-
Causality: Using anhydrous, aprotic solvents prevents solvolysis of the Boc group and unwanted side reactions.
-
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen.
-
Self-Validation: Proper degassing is crucial for catalyst longevity and preventing oxidative side reactions.
-
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
-
Heating: Heat the reaction mixture to 80-85 °C with vigorous stirring.
-
Causality: This temperature is often sufficient for coupling without promoting thermal decomposition of the Boc group. Monitor the reaction by TLC or LC-MS. Avoid excessive heating.
-
-
Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. Do not use an acid wash.
-
Self-Validation: The absence of an acid wash is the most critical step to prevent deprotection.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).[4]
-
Causality: Minimizing heat during solvent evaporation prevents decomposition of the product.[4]
-
-
Purification: Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient.
Key Data Summary
| Parameter | Recommendation | Rationale & Incompatible Agents |
| Storage Temperature | -20 °C to 4 °C | Prevents thermal degradation and slows oxidative processes. |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | The indoline moiety can be sensitive to air oxidation. |
| Light Conditions | Amber vial or in the dark | Prevents light-induced degradation. |
| Compatible Solvents | Aprotic solvents: THF, Dioxane, Toluene, DCM, Ethyl Acetate | These solvents are non-acidic and do not promote solvolysis. |
| Incompatible Reagents | Strong Acids: TFA, HCl, H₂SO₄Lewis Acids: AlCl₃, FeCl₃Some Purification Media: Un-neutralized Silica Gel | These agents will rapidly cleave the N-Boc protecting group.[1][2] |
| Common Byproducts | 7-Bromoindoline, Isobutylene, CO₂ | Result from the primary acid-catalyzed decomposition pathway.[3] |
Frequently Asked Questions (FAQs)
Q: What is the ideal way to store this compound long-term? A: For long-term storage, place the solid compound in a tightly sealed amber glass vial, backfill with an inert gas like argon, and store in a freezer at -20 °C.[5]
Q: Can I use this compound in reactions that generate acidic byproducts? A: It is highly discouraged. If an acidic byproduct is unavoidable, a non-nucleophilic base (a "proton sponge") should be included in the reaction mixture in stoichiometric amounts to neutralize the acid as it forms.
Q: How can I confirm the purity of my starting material before starting a multi-step synthesis? A: The most reliable method is ¹H NMR spectroscopy. Integrate the tert-butyl proton signal (singlet, 9H, ~1.5 ppm) and compare it to a well-resolved aromatic proton signal. The ratio should correspond to the correct structure. An LC-MS analysis can also provide a quick purity assessment.
Q: Is the compound sensitive to strong bases? A: The N-Boc group is generally stable to most bases.[6] However, very strong bases (e.g., n-BuLi, LDA) or harsh conditions (e.g., refluxing with NaOH) can potentially lead to deprotection or other side reactions. For most applications, inorganic bases like carbonates or phosphates are safe.
References
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
- Awuah Lab. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. [Link]
- National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
- J&K Scientific.
- ResearchGate. (2012).
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. awuahlab.com [awuahlab.com]
Navigating the Synthesis of tert-Butyl 7-bromoindoline-1-carboxylate: A Technical Support Guide for Scale-Up
Welcome to the technical support center for the synthesis of tert-butyl 7-bromoindoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during the scale-up of this critical synthetic intermediate. Our aim is to equip you with the scientific understanding and practical solutions necessary to navigate the complexities of this process, ensuring efficiency, safety, and high product quality.
The synthesis of this compound is a multi-step process that, while manageable on a laboratory scale, presents unique challenges when transitioning to pilot or manufacturing scales. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
I. Troubleshooting Guide: From Low Yields to Impure Product
This section provides solutions to common problems encountered during the synthesis.
Problem 1: Low Yield in the Synthesis of 7-Bromoindoline Precursor
Question: We are experiencing a significant drop in yield for the 7-bromoindoline precursor synthesis when moving to a larger scale. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield during the scale-up of the 7-bromoindoline synthesis can often be attributed to several factors, primarily related to reaction kinetics, mass transfer limitations, and thermal control.
-
Inadequate Temperature Control: The formation of 7-substituted indoles or indolines can be highly sensitive to temperature.[1] On a larger scale, exothermic events can lead to localized "hot spots" within the reactor, promoting the formation of side products. It is crucial to have a robust cooling system and to monitor the internal reaction temperature closely.
-
Inefficient Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more challenging. Poor mixing can lead to localized high concentrations of reagents, which can favor side reactions over the desired product formation. Ensure your reactor is equipped with an appropriate agitator for the viscosity of your reaction mixture.
-
Purity of Starting Materials: The purity of your starting materials is paramount. Impurities that are negligible on a small scale can have a significant impact on larger batches by interfering with the reaction or catalyzing decomposition.[2] Always use reagents of known and consistent purity.
Problem 2: Complications During Boc Protection Step
Question: During the Boc protection of 7-bromoindoline, we are observing incomplete conversion and the formation of several byproducts. How can we optimize this step for a cleaner reaction profile on a larger scale?
Answer: The Boc protection of amines is generally a robust reaction, but on a larger scale, issues with incomplete conversion and byproduct formation can arise.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. While catalytic amounts of a base like 4-dimethylaminopyridine (DMAP) are often used, on a larger scale, ensuring its uniform distribution can be challenging. A non-nucleophilic amine base such as triethylamine is commonly used in stoichiometric amounts to neutralize the acid formed during the reaction.[3]
-
Reagent Addition Strategy: The addition of di-tert-butyl dicarbonate ((Boc)₂O) should be carefully controlled. Adding it too quickly can lead to an exotherm and potential side reactions. A portion-wise or slow, continuous addition is recommended for large-scale reactions.
-
Work-up Challenges: Upon completion, the work-up requires careful attention. Quenching the reaction and subsequent aqueous washes can lead to the formation of emulsions or "rag layers," especially with vigorous stirring.[2] Allow for adequate settling time and consider using techniques like centrifugation for better phase separation on a larger scale.
Problem 3: Product Purification and Isolation Issues
Question: We are struggling with the final purification of this compound. Column chromatography is not feasible for our target scale, and direct crystallization is yielding an impure product. What are our options?
Answer: Moving away from chromatography is a key goal in process scale-up. Crystallization is the preferred method, but it requires careful optimization.
-
Solvent System Selection: A systematic screening of solvent and anti-solvent systems is necessary. The goal is to find a system where the desired product has high solubility at an elevated temperature and low solubility at room temperature or below, while impurities remain in solution.
-
Controlling Crystallization Rate: Rapid cooling often leads to the trapping of impurities within the crystal lattice. A controlled, gradual cooling profile is essential for growing pure crystals. Seeding the solution with a small amount of pure product can also promote the formation of the desired crystalline form.
-
Impact of tert-Butanol: A common byproduct of the Boc protection is tert-butanol, which can interfere with crystallization.[4] Ensure its effective removal during the work-up and solvent swaps before attempting crystallization.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis and handling of the materials involved.
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
The most significant safety concerns are associated with the use of brominating agents and the potential for exothermic reactions.
-
Handling of Bromine/NBS: Bromine is a highly corrosive and toxic substance.[1] N-Bromosuccinimide (NBS) is a solid and can be easier to handle, but it is a strong oxidizing agent and can react violently with certain solvents, like DMF.[5] A thorough risk assessment is essential before handling these reagents on a large scale. This includes having appropriate personal protective equipment (PPE), emergency procedures, and engineering controls like scrubbers for any off-gassing.[1]
-
Thermal Hazards: Both the bromination and the Boc protection steps can be exothermic.[6][7] A reaction calorimetry study is highly recommended before scaling up to understand the thermal profile of the reaction and to ensure that the cooling capacity of the reactor is sufficient to control any potential exotherms.
Q2: How can we monitor the progress of the reactions effectively on a large scale?
In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency between batches.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods for monitoring the disappearance of starting materials and the appearance of the product.[2] For large-scale production, developing a rapid and reliable HPLC method is essential.
-
Spectroscopic Methods: In some cases, spectroscopic techniques like Fourier-Transform Infrared (FTIR) or Near-Infrared (NIR) spectroscopy can be implemented in-line for real-time reaction monitoring.
Q3: What are the key considerations for solvent selection during scale-up?
Solvent selection for scale-up goes beyond just solubility and reactivity.
-
Safety and Environmental Impact: Solvents should be chosen to minimize safety risks (e.g., flammability, toxicity) and environmental impact. Resources like the ACS GCI Pharmaceutical Roundtable's Solvent Selection Guide can be valuable in this process.[8]
-
Work-up and Recovery: The ease of solvent removal and the potential for recycling should also be considered. Solvents with high boiling points can be difficult to remove completely, while those that form azeotropes with water can complicate work-up procedures.
III. Experimental Protocols and Data
Table 1: Recommended Reaction Conditions for Boc Protection
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Toluene or 2-Methyl-THF |
| Base | Triethylamine (1.1 eq) or DMAP (cat.) | Triethylamine (1.1-1.2 eq) |
| (Boc)₂O | 1.1 equivalents, added in one portion | 1.05-1.1 equivalents, added portion-wise or via slow feed |
| Temperature | Room Temperature | 20-25 °C (monitor for exotherm) |
| Reaction Time | 1-4 hours | 2-6 hours (monitor by IPC) |
Protocol 1: General Procedure for Large-Scale Boc Protection
-
Reactor Setup: Charge the reactor with 7-bromoindoline and the chosen solvent (e.g., Toluene). Begin agitation.
-
Base Addition: Add triethylamine to the reactor and stir for 15-30 minutes.
-
(Boc)₂O Addition: Slowly add a solution of (Boc)₂O in the reaction solvent to the reactor over 1-2 hours, maintaining the internal temperature below 30 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of 7-bromoindoline is complete.
-
Work-up: Quench the reaction with water. Separate the aqueous layer. Wash the organic layer with a dilute acid solution (e.g., 1 M citric acid), followed by a brine wash.
-
Solvent Swap and Isolation: Concentrate the organic layer under reduced pressure. If necessary, perform a solvent swap to a suitable crystallization solvent. Cool the solution to induce crystallization, filter the solid product, and dry under vacuum.
IV. Visualizing the Process
Diagram 1: Key Stages in the Synthesis and Scale-Up Considerations
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
V. References
-
Bromination safety - YouTube . Available at: [Link]
-
Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . Available at: [Link]
-
Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - Novartis OAK . Available at: [Link]
-
A Dangerous Bromance - Scientific Update - UK . Available at: [Link]
-
Impact of tert-butyl alcohol on crystallization kinetics of gemcitabine hydrochloride in frozen aqueous solutions - PubMed . Available at: [Link]
-
Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis - ResearchGate . Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of tert-butyl alcohol on crystallization kinetics of gemcitabine hydrochloride in frozen aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
Avoiding over-reaction in the synthesis of tert-butyl 7-bromoindoline-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized heterocyclic compounds. Our focus today is the selective monobromination of tert-butyl indoline-1-carboxylate to yield the 7-bromo derivative, a critical building block in medicinal chemistry.[1] The primary challenge in this synthesis is controlling the high reactivity of the electron-rich indoline system to prevent over-reaction. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to ensure high selectivity and yield.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction is producing a significant amount of a dibrominated byproduct (e.g., 5,7-dibromoindoline). How can I improve selectivity for the desired 7-monobromo product?
Answer: This is the most common issue and stems from the high nucleophilicity of the indoline ring, which remains activated even after the first bromination. Achieving high selectivity for the 7-monobromo product requires precise control over the reaction kinetics. Here are the four critical levers to adjust:
-
Strict Stoichiometric Control: The quantity of your brominating agent is paramount. Use no more than 1.0 to 1.05 equivalents of N-Bromosuccinimide (NBS). An excess of NBS is the most direct cause of over-bromination. It is crucial to accurately weigh the freshly recrystallized NBS and to know the precise molar amount of your starting indoline.
-
Lower the Reaction Temperature: Electrophilic aromatic substitution is highly temperature-dependent. By lowering the temperature, you decrease the overall reaction rate, which disproportionately slows the second bromination event (which has a higher activation energy) more than the first. We recommend starting the reaction at 0 °C and, for highly activated substrates, cooling to as low as -20 °C.
-
Control the Rate of Addition: Never add the brominating agent all at once. A slow, controlled addition maintains a very low instantaneous concentration of the electrophilic bromine species in the reaction mixture. This ensures that a molecule of Boc-indoline is more likely to encounter the brominating agent than a molecule of the already-brominated product. Dissolve the NBS in the reaction solvent (e.g., DMF or THF) and add it dropwise via a syringe pump over 1-2 hours.[2]
-
Vigilant Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress closely. The goal is to quench the reaction as soon as the starting material is consumed. Allowing the reaction to stir for an extended period after the starting material has disappeared provides an opportunity for the desired mono-bromo product to undergo a second, slower bromination.
Question 2: I'm observing the formation of the 5-bromo isomer as a major byproduct. How can I enhance regioselectivity for the C7 position?
Answer: The N-Boc group is an ortho-, para-director. In the indoline system, the C7 position is ortho to the nitrogen-bearing carbon of the aromatic ring, while the C5 position is para. Therefore, electronic factors favor both positions. Enhancing C7 selectivity involves leveraging steric and solvent effects.
-
Steric Hindrance: The bulky tert-butyl group provides some steric shielding, which can influence regioselectivity. However, the primary control comes from the dihydro-pyrrole ring fused to the benzene core.
-
Solvent Choice: The choice of solvent can significantly influence the regiochemical outcome. Using Dimethylformamide (DMF) as the solvent has been shown to give high levels of para-selectivity in the bromination of some electron-rich aromatic compounds.[3] In the context of Boc-indoline, this can favor the C5 position. To favor the C7 position, consider less polar aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM), which may alter the solvation of the transition state and shift the regiochemical outcome.
Question 3: My TLC shows multiple unidentified spots, and the overall yield is low. What are potential side reactions?
Answer: Beyond over-bromination, several side reactions can occur:
-
Boc Group Cleavage: The N-Boc protecting group is notoriously sensitive to acid.[2] Bromination with NBS generates succinimide as a byproduct, but can also generate trace amounts of HBr, especially if the NBS is not pure or if radical pathways are initiated. If significant Boc-deprotection occurs, the resulting free indoline will have vastly different reactivity, leading to a complex product mixture.
-
Oxidation: Indolines can be susceptible to oxidation, especially under harsh conditions. This can lead to the formation of the corresponding indole or other oxidized species.
-
Solution: Maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction and workup to minimize exposure to atmospheric oxygen.
-
Question 4: The reaction is sluggish or does not go to completion. How can I drive it forward without promoting over-reaction?
Answer: A sluggish reaction is typically due to low temperature or impure reagents.
-
First, verify the purity of your NBS. Impure NBS may be less reactive. It can be recrystallized from hot water.[4]
-
If the reaction is clean but slow at a very low temperature (e.g., -20 °C), you can allow it to warm slowly to 0 °C or slightly above after the slow addition of NBS is complete. Monitor by TLC every 15-30 minutes. This gradual increase in temperature can provide the necessary energy to push the reaction to completion without causing a runaway increase in the rate of over-reaction. Avoid warming the reaction until the addition of NBS is finished.
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) the preferred brominating agent for this transformation?
A1: N-Bromosuccinimide is preferred over elemental bromine (Br₂) for several reasons. NBS is a crystalline solid, which is much easier and safer to handle than the highly volatile, corrosive, and dense liquid Br₂.[5] Mechanistically, NBS serves as a source of electrophilic bromine (Br+). It provides a low, steady concentration of the active brominating species, which is crucial for achieving selectivity in reactions with highly activated substrates like Boc-indoline.[5][6]
Q2: What is the mechanistic role of temperature in controlling this reaction?
A2: Temperature control is a tool to manipulate the relative rates of competing reactions. Both the desired first bromination and the undesired second bromination are accelerated by heat. However, the activation energy for the second bromination (of the slightly deactivated mono-bromo product) is typically higher than that for the first. According to the Arrhenius equation, a decrease in temperature will reduce the rate of both reactions, but it will have a much more pronounced effect on the reaction with the higher activation energy. Therefore, low temperatures create a larger kinetic window where the first bromination proceeds at a reasonable rate while the second is effectively suppressed, leading to higher selectivity.
Q3: How does the N-Boc protecting group influence the regioselectivity of bromination on the indoline ring?
A3: The N-Boc group has two primary effects. First, as a carbamate, the nitrogen lone pair can participate in resonance with the aromatic ring, making the ring electron-rich and highly activated towards electrophilic aromatic substitution.[7] This is why the reaction proceeds readily at low temperatures. Second, it acts as an ortho-, para-directing group. The C7 position is ortho to the C7a carbon, and the C5 position is para. Both are electronically activated, making the separation of regioisomers a potential challenge that must be controlled by carefully tuning reaction conditions as described above.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of tert-butyl 7-bromoindoline-1-carboxylate while minimizing di-bromination.
Reagents and Materials:
-
tert-Butyl indoline-1-carboxylate
-
N-Bromosuccinimide (NBS), recrystallized
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add tert-butyl indoline-1-carboxylate (1.0 equiv). Dissolve it in anhydrous THF (to make a ~0.2 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (1.02 equiv) in a minimal amount of anhydrous THF. Draw this solution into a syringe and place it on a syringe pump.
-
Reaction: Add the NBS solution dropwise to the stirred indoline solution over a period of 1.5 hours. It is critical to maintain the internal temperature at or below 0 °C during the entire addition.
-
Monitoring: After the addition is complete, monitor the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 30 minutes after the addition is finished. Stop the reaction as soon as the starting material spot is no longer visible.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.
-
Workup: Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to isolate the pure this compound.
Visualizing the Reaction Pathway
The following diagram illustrates the synthetic route from the starting material to the desired product, highlighting the potential for isomeric and over-brominated byproducts.
Caption: Reaction scheme for the selective bromination of Boc-indoline.
Data Summary: Impact of Reaction Parameters on Selectivity
The following table summarizes how key experimental variables can influence the product distribution. The ratios are illustrative and serve to highlight the expected trends.
| Parameter | Condition | Expected Outcome | Rationale |
| NBS Stoichiometry | 1.02 equivalents | High selectivity for mono-bromo product | Minimizes availability of brominating agent for a second reaction. |
| 1.5 equivalents | Significant formation of dibromo product | Excess electrophile readily attacks the still-activated mono-bromo product. | |
| Temperature | -10 °C to 0 °C | High selectivity for mono-bromo product | The rate of the second bromination is significantly suppressed at lower temperatures. |
| Room Temperature | Increased rate, poor selectivity | Both mono- and di-bromination reactions are fast, leading to a product mixture. | |
| Rate of Addition | Slow (dripwise over >1 hr) | High selectivity | Maintains a low concentration of NBS, favoring reaction with the more abundant starting material. |
| Fast (added in one portion) | Poor selectivity | High local concentration of NBS leads to rapid di-bromination before mixing is complete. |
References
- Yamamoto, K., & Kishi, Y. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(23), 7950-7951. [Link]
- Wang, H., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 696. [Link]
- Suárez-Castillo, O. R., et al. (2011). C-6 regioselective bromination of methyl indolyl-3-acetate.
- Tissot, M., et al. (2011). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters, 13(20), 5532-5535. [Link]
- Méndez-Lucio, O., et al. (2017). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect, 2(27), 8444-8452. [Link]
- Wikipedia. (2019). N-Bromosuccinimide. Wikipedia, The Free Encyclopedia. [Link]
- Liu, S. Y., et al. (2010). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 49(19), 3341-3344. [Link]
- Bridgewater State University. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
- Chemistry LibreTexts. (2022). 16.
- Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(5), 635-648. [Link]
- Wikipedia. (2023). N-Bromosuccinimide. Wikipedia, The Free Encyclopedia. [Link]
- Royal Society of Chemistry. (n.d.). Regioselective Dibromination of Methyl Indole-3-Carboxylate and Application in the Synthesis of Dibromoindoles. RSC Publishing. [Link]
- Bergamini, P., et al. (1987). Regioselectivity control in alkylation reactions of indolyl ambident anion. Journal of the Chemical Society, Perkin Transactions 1, 583-588. [Link]
- Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for tert-butyl 7-bromoindoline-1-carboxylate Reactions
Welcome to the Technical Support Center for reactions involving tert-butyl 7-bromoindoline-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working up reactions with this versatile building block. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.
I. Foundational Principles: Understanding the Substrate
Before delving into specific work-up protocols, it's crucial to understand the key chemical features of this compound that influence the work-up strategy.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[1][2] This means it can be unintentionally cleaved under strongly acidic conditions, which can be encountered during aqueous work-ups if pH is not carefully controlled.[3]
-
The Bromoindoline Core: The bromine atom at the 7-position is a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] The work-up procedures for these reactions will need to address the removal of catalysts (often palladium) and ligands.
-
Potential for Side Reactions: Like many indole derivatives, this compound can be susceptible to oxidation and other side reactions, especially under harsh conditions.[6] Proper quenching and handling are essential to maximize the yield of the desired product.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the work-up of your this compound reactions.
Issue 1: Low or No Product Yield After Work-up
Q: I've completed my reaction, but after the work-up, I have a very low yield of my desired product. What could have gone wrong?
This is a common and frustrating issue that can arise from several factors during the work-up process.[7] Let's break down the potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Accidental Deprotection of the Boc Group | The Boc group is sensitive to acidic conditions.[1][8] If the aqueous layer becomes too acidic during extraction (e.g., from an acidic quench), you can lose the Boc group, leading to the free indoline which may have different solubility properties or be more prone to side reactions. | - Monitor pH: During aqueous washes, ensure the pH of the aqueous layer does not drop significantly. If an acidic wash is necessary, use a dilute acid (e.g., 0.5 M HCl) and perform the wash quickly at a low temperature.[3] - Neutralize: Always follow an acidic wash with a wash using a mild base like saturated sodium bicarbonate solution to neutralize any residual acid.[9] |
| Product is Water-Soluble | While the starting material is generally not very water-soluble, the product of your reaction might have increased polarity, leading to partitioning into the aqueous layer during extraction. | - Check the Aqueous Layer: Before discarding the aqueous layer, take a small sample, extract it with a different organic solvent (e.g., dichloromethane if you used ethyl acetate), and analyze it by TLC to see if your product is present.[10] - Back-Extraction: If the product is in the aqueous layer, you can perform multiple extractions with a suitable organic solvent to recover it. |
| Formation of an Emulsion | Emulsions are a common problem during the extraction of reaction mixtures, especially when basic solutions are used.[10] This can trap your product at the interface and make separation difficult. | - Break the Emulsion: Try adding brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer can help break the emulsion. - Filtration: In severe cases, you can filter the entire mixture through a pad of Celite to break up the emulsion.[9] |
| Incomplete Quenching | If the reaction is not properly quenched, reactive species can lead to product degradation during the work-up. | - Ensure Complete Quenching: Follow a well-established quenching procedure for your specific reaction type. For example, for reactions involving strong bases, a careful addition of a saturated aqueous solution of ammonium chloride is often used.[11] |
Issue 2: Presence of Impurities in the Final Product
Q: After purification, my product is still contaminated with impurities. How can I improve the purity?
The presence of persistent impurities often points to issues in both the reaction itself and the subsequent work-up and purification steps.[6]
Strategies for Improving Purity
-
Removal of Catalysts and Ligands:
-
Filtration: For heterogeneous catalysts like Pd/C, filtration through a pad of Celite is a standard and effective method.[9]
-
Aqueous Washes: For homogeneous palladium catalysts used in cross-coupling reactions, specific aqueous washes can be effective. For instance, washing with a saturated aqueous solution of ammonium chloride can help remove some palladium species.[11]
-
Specialized Scavengers: In cases where residual metal is a significant issue, consider using commercially available metal scavengers.
-
-
Removal of Unreacted Starting Material:
-
Chromatography Optimization: If the starting material and product have similar polarities, optimizing your column chromatography is key. Try a different solvent system or use a gradient elution.[6]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[6]
-
-
Removal of Byproducts:
-
Acid-Base Extraction: If the byproduct has acidic or basic functionality that your product lacks, you can use acid-base extraction to selectively remove it. For example, washing with a dilute acid solution will remove basic byproducts by protonating them and making them water-soluble.[12]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for extracting my this compound derivative?
For most applications, ethyl acetate is a good first choice. It has moderate polarity, is relatively non-toxic, and is easily removed under reduced pressure. Dichloromethane (DCM) is another common option, especially for less polar compounds.
Q2: My reaction was a Suzuki-Miyaura coupling. What's the best way to remove the boronic acid and its byproducts?
Boronic acid and related boron-containing byproducts can often be removed by performing an aqueous wash with a mild base, such as a saturated solution of sodium bicarbonate.[9] Another effective technique is to concentrate the reaction mixture and then co-evaporate it with methanol several times. This process forms volatile trimethyl borate, which can be removed under reduced pressure.[12]
Q3: I performed a Buchwald-Hartwig amination. How do I get rid of the phosphine ligand and its oxide?
Triphenylphosphine oxide, a common byproduct, can be challenging to remove due to its polarity. One effective method is to concentrate the crude product and then triturate or suspend it in a non-polar solvent like a mixture of pentane and ether. The product will often dissolve while the phosphine oxide remains as a solid that can be filtered off.[12]
Q4: Can I remove the Boc group during the work-up to save a step?
While it's technically possible to deprotect the Boc group with a strong acid during the work-up, it is generally not recommended.[3] It is better to first purify the Boc-protected product and then perform the deprotection as a separate, clean reaction.[3] This approach often leads to a purer final product and simplifies the purification of the final amine, which can be more challenging.[3]
IV. Standardized Work-up Protocols
Here are two detailed, step-by-step protocols for common reaction types involving this compound.
Protocol 1: General Aqueous Work-up
This protocol is suitable for reactions that do not involve metal catalysts, such as some alkylations or acylations.
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add a suitable quenching agent (e.g., water, saturated NH₄Cl solution) with stirring.
-
Dilution: Dilute the quenched reaction mixture with an organic solvent like ethyl acetate.
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with water (2 x volume of organic layer).
-
Wash the organic layer with brine (1 x volume of organic layer).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Work-up for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and any solid residues. Wash the Celite pad with the reaction solvent or ethyl acetate.[9][13]
-
Dilution: Combine the filtrates and dilute with ethyl acetate.
-
Aqueous Washes:
-
Wash with water.
-
Wash with a saturated aqueous solution of sodium bicarbonate.[9]
-
Wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
V. Visualizing the Work-up Workflow
The following diagram illustrates a general workflow for the work-up and purification of reactions involving this compound.
Caption: General experimental workflow for the work-up and purification.
VI. Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common work-up issues.
Caption: Decision tree for troubleshooting common work-up problems.
VII. References
-
Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Buy tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Characterization of byproducts in 7-bromoindoline synthesis
Technical Support Center: 7-Bromoindoline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 7-bromoindoline synthesis. This guide is designed to provide in-depth, experience-based insights into the common challenges encountered during the synthesis and purification of 7-bromoindoline, a critical building block in pharmaceutical development.[1] We will address frequent issues, particularly the formation and characterization of byproducts, in a practical question-and-answer format.
Section 1: Overview of the Synthetic Pathway & Common Pitfalls
The most prevalent synthetic route to 7-bromoindoline involves a two-step process: the electrophilic bromination of indole to form 7-bromoindole, followed by the reduction of the C2-C3 double bond. While seemingly straightforward, each step is prone to specific side reactions that can complicate purification and compromise final product quality.
The initial bromination is often the most challenging step regarding selectivity. The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most electronically favored site for attack.[2] Direct bromination without proper strategy can lead to a mixture of isomers and over-brominated products.[3] The subsequent reduction step must be carefully controlled to avoid incomplete conversion or undesired debromination.
Workflow: From Indole to 7-Bromoindoline and Potential Byproducts
The following diagram illustrates the primary synthetic pathway and the branching points where common byproducts are formed.
Caption: Synthetic route to 7-bromoindoline and points of byproduct formation.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your synthesis, providing explanations and actionable solutions.
Frequently Asked Questions
Q1: My crude reaction mixture after bromination shows multiple spots on TLC with similar Rf values. What are they likely to be?
A1: This is a classic sign of isomeric byproduct formation. Direct bromination of indole is notoriously difficult to control. The primary byproducts are likely other monobrominated isomers (e.g., 3-bromoindole, 5-bromoindole) and dibrominated species.[3] The indole nucleus is electron-rich, and the C3 position is kinetically favored for electrophilic attack.[2] To achieve C7 selectivity, strategies often involve using protecting groups or specific Lewis acid catalysts to direct the bromine to the desired position.
Q2: I've isolated my final product, but the mass spectrum shows a peak at M+2 and another significant peak at M-79/81. What do these indicate?
A2: The peak at M+2 is the expected isotopic signature for a monobrominated compound (due to the nearly equal abundance of 79Br and 81Br isotopes). The peak at M-79/81, however, strongly suggests the presence of a debrominated byproduct, which is indoline. This occurs from over-reduction, where the reducing agent not only saturates the C2-C3 double bond but also cleaves the C-Br bond. This is more common with aggressive reducing agents or prolonged reaction times.
Q3: My NMR spectrum looks clean, but the yield of 7-bromoindoline is very low after purification. Where could my product be going?
A3: Low isolated yield despite a clean spectrum often points to issues with the workup or purification. 7-Bromoindoline, being an amine, can be lost during aqueous extractions if the pH is not carefully controlled. Ensure that during any basic wash, the pH is high enough (e.g., >10) to keep the indoline in its freebase form and soluble in the organic layer. Conversely, during an acid wash, the product will move to the aqueous layer as the ammonium salt. Additionally, indoline derivatives can be sensitive and may degrade on silica gel if chromatography is too slow. Consider using a deactivated silica gel or a different purification method like recrystallization.
Troubleshooting Specific Issues
| Problem | Potential Cause(s) | Recommended Solution(s) & Explanation |
| High levels of dibromo- byproducts detected by GC-MS. | Over-bromination. This is caused by using more than one equivalent of the brominating agent (e.g., NBS, Br₂) or poor temperature control, leading to increased reactivity.[3] | Action: Carefully control the stoichiometry of your brominating agent. Add the reagent slowly at a reduced temperature (e.g., 0-5 °C) to modulate reactivity and improve selectivity for mono-bromination.[4] |
| Significant amount of starting material (7-bromoindole) remains after reduction. | Incomplete Reduction. The reducing agent may be old/inactive, or the reaction time/temperature may be insufficient. | Action: Use a fresh, verified batch of your reducing agent (e.g., NaBH₄, LiAlH₄). Consider increasing the reaction time or temperature moderately. Monitor the reaction by TLC until the starting material spot has been completely consumed. |
| Formation of colored impurities, especially oxindoles. | Oxidation. Indoles and indolines can be sensitive to air and acidic conditions, leading to oxidation. Oxindole formation from indole bromination has been observed, particularly when using reagents like NBS in aqueous or alcoholic solvents.[5] | Action: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. During workup, minimize exposure to strong acids and air. |
| NMR shows complex aromatic signals inconsistent with 7-bromoindoline. | Isomeric Impurities. The bromination step likely produced a mixture of isomers (e.g., 5-bromoindoline or 6-bromoindoline) that co-eluted during purification. | Action: Re-evaluate the bromination protocol for C7-selectivity. Purification may require a high-resolution technique like preparative HPLC. 2D NMR techniques (COSY, HMBC) can help in definitively identifying the structures of the isomeric impurities. |
Section 3: Analytical Characterization Protocols
Accurate characterization is key to troubleshooting. Below are step-by-step guides for common analytical techniques.
Protocol 3.1: GC-MS Analysis for Byproduct Profiling
This method is excellent for identifying volatile byproducts like indoline, isomeric bromoindolines, and dibromoindolines.
-
Sample Preparation: Dissolve ~1 mg of the crude or purified product in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Column: Use a standard non-polar column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Injection: Inject 1 µL with a split ratio of 50:1. Set injector temperature to 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Detection:
-
Set transfer line temperature to 280°C and ion source to 230°C.
-
Scan range: 40-450 m/z.
-
-
Data Interpretation:
-
7-Bromoindoline: Look for a molecular ion (M⁺) peak around m/z 197/199.
-
Indoline (Debromination): A peak around m/z 119.
-
Dibromoindoline (Over-bromination): A characteristic three-peak cluster around m/z 275/277/279.
-
7-Bromoindole (Starting Material): A peak around m/z 195/197.
-
Protocol 3.2: ¹H NMR for Structural Elucidation
NMR is essential for distinguishing between isomers.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
7-Bromoindoline: The aromatic region will show three distinct protons. A key feature is often a doublet around 6.9-7.0 ppm (H-6), a triplet around 6.5-6.6 ppm (H-5), and a doublet around 6.9-7.0 ppm (H-4), with coupling constants characteristic of an ortho- and meta-substituted benzene ring. The aliphatic protons will appear as two triplets around 3.0 ppm (H-2) and 3.6 ppm (H-3).
-
5-Bromoindoline: This isomer will show a different aromatic splitting pattern, typically a doublet near 7.0 ppm (H-4), a doublet of doublets near 6.9 ppm (H-6), and a singlet-like signal for H-7.
-
Indoline: The aromatic region will be more complex due to higher symmetry, often appearing as two overlapping doublets and two triplets.
-
Section 4: Data Summary
The table below summarizes the key analytical signatures for the target product and its most common byproducts.
| Compound | Common Name | Molecular Weight ( g/mol ) | Expected Mass Spec (m/z) | Key ¹H NMR Signals (CDCl₃, approx. ppm) |
| 7-Bromoindoline | Target Product | 198.06 | 197/199 (M⁺) | ~6.95 (d, 1H), ~6.90 (d, 1H), ~6.55 (t, 1H) |
| Indoline | Debromination | 119.16 | 119 (M⁺) | ~7.10 (d, 1H), ~7.00 (t, 1H), ~6.80 (d, 1H), ~6.65 (t, 1H) |
| 5-Bromoindoline | Isomeric Impurity | 198.06 | 197/199 (M⁺) | ~7.05 (s, 1H), ~6.95 (d, 1H), ~6.90 (dd, 1H) |
| 7-Bromoindole | Starting Material | 196.04 | 195/197 (M⁺) | Aromatic protons plus pyrrole ring signals (~6.5 and ~7.2 ppm) |
| Dibromoindoline | Over-bromination | 276.96 | 275/277/279 (M⁺) | Fewer aromatic protons (typically 2), downfield shifted. |
References
- Tschirret-Guth, R. A. (n.d.). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship.org.
- Bridgewater State University. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons.
- Leggetter, B. E., & Brown, R. K. (1960). THE PREPARATION OF 3-BROMOINDOLE. Canadian Journal of Chemistry.
- Filo. (2024). Bromination of indole and benzothiophene yields: Indole gives 3-bromo-ind...
- Rhodium.ws. (n.d.). Synthesis of 5-Bromoindole.
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with tert-Butyl 7-Bromoindoline-1-carboxylate
Welcome to the technical support hub for scientists and researchers engaged in the chemical modification of tert-butyl 7-bromoindoline-1-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of palladium-catalyzed cross-coupling reactions with this versatile building block. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure the success of your experiments.
The indoline scaffold is a privileged structure in medicinal chemistry, and the 7-bromo derivative serves as a key handle for introducing molecular diversity through cross-coupling. However, the interplay between the sterically demanding tert-butoxycarbonyl (Boc) protecting group and the electronic nature of the indoline ring can present unique challenges. This guide is structured to address these specific issues head-on.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the cross-coupling of this compound.
Q1: I'm starting a new project with this compound. What are the general considerations for choosing a catalyst system?
A1: Selecting an optimal catalyst system requires a holistic approach, considering the interplay of four key components: the palladium source, the ligand, the base, and the solvent.
-
Palladium Source: Standard palladium precursors like Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are common starting points. Pd(II) sources require in situ reduction to the active Pd(0) species, which can often be achieved by the phosphine ligand or other reagents in the mixture.[1]
-
Ligand: The ligand is arguably the most critical component for success. Due to the potential for the indoline nitrogen to coordinate with the palladium center and the steric bulk of the Boc group, bulky and electron-rich phosphine ligands are generally recommended.[2] These ligands stabilize the active catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[3][4]
-
Base: The base plays a crucial role, particularly in the transmetalation step of reactions like the Suzuki-Miyaura coupling, by activating the organoboron species.[5] The choice of base can significantly impact yield and side-product formation. A screening of different bases is often necessary.
-
Solvent: The solvent must be appropriate for the specific cross-coupling reaction and capable of dissolving the reagents. Anhydrous, degassed solvents are crucial to prevent side reactions like protodeboronation in Suzuki couplings and to maintain catalyst activity.[2] Common choices include dioxane, toluene, and DMF.[6][7]
Q2: My Suzuki-Miyaura coupling is giving low yields. What is the most likely cause and how can I fix it?
A2: Low yields in Suzuki-Miyaura couplings with this substrate often stem from a few common issues: inefficient oxidative addition, competing side reactions, or catalyst inhibition.
-
Inefficient Oxidative Addition: The C-Br bond at the 7-position of the indoline is on an electron-rich ring system, which can make oxidative addition, the first step in the catalytic cycle, sluggish.[8]
-
Side Reactions:
-
Dehalogenation: The starting material is reduced, replacing the bromine with a hydrogen. This is a common side reaction that consumes your aryl bromide.[9] It can be promoted by high temperatures and certain bases.
-
Homocoupling: The boronic acid couples with itself. This is often exacerbated by the presence of oxygen in the reaction.[8]
-
Protodeboronation: The boronic acid reacts with residual water to lose the boron group.
-
Solution: To minimize these side reactions, ensure your reaction is thoroughly degassed to remove oxygen.[2] Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts to reduce protodeboronation.[2] Screening different bases can also mitigate dehalogenation.
-
Q3: I am attempting a Buchwald-Hartwig amination and observing no product formation. What catalyst system is recommended for this transformation?
A3: The Buchwald-Hartwig amination can be particularly challenging with substrates like 7-bromoindoline. The indoline nitrogen itself, or the incoming amine nucleophile, can act as a ligand for the palladium center, leading to catalyst inhibition.[10]
-
Recommended Catalyst System: A robust system for this transformation often involves a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a specialized biarylphosphine ligand.
-
Ligands: Ligands such as Xantphos or bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) are designed to overcome catalyst inhibition and facilitate C-N bond formation with challenging substrates.[10][11]
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[12]
-
Solvent: Aprotic polar solvents like dioxane or toluene are typically used.[10]
-
Q4: For a Heck coupling with an alkene, what factors should I consider to control regioselectivity and improve yield?
A4: The Heck reaction's success hinges on controlling the regioselectivity of the alkene insertion and preventing side reactions.[13]
-
Catalyst and Ligands: Traditional catalysts like Pd(OAc)₂ with triphenylphosphine (PPh₃) can be effective. However, for more challenging substrates, bulky, electron-rich phosphine ligands may offer better results.[13] For intramolecular Heck reactions, bidentate ligands can be crucial.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. The base is critical for regenerating the active Pd(0) catalyst in the final step of the cycle.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are often good choices for the Heck reaction.[6]
-
Troubleshooting: If you observe a mixture of regioisomers, modifying the ligand can influence the stereoelectronics of the insertion step. Low yields might be due to catalyst decomposition at higher temperatures, which can sometimes be mitigated by using more robust ligands or palladacycle precatalysts.[14]
Q5: What are the key considerations for a successful Sonogashira coupling with this compound?
A5: The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is a powerful tool.[15]
-
Catalyst System: The classic Sonogashira conditions use a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in conjunction with a copper(I) co-catalyst (e.g., CuI). The copper is believed to facilitate the transmetalation step.[15]
-
Copper-Free Conditions: A significant drawback of the traditional method is the potential for alkyne homocoupling (Glaser coupling), which is promoted by the copper salt.[15] To avoid this, numerous copper-free Sonogashira protocols have been developed. These often require a stronger base and a more active palladium catalyst system.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to deprotonate the alkyne and regenerate the catalyst.
-
Troubleshooting: If you experience low yields, consider switching to the corresponding 7-iodoindoline derivative, which is often more reactive in Sonogashira couplings.[6] If homocoupling is a major issue, switching to a copper-free protocol is highly recommended.
Troubleshooting Guide
This table provides a quick reference for common problems and potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (Pd source not reduced to Pd(0)).2. Inefficient oxidative addition.3. Catalyst poisoning/inhibition. | 1. Use a Pd(0) source like Pd₂(dba)₃ or ensure conditions are suitable for Pd(II) reduction.2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). Increase reaction temperature.[2]3. For C-N couplings, use specialized ligands like Xantphos or BrettPhos.[10][11] |
| Dehalogenation of Starting Material | 1. High reaction temperature.2. Base-mediated reduction.3. β-hydride elimination from Pd-H intermediate. | 1. Lower the reaction temperature.2. Screen milder bases (e.g., K₃PO₄ instead of stronger alkoxides).[5]3. Choose ligands that promote faster reductive elimination. |
| Homocoupling of Coupling Partner | 1. Presence of oxygen in the reaction.2. (Sonogashira) Copper-catalyzed Glaser coupling.3. (Suzuki) Pd(II) mediated homocoupling of boronic acid. | 1. Thoroughly degas all solvents and the reaction mixture. Maintain an inert atmosphere (N₂ or Ar).[2]2. Switch to a copper-free Sonogashira protocol.[15]3. Ensure complete reduction of Pd(II) to Pd(0) and degas thoroughly.[8] |
| Protodeboronation (Suzuki) | 1. Presence of water or protic impurities.2. Base-catalyzed decomposition of boronic acid. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly.2. Use potassium trifluoroborate salts or boronic esters, which are more stable.[2] |
Visualizing the Process
A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Experimental Protocols
This section provides a representative, field-tested protocol for a Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base.[5]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with tert-Butyl 7-bromo-1H-indole-1-carboxylate.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. (2021, March 4).
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- Buchwald–Hartwig amination. Wikipedia.
- Heck Reaction—State of the Art. MDPI.
- Synthesis of C-15 Vindoline Analogues by Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH.
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suzuki Coupling. Organic Chemistry Portal.
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018, February 1). Organic Process Research & Development - ACS Publications.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv.
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. Benchchem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. scite.ai [scite.ai]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of C-15 Vindoline Analogues by Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
tert-butyl 7-bromoindoline-1-carboxylate analytical standards
An In-Depth Technical Guide to the Analytical Standards of tert-butyl 7-bromoindoline-1-carboxylate
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. This guide provides a comprehensive comparison of analytical standards for this compound, a key building block in the synthesis of various biologically active compounds. We will delve into the essential analytical techniques required to confirm the identity, purity, and overall quality of this critical intermediate, ensuring the reliability and reproducibility of your research.
The Central Role of Analytical Verification
This compound is a protected indoline derivative where the bromine atom at the 7-position serves as a crucial handle for functionalization, often through cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactivity at other positions of the molecule. Given its role as a foundational precursor, rigorous analytical characterization is not merely a formality but a cornerstone of successful and validatable synthetic campaigns. The absence of a robust analytical framework can lead to failed reactions, impure final compounds, and misinterpreted biological data.
This guide moves beyond simple data reporting to explain the causality behind the analytical choices, providing a self-validating system for quality control.
Core Analytical Techniques for Structural Elucidation and Purity Assessment
The primary trifecta of analytical techniques for small molecules like this compound includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each provides a unique and complementary piece of the quality puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H (proton) and ¹³C (carbon) NMR are essential.
Expertise in Action: Why NMR is Critical The ¹H NMR spectrum confirms the presence and connectivity of all protons. We expect to see distinct signals for the aromatic protons on the indoline ring, the aliphatic protons of the five-membered ring, and a prominent singlet for the nine equivalent protons of the tert-butyl group.[1][2] The splitting patterns and coupling constants of the aromatic signals are particularly important for confirming the 7-bromo substitution pattern. ¹³C NMR complements this by confirming the carbon skeleton of the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
| Data Type | Predicted Chemical Shift (δ) ppm (Solvent: CDCl₃) | Assignment |
| ¹H NMR | ~7.2-7.4 | Aromatic Protons |
| ~6.8-7.0 | Aromatic Protons | |
| ~4.0-4.2 (t) | -N-CH₂- | |
| ~3.0-3.2 (t) | -Ar-CH₂- | |
| ~1.5-1.6 (s) | -C(CH₃)₃ (9H) | |
| ¹³C NMR | ~152 | Carbonyl Carbon (C=O) |
| ~140-145 | Aromatic Quaternary Carbons | |
| ~120-130 | Aromatic CH Carbons | |
| ~100-110 | Bromine-bearing Aromatic Carbon | |
| ~81 | Quaternary Carbon (-C (CH₃)₃) | |
| ~50 | -N-C H₂- | |
| ~30 | -Ar-C H₂- | |
| ~28 | Methyl Carbons (-C(C H₃)₃) |
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.[3]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.
Mass Spectrometry (MS): Identity and Isotopic Confirmation
Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition.
Expertise in Action: Why MS is Critical For a bromine-containing compound, MS is exceptionally informative. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M and M+2) of nearly equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Expected Mass Spectrometry Data
| Technique | Expected Ion Peak (m/z) | Interpretation |
| LC-MS (ESI+) | [M+H]⁺ at ~298.05 and ~300.05 | Molecular ion plus a proton, showing the characteristic 1:1 bromine isotopic pattern. |
| HRMS | C₁₃H₁₆BrNO₂ + H⁺ | Confirms the elemental formula to within a few parts per million (ppm), providing high confidence in the compound's identity. |
Experimental Protocol: Acquiring Mass Spectra
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), which is common for this type of molecule.
-
Data Acquisition: Infuse the sample solution directly or via an LC system into the mass spectrometer. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Examine the resulting spectrum for the molecular ion peak. In the case of HRMS, compare the measured exact mass to the theoretical calculated mass for the chemical formula C₁₃H₁₆BrNO₂.
High-Performance Liquid Chromatography (HPLC): The Purity Benchmark
HPLC is the gold standard for assessing the purity of a chemical compound. It separates the main compound from any impurities, allowing for precise quantification.
Expertise in Action: Why HPLC is Critical While NMR and MS confirm the structure of the major component, they are less effective at quantifying minor impurities. HPLC provides a chromatographic profile, where the area of the peak corresponding to this compound relative to the total area of all peaks gives the purity (often expressed as "% area"). A well-developed HPLC method is essential for quality control and batch-to-batch consistency.
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm |
| Column Temp. | 30-40 °C |
| Injection Vol. | 5-10 µL |
Experimental Protocol: HPLC Purity Analysis
-
Standard and Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Prepare a working solution by diluting the stock to ~0.1 mg/mL with the mobile phase.
-
Method Setup: Program the HPLC system with the conditions outlined in the table above. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Analysis: Inject the sample solution and record the chromatogram for a sufficient runtime to ensure all potential impurities have eluted.
-
Data Interpretation: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample. The method should be validated according to ICH guidelines for parameters like linearity, accuracy, and precision.[4]
Visualizing the Analytical Workflow
A systematic approach is crucial for ensuring the quality of analytical standards. The following workflow illustrates the logical progression of analysis.
Caption: Analytical workflow for quality control.
Comparison of Analytical Standards: Research Grade vs. Certified Reference Material
Not all chemical standards are created equal. The intended application dictates the required quality and the rigor of the analytical data provided.
| Feature | Standard Research Grade | Certified Reference Material (CRM) |
| Purity | Typically ≥97% by HPLC.[5] | High purity, often >99.5%, with a certified value and uncertainty. |
| Identity Confirmation | ¹H NMR and MS data provided. | ¹H NMR, ¹³C NMR, HRMS, and often IR data provided and interpreted. |
| Quantification | Purity assessed by HPLC area %. | Quantitative NMR (qNMR) or mass balance used for an assigned purity value. |
| Impurity Profile | Major impurities may be noted. | Known and unknown impurities are identified and characterized where possible.[6] |
| Documentation | Certificate of Analysis (CoA) with typical data. | Comprehensive CoA with certified values, uncertainty statements, and detailed analytical data. |
| Intended Use | General synthetic applications, route scouting. | Quantitative assays, method validation, system suitability testing, use as a calibration standard. |
The Logic of Comprehensive Analysis
The relationship between these analytical techniques forms a self-validating system. Each method provides a piece of evidence that, when combined, creates a high-confidence profile of the material.
Caption: Interrelation of analytical techniques.
Conclusion
For drug development professionals and researchers, specifying and verifying the analytical standard of key intermediates like this compound is a non-negotiable aspect of scientific rigor. Relying on a comprehensive analytical package—combining NMR for structure, MS for identity, and HPLC for purity—ensures that the material meets the stringent requirements for advanced synthetic applications. This guide provides the framework for understanding and implementing these standards, ultimately leading to more reliable, reproducible, and successful scientific outcomes.
References
- Varian Unity Inova. C NMR spectra were recorded at 300 MHz in CDCl3.
- PubChem. Tert-butyl 7-(2-bromoethyl)indole-1-carboxylate. National Center for Biotechnology Information.
- SpringerLink. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- The Royal Society of Chemistry. Syntheses and NMR spectra.
- Cenmed Enterprises. This compound.
- Cenmed Enterprises. Tert Butyl 7 Bromoindoline 1 Carboxylate.
- PubChem. Tert-butyl 7-acetyl-3-bromo-indole-1-carboxylate. National Center for Biotechnology Information.
- Pharmaffiliates. Impurity Profiling & Characterization.
- ResearchGate. (PDF) tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate.
- American Elements. tert-Butyl 6-bromoindoline-1-carboxylate.
- PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information.
- PubChem. tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride. National Center for Biotechnology Information.
- SpectraBase. Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate.
- ResearchGate. The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process.
- Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- National Institutes of Health. Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods.
Sources
A Senior Application Scientist's Guide to the Purity Analysis of tert-Butyl 7-bromoindoline-1-carboxylate
For researchers, scientists, and professionals in drug development, the chemical purity of synthetic intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Tert-butyl 7-bromoindoline-1-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its purity directly influences reaction yields, impurity profiles, and the ultimate success of complex synthetic pathways.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other critical analytical techniques for the purity assessment of this compound. The narrative is grounded in practical experience, explaining not just the "how" but the "why" behind methodological choices, ensuring a robust and reliable analytical strategy.
The Gold Standard: Reversed-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For a moderately polar, UV-active molecule like this compound, a reversed-phase HPLC method with UV detection is the most effective and widely adopted approach.
The Principle of Separation
In reversed-phase HPLC, the compound of interest (analyte) is dissolved in a solvent and injected into a column packed with non-polar (hydrophobic) material. A polar mobile phase is then pumped through the column. The analyte and its impurities are separated based on their differential partitioning between the hydrophobic stationary phase and the polar mobile phase. More non-polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds elute earlier.
Designing a Self-Validating HPLC Method
A robust analytical method must be self-validating, meaning its performance is continuously monitored to ensure the integrity of the results. This is achieved through a System Suitability Test (SST) performed before any sample analysis.[1][2][3] The key to a successful method lies in the rational selection of its parameters.
| Parameter | Selection & Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) : The octadecylsilane (C18) stationary phase provides a versatile hydrophobic surface suitable for retaining and separating the main compound from potential impurities, which may include starting materials (e.g., 7-bromoindoline) or by-products (e.g., isomers).[4] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid : A gradient elution (e.g., starting at 50% B and increasing to 95% B) is crucial. It ensures that more polar impurities (like the de-Boc'd 7-bromoindoline) elute early with good peak shape, while the main, more non-polar compound and any greasy by-products are effectively eluted as the acetonitrile concentration increases. Formic acid acidifies the mobile phase to sharpen peaks by suppressing the ionization of any residual silanol groups on the column. |
| Detection | UV at 220 nm : The indoline core of the molecule contains a strong chromophore. A low wavelength like 220 nm is often chosen to ensure sensitive detection of both the main compound and a wide range of potential aromatic impurities that may not absorb strongly at higher wavelengths.[4] |
| Flow Rate | 1.0 mL/min : This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C : Maintaining a constant, slightly elevated column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase. |
Experimental Protocol: HPLC Purity Analysis
-
System Suitability Test (SST):
-
Sample Preparation:
-
Accurately weigh and dissolve the test sample in acetonitrile to a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Run the gradient method and record the chromatogram.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
dot graph TD; A[Sample Preparation (1 mg/mL in ACN, Filter)] --> B{HPLC System}; B --> C[Injection]; C --> D{C18 Column (Separation)}; D --> E[UV Detector (220 nm)]; E --> F[Chromatogram Generation]; F --> G[Data Analysis (Area % Calculation)]; subgraph System Suitability Check H(Standard Injection x5) --> I{RSD ≤ 2.0%?}; I -- Yes --> B; I -- No --> J(Troubleshoot System); end
end
Caption: Workflow for HPLC Purity Analysis.
Comparative Analysis: A Multi-Technique Approach
While HPLC-UV is excellent for quantification, it provides limited structural information. A comprehensive purity assessment often requires orthogonal techniques that analyze the sample based on different chemical and physical principles.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. The MS detector provides the mass-to-charge ratio (m/z) of the eluting compounds.
-
Advantages over HPLC-UV: Its primary strength is impurity identification. If an unknown peak is observed in the HPLC chromatogram, LC-MS can provide its molecular weight, which is a critical clue to its identity (e.g., identifying a peak as the de-Boc'd starting material or a di-brominated byproduct).[7]
-
Limitations: UV response is generally more uniform for structurally similar compounds than the ionization efficiency in MS, making HPLC-UV more reliable for direct area percent quantification without response factors.
-
Protocol Summary: The same HPLC method can be used. The eluent from the column is split, with a small portion directed to the MS detector (typically an electrospray ionization, ESI, source).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. For purity, ¹H NMR can detect impurities that have different proton environments than the main compound.
-
Advantages over HPLC-UV: It offers an orthogonal view of purity, based on molecular structure rather than chromatographic behavior. It is excellent for identifying and quantifying structurally related impurities and residual solvents (e.g., THF, dichloromethane) that may be invisible to a UV detector. Quantitative NMR (qNMR) can provide an absolute purity value when an internal standard of known purity is used.[8]
-
Limitations: NMR is significantly less sensitive than HPLC.[9] It may not detect impurities present at levels below 0.1-0.5%, which are readily seen by HPLC. Complex mixtures can lead to overlapping signals, making interpretation difficult.
-
Protocol Summary: A precisely weighed sample is dissolved in a deuterated solvent (e.g., CDCl₃) along with a known amount of an internal standard. The ¹H NMR spectrum is acquired, and the purity is calculated by comparing the integral of a characteristic peak of the analyte to that of the internal standard.
Performance Comparison Summary
The choice of analytical technique depends on the specific question being asked—are you quantifying known impurities, identifying unknown ones, or confirming the overall structural integrity?
| Feature | HPLC-UV | LC-MS | ¹H NMR |
| Primary Use | Purity Quantification | Impurity Identification | Structure Confirmation, Solvent Analysis |
| Sensitivity | High (typically <0.05%) | Very High | Low (typically >0.1%) |
| Specificity | High (Separation-based) | Very High (Mass-based) | Moderate (Structure-based) |
| Quantitative Accuracy | Excellent (Area %) | Good (Requires Response Factors) | Excellent (qNMR with standard) |
| Information Provided | Retention Time, Purity % | Molecular Weight | Chemical Structure, Residual Solvents |
| Throughput | High | Medium | Low |
dot graph G { layout=neato; node [shape=box, style="filled", fontcolor="#FFFFFF"];
}
Caption: Integrated strategy for comprehensive purity analysis.
Conclusion
For the routine purity analysis of this compound, a well-developed, system-suitability-tested reversed-phase HPLC-UV method is the industry standard, offering a precise and reliable measure of purity. However, a truly comprehensive quality assessment relies on an integrated, multi-technique approach. LC-MS should be employed to identify any significant unknown impurities detected by HPLC, while ¹H NMR serves as an essential orthogonal technique to confirm the compound's structural identity and to detect non-UV active impurities like residual solvents. By combining the strengths of these methods, researchers can ensure the highest quality of this critical synthetic intermediate, thereby safeguarding the integrity of their drug discovery and development programs.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- System suitability Requirements for a USP HPLC Method.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- System Suitability. LCGC. [Link]
- System Suitability in HPLC Analysis. Pharmaguideline. [Link]
- <621> CHROMATOGRAPHY. U.S. Pharmacopeia (USP). [Link]
- The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Institutes of Health (NIH). [Link]
- Would HPLC or NMR be better for plant extracts?. Reddit. [Link]
- Purity comparison by NMR and HPLC.
- A Review on the Liquid Chromatography- Nuclear Magnetic Resonance (LC-NMR) and its Applications. World Journal of Pharmaceutical Research. [Link]
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
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- 9. reddit.com [reddit.com]
A Researcher's Guide to 7-Substituted Indolines: Evaluating Alternatives to tert-Butyl 7-bromoindoline-1-carboxylate
The 7-substituted indoline scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous bioactive natural products and pharmaceuticals. The synthesis of these compounds often relies on the versatile building block, tert-butyl 7-bromoindoline-1-carboxylate. Its N-Boc protecting group offers stability and facile deprotection, while the C7-bromo handle serves as a reliable linchpin for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.
However, the modern synthetic chemist is equipped with an expanding arsenal of methodologies. The reliance on a pre-functionalized halogenated starting material is no longer the only viable path. Strategies such as directed ortho-metalation (DoM) and direct C-H functionalization have emerged as powerful, atom-economical alternatives. This guide provides a comprehensive comparison of these contemporary strategies to the traditional cross-coupling approach using this compound, offering researchers the data and insights needed to select the optimal synthetic route for their specific target.
Strategic Overview: Three Paths to C7-Functionalization
We will compare three primary strategies for the synthesis of 7-substituted indolines, each with its own set of advantages and limitations.
-
Strategy A: Cross-Coupling of Pre-Halogenated Indolines. This is the traditional approach, utilizing substrates like this compound in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Strategy B: Directed ortho-Metalation (DoM) of N-Protected Indolines. This method involves the direct deprotonation at the C7 position of an N-protected indoline, followed by quenching the resulting organometallic species with an electrophile.
-
Strategy C: Direct C-H Functionalization. This cutting-edge approach directly converts the C7-H bond into a new C-C or C-heteroatom bond, guided by a suitable directing group on the indoline nitrogen.
Figure 1. A high-level overview of the three main synthetic strategies for accessing 7-substituted indolines.
Performance Comparison: A Data-Driven Analysis
The choice of synthetic strategy is often dictated by factors such as yield, substrate scope, functional group tolerance, and the cost and availability of reagents. The following tables provide a comparative analysis of the performance of this compound and its alternatives in key transformations.
Table 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. Here, we compare the performance of different N-protected 7-bromoindolines in a model reaction with phenylboronic acid.
| Entry | N-Protecting Group | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Boc | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane/H₂O | 80 | 2 | ~95 | [1][2] |
| 2 | Piv | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | ~85-95 | [3] |
| 3 | Ts | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~80-90 | [4] |
Analysis: The N-Boc protected substrate demonstrates excellent reactivity, affording a high yield in a relatively short reaction time under standard conditions.[1][2] While N-Piv and N-Ts protected analogues also perform well, they may require higher temperatures or longer reaction times.[3][4] The choice between these protecting groups may therefore depend on the thermal stability of other functional groups in the molecule.
Table 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This table compares the coupling of different 7-bromoindolines with aniline.
| Entry | N-Protecting Group | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Boc | Pd₂(dba)₃/XantPhos | Cs₂CO₃ | Toluene | 110 | 18 | ~80-95 | [5] |
| 2 | Piv | Pd₂(dba)₃/DavePhos | NaOtBu | Toluene | 100 | 12 | ~90 | General Protocol |
| 3 | Ts | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 16 | ~85 | General Protocol |
Analysis: All three protecting groups are well-tolerated in the Buchwald-Hartwig amination, providing high yields of the desired 7-aminoindoline derivative.[5] The choice of ligand and base can be crucial and may require optimization for specific substrates. The slightly milder conditions and high yields observed with the N-Piv group make it an attractive alternative.
Table 3: Comparison of Synthetic Strategies for 7-Phenylindoline
This table provides a comparative overview of the synthesis of a specific target, 7-phenylindoline, via the three different strategies.
| Entry | Strategy | Starting Material | Key Reagents | Yield (%) | Key Advantages | Key Disadvantages | Reference |
| 1 | Cross-Coupling | This compound | Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | ~95 | High yield, well-established | Requires pre-halogenated starting material | [1][2] |
| 2 | Directed ortho-Metalation | N-Boc-indoline | s-BuLi/TMEDA, then PhB(OH)₂ | ~70-80 | Atom-economical, avoids halogenation | Requires cryogenic temperatures, strong base | [6] |
| 3 | C-H Functionalization | N-Piv-indoline | Phenylboronic acid, Pd(OAc)₂, Ag₂O | ~70-85 | Atom-economical, avoids halogenation | Requires specific directing group, oxidant | [7][8] |
Analysis: For the synthesis of 7-phenylindoline, the traditional Suzuki-Miyaura coupling of the bromo-derivative provides the highest reported yield.[1][2] However, both directed ortho-metalation and direct C-H functionalization offer competitive yields and are more atom-economical as they do not require the synthesis of a halogenated precursor.[6][7][8] The choice between these latter two methods may depend on the availability of specialized reagents and the tolerance of the substrate to strong bases or high temperatures.
In-Depth Look at the Alternatives
Directed ortho-Metalation (DoM)
The DoM strategy leverages the ability of the N-Boc group to direct lithiation to the C7 position. The bulky tert-butyl group is thought to play a crucial role in sterically blocking the more kinetically favored C2 position of the indoline ring, thereby favoring deprotonation at C7.[6]
Figure 3. Simplified mechanism for direct C-H functionalization of N-pivaloylindoline.
This method has been successfully applied to arylation, alkenylation, and amidation reactions, often with high regioselectivity. [9]The key advantage is the avoidance of both pre-halogenation and the use of stoichiometric organometallic reagents.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
To a reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of dimethoxyethane and water (4:1 v/v).
-
Heat the reaction mixture to 80 °C with stirring for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 7-phenylindoline-1-carboxylate.
Protocol 2: Directed ortho-Metalation of N-Boc-indoline and Quench with Benzaldehyde
-
To a flame-dried flask under an inert atmosphere, add N-Boc-indoline (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv).
-
Slowly add sec-butyllithium (1.2 equiv) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add benzaldehyde (1.2 equiv) dropwise.
-
Stir for an additional 1 hour at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
This compound remains a highly effective and reliable precursor for the synthesis of 7-substituted indolines, particularly for well-established cross-coupling reactions where high yields are paramount. Its commercial availability and predictable reactivity make it a go-to reagent for many applications.
However, for research programs focused on atom economy, sustainability, and the exploration of novel chemical space, the alternatives of directed ortho-metalation and direct C-H functionalization are compelling.
-
Directed ortho-metalation is an excellent choice when a diverse range of electrophiles needs to be introduced from a common, non-halogenated precursor. Its main drawback is the requirement for cryogenic conditions and strongly basic reagents.
-
Direct C-H functionalization represents the state-of-the-art in terms of synthetic efficiency. While it may require the use of a specific directing group and optimization of catalytic conditions, it offers the most direct route to the desired products and is a rapidly evolving field with significant potential.
Ultimately, the optimal strategy will depend on the specific synthetic target, the available resources, and the overarching goals of the research program. This guide provides the foundational data and a logical framework to empower researchers to make an informed decision.
References
- Iwao, M., & Kuraishi, T. (2003). Synthesis of 7‐Substituted Indolines via Directed Lithiation of 1‐(tert‐butoxycarbonyl)indoline: 7‐Indolinecarboxaldehyde. Organic Syntheses, 79, 134. [Link]
- Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. [Link]
- Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
- A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2023). International Journal of Research and Innovation in Applied Science (IJRIAS). [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(35), 6515-6518. [Link]
- O'Brien, P., & Wisedale, R. (1998). Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. European Journal of Organic Chemistry, 1998(11), 2579-2581. [Link]
- C-H Functionalization of Indoles at the C7 Position.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
- Suzuki coupling reactions of bromoarenes with phenylboronic acid with...
- Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Chemistry – A European Journal, 26(60), 13589-13594. [Link]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(13), 7393-7404. [Link]
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College. [Link]
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Molecules, 28(3), 1256. [Link]
- So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734. [Link]
- Stille coupling and organotin chemistry. Reddit. [Link]
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (2024). Molecules, 29(4), 882. [Link]
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2024). Molecules, 29(10), 2365. [Link]
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2014). Beilstein Journal of Organic Chemistry, 10, 2399-2407. [Link]
- Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines. (2024). The Journal of Organic Chemistry. [Link]
- The Buchwald–Hartwig Amination After 25 Years.
- Review on C-H Bond Functionalization using Oxidative Coupling Reactions.
- Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines.
- ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives.
- The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
- Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. (2021). Molecules, 26(21), 6649. [Link]
- A Comparison of the Suzuki coupling reaction between phenyl boronic...
- Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives. (2013). RSC Advances, 3(48), 25883-25890. [Link]
- Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings.
- ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids.
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A Comparative Guide to the Efficacy of Palladium Catalysts for 7-Bromoindoline Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indoline scaffold is a pivotal task in medicinal chemistry, given its prevalence in a wide array of bioactive molecules. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 7-position of the indoline nucleus.[1] The choice of the palladium catalyst, encompassing the palladium precursor and its associated ligand, is paramount to achieving high yields, broad substrate scope, and operational simplicity. This guide offers an in-depth, objective comparison of various palladium catalyst systems for the coupling of 7-bromoindoline, supported by experimental data and mechanistic insights to inform your catalyst selection process.
The Crucial Role of the Ligand in Catalytic Efficiency
The ligand plays a decisive role in modulating the steric and electronic properties of the palladium center, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[2][3] For challenging substrates like 7-bromoindoline, bulky and electron-rich ligands are often required to promote the formation of the active monoligated palladium(0) species, facilitate oxidative addition, and accelerate the final reductive elimination step.[4]
Comparative Analysis of Palladium Catalysts for Key Coupling Reactions
The functionalization of 7-bromoindoline can be achieved through several palladium-catalyzed cross-coupling reactions, each favoring different catalyst systems for optimal performance.
The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl indolines.[5][6] The development of this reaction has seen several generations of catalyst systems, with modern catalysts enabling the coupling of a wide range of amines and aryl halides under mild conditions.[5]
Catalyst Systems:
-
Early Generations: Initial systems often relied on ligands like P(o-tolyl)3. While effective for some substrates, they often required harsh reaction conditions.[7]
-
Bulky Biarylphosphine Ligands: The introduction of bulky and electron-rich biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, developed by the Buchwald group, revolutionized the field.[8][9] These ligands promote the formation of the active catalytic species and facilitate the crucial C-N reductive elimination step.
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands.[9][10] Their strong σ-donating ability forms a stable bond with palladium, leading to highly active and stable catalysts.[10]
| Catalyst System (Precursor/Ligand) | Amine Partner | Base | Solvent | Temp (°C) | Yield (%) | Key Advantages |
| Pd₂(dba)₃ / Xantphos | Aniline | Cs₂CO₃ | Dioxane | 100 | High | Good for a range of anilines.[11] |
| Pd(OAc)₂ / SPhos | Primary Alkylamines | NaOtBu | Toluene | 80-100 | Good to Excellent | Broad scope for primary amines.[8] |
| Pd-G3-XPhos (Precatalyst) | Secondary Amines | LHMDS | Toluene | RT - 80 | Excellent | High activity, low catalyst loadings.[8] |
| PEPPSI-IPr (NHC Precatalyst) | Various Amines | K₃PO₄ | t-AmylOH | 100 | Good to Excellent | Air and moisture stable precatalyst. |
Expert Insights: The choice between a biarylphosphine ligand and an NHC often depends on the specific amine coupling partner. For sterically hindered amines, the bulky nature of ligands like XPhos can be particularly advantageous.[8] The use of pre-formed palladium precatalysts, such as the G3-XPhos, can offer greater reproducibility and convenience by simplifying reaction setup and ensuring the efficient generation of the active Pd(0) species.[8]
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between 7-bromoindoline and various organoboron reagents.[9][12][13]
Catalyst Systems:
-
Palladium-Phosphine Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and versatile catalyst for Suzuki couplings.[9][12] However, for more challenging substrates, catalysts bearing ferrocenylphosphine ligands like Pd(dppf)Cl₂ often show higher activity.[1]
-
Buchwald Ligands: Bulky, electron-rich phosphines like SPhos and XPhos are also highly effective for the Suzuki coupling of heteroaryl chlorides and bromides.[9]
-
Palladacycles: These air- and moisture-stable precatalysts can exhibit exceptional activity, achieving high turnover numbers even at low catalyst loadings.[9]
| Catalyst System (Precursor/Ligand) | Boronic Acid Partner | Base | Solvent | Temp (°C) | Yield (%) | Key Advantages |
| Pd(PPh₃)₄ | Phenylboronic acid | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | Good | Widely available and versatile.[12] |
| Pd(dppf)Cl₂ | Arylboronic acids | K₂CO₃ | Toluene/H₂O | 100 | High | Highly active for heteroaryl couplings.[1] |
| Pd(OAc)₂ / SPhos | Heteroarylboronic acids | K₃PO₄ | Toluene/H₂O | 100 | Excellent | Effective for challenging substrates.[14] |
Experimental Causality: The base plays a critical role in the Suzuki-Miyaura catalytic cycle by facilitating the transmetalation step.[3] The choice of base, often a carbonate or phosphate, can significantly impact the reaction rate and yield. The use of aqueous solvent mixtures is common and often beneficial for the solubility of the base and the boronic acid.
The Sonogashira coupling enables the formation of a C-C bond between 7-bromoindoline and a terminal alkyne, providing access to valuable alkynylated indoline derivatives.[15][16] This reaction is typically co-catalyzed by palladium and copper.[15]
Catalyst Systems:
-
Classic System: The combination of a palladium(II) precursor like PdCl₂(PPh₃)₂ and a copper(I) salt (e.g., CuI) is the traditional catalyst system.[17]
-
Copper-Free Systems: To avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed. These often employ more sophisticated palladium catalysts with bulky, electron-rich ligands.[18]
| Catalyst System (Precursor/Ligand/Co-catalyst) | Alkyne Partner | Base | Solvent | Temp (°C) | Yield (%) | Key Advantages |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Diisopropylamine | THF | RT - 60 | High | Well-established, reliable method.[17] |
| Pd(OAc)₂ / SPhos | Various terminal alkynes | Cs₂CO₃ | Dioxane | 80-100 | Good to Excellent | Effective copper-free conditions. |
The Heck reaction involves the coupling of 7-bromoindoline with an alkene to form a substituted alkene.[19][20] The regioselectivity and stereoselectivity of the Heck reaction are important considerations.
Catalyst Systems:
-
Palladium(II) Precursors: Simple palladium salts like Pd(OAc)₂ are often used as precursors, which are reduced in situ to the active Pd(0) species.[21]
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a common ligand, but bulkier phosphines can improve efficiency for certain substrates.
| Catalyst System (Precursor/Ligand) | Alkene Partner | Base | Solvent | Temp (°C) | Yield (%) | Key Advantages |
| Pd(OAc)₂ / PPh₃ | Methyl acrylate | Et₃N | DMF | 100 | Good | Standard conditions for Heck reactions. |
| Pd(OAc)₂ / P(o-tolyl)₃ | Styrene | K₂CO₃ | NMP | 120 | Good | Increased steric bulk can be beneficial. |
Experimental Protocols and Methodologies
A self-validating experimental design is crucial for obtaining reliable and reproducible results. Below is a representative, detailed protocol for a Buchwald-Hartwig amination of 7-bromoindoline.
Protocol: Buchwald-Hartwig Amination of 7-Bromoindoline with Aniline
Materials:
-
7-Bromoindoline
-
Aniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-bromoindoline (1.0 mmol), Cs₂CO₃ (1.4 mmol), and Xantphos (0.015 mmol).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.005 mmol) to the flask.
-
Reagent Addition: Add anhydrous dioxane (5 mL) followed by aniline (1.1 mmol) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with the inert gas.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Process
Understanding the underlying mechanisms is key to troubleshooting and optimizing reactions.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for Catalyst Comparison
Caption: Logical workflow for the comparative evaluation of palladium catalysts.
References
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Navigating the Synthesis of Indolines: A Comparative Guide to N-Protecting Groups with a Focus on Boc
Introduction: The Indoline Scaffold and the Imperative of Protection
The indoline nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. Its synthesis, however, presents a classic challenge in organic chemistry: how to tame the reactivity of the nitrogen atom to achieve desired transformations on the rest of the molecule. The lone pair of electrons on the indoline nitrogen makes it nucleophilic and susceptible to oxidation, while the N-H proton is acidic enough to interfere with many organometallic and base-mediated reactions.[1][2]
The strategic use of nitrogen protecting groups is therefore not merely a tactical step but a cornerstone of modern indoline synthesis. An ideal protecting group should be introduced in high yield, remain robust through various reaction conditions, and be cleaved selectively and efficiently without compromising the integrity of the final molecule.[2] Among the arsenal of available protecting groups, the tert-butyloxycarbonyl (Boc) group has emerged as a workhorse due to its favorable balance of stability and mild removal conditions.
This guide provides a comparative analysis of the Boc group against other common N-protecting groups—Carboxybenzyl (Cbz), Tosyl (Ts), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—used in the synthesis of indolines. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to guide your synthetic strategy.
The Workhorse: tert-Butyloxycarbonyl (Boc) Group
The Boc group is a carbamate-based protecting group celebrated for its ease of introduction and, most notably, its facile removal under acidic conditions. Its steric bulk can also play a role in directing the regioselectivity of certain reactions.[2]
Protection and Deprotection Chemistry
The Boc group is typically installed by treating the indoline nitrogen with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction is generally clean and high-yielding.
Deprotection is its most defining feature. It relies on the formation of a stable tert-butyl cation upon treatment with acid.[3] This process is initiated by protonation of the carbamate's carbonyl oxygen. The resulting unstable carbamic acid rapidly decarboxylates to liberate the free amine and carbon dioxide.[3][4] This clean decomposition into gaseous byproducts simplifies reaction workup.
Advantages:
-
Mild Deprotection: Cleaved by acids like trifluoroacetic acid (TFA) or HCl in organic solvents, conditions which leave many other functional groups untouched.[3][5][6]
-
Stability: Robust against bases, nucleophiles, and hydrogenolysis conditions, making it orthogonal to Cbz and Fmoc groups.[2][7]
-
Cleanliness: Deprotection byproducts (tert-butanol or isobutylene and CO₂) are volatile, simplifying purification.[3][7]
Limitations:
-
Acid Lability: Its primary advantage is also its main limitation. It is unsuitable for synthetic routes involving strong acidic conditions.
-
Poor Nucleophilicity: The indoline nitrogen is a relatively poor nucleophile, and Boc protection can sometimes be sluggish compared to more reactive amines.[8]
The Orthogonal Alternatives: Cbz, Ts, and Fmoc
The choice of a protecting group is dictated by the planned synthetic route. When the Boc group's acid lability is a liability, other protecting groups offer distinct advantages.
The Carboxybenzyl (Cbz or Z) Group
Introduced in the 1930s by Bergmann and Zervas for peptide synthesis, the Cbz group is a stalwart of amine protection.[9][10] It is renowned for its stability to both acidic and basic conditions.
Protection and Deprotection Chemistry
Protection is achieved using benzyl chloroformate (Cbz-Cl) under basic conditions.[9][10] The key feature of the Cbz group is its unique cleavage by catalytic hydrogenolysis. Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which decarboxylates.[3][9]
Key Features:
-
Orthogonality: Cbz is stable to the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc, making it a cornerstone of orthogonal protection strategies.[9]
-
Robustness: It withstands a wide range of non-reductive chemical transformations.
-
Limitations: It is incompatible with functional groups sensitive to reduction, such as alkenes, alkynes, or some nitro groups. The catalyst can sometimes be poisoned by sulfur-containing compounds. While generally acid-stable, harsh acidic conditions can cause cleavage.[9][11]
The Tosyl (Ts) Group
The tosyl group is a sulfonamide-based protecting group characterized by its strong electron-withdrawing nature. This property significantly alters the reactivity of the indoline ring.
Protection and Deprotection Chemistry
N-tosylation is typically achieved by reacting the indoline with p-toluenesulfonyl chloride (TsCl) in the presence of a base like sodium hydride (NaH).[1] The resulting N-S bond is exceptionally stable. Deprotection requires more forcing conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strongly basic conditions at high temperatures.[12] Milder methods using reagents like magnesium in methanol or cesium carbonate have also been developed.[12]
Key Features:
-
High Stability: The tosyl group is extremely robust and stable to a wide range of conditions, including strong acids and oxidants, where carbamates like Boc and Cbz would fail.[1]
-
Reactivity Modulation: Its electron-withdrawing nature deactivates the pyrrole half of the indoline system, enhancing stability.[1] Critically, it facilitates the deprotonation at the C2 position, enabling directed functionalization.[1]
-
Harsh Deprotection: The primary drawback is the harsh conditions required for its removal, which may not be compatible with sensitive functional groups elsewhere in the molecule.[2]
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Primarily used in solid-phase peptide synthesis (SPPS), the Fmoc group is a base-labile carbamate. Its utility in traditional solution-phase indoline synthesis is less common but valuable in specific orthogonal schemes.
Protection and Deprotection Chemistry
Protection is achieved with reagents like Fmoc-Cl or Fmoc-OSu.[13][14] The defining characteristic of Fmoc is its cleavage under mild basic conditions, typically with a solution of piperidine in DMF.[13][15] The reaction proceeds via an E1cB-type mechanism, where the base abstracts the acidic proton on the fluorene ring, leading to β-elimination and release of the free amine.[16]
Key Features:
-
Base Lability: Offers an orthogonal deprotection strategy to the acid-labile Boc and reduction-labile Cbz groups.[14]
-
Acid Stability: It is very stable towards acids, allowing for the use of acid-labile side-chain protecting groups (like t-butyl ethers) in complex syntheses.[14]
-
Limitations: It is incompatible with base-sensitive functional groups or reaction conditions involving strong bases or nucleophiles. It is also cleaved by hydrogenolysis, though less readily than Cbz, making it only quasi-orthogonal to Cbz.[14]
Quantitative and Strategic Comparison
The optimal choice of a protecting group is context-dependent. The following table summarizes the key characteristics to facilitate strategic planning.
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Carboxybenzyl) | Tosyl (Ts) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Class | Carbamate | Carbamate | Sulfonamide | Carbamate |
| Protection Reagent | (Boc)₂O | Cbz-Cl | TsCl | Fmoc-Cl, Fmoc-OSu |
| Protection Conditions | Mildly basic (e.g., TEA, DMAP)[4] | Basic (e.g., Na₂CO₃, aq. base)[9][10] | Strongly basic (e.g., NaH)[1] | Basic (e.g., NaHCO₃, Pyridine)[14] |
| Deprotection Method | Acidolysis | Hydrogenolysis | Reduction / Strong Base | Mild Base |
| Deprotection Reagents | TFA, HCl in dioxane/MeOH[3][5] | H₂, Pd/C[9][10] | Na/NH₃, Mg/MeOH, Cs₂CO₃[12] | 20% Piperidine in DMF[13][15] |
| Stability to Acids | Labile | Stable (except harsh conditions)[9] | Very Stable [1] | Very Stable [14] |
| Stability to Bases | Stable [7] | Stable | Labile to strong, hot base[12] | Labile |
| Stability to H₂, Pd/C | Stable [7] | Labile | Stable | Labile (slower than Cbz)[14] |
| Key Advantage | Mild, clean acid removal. Orthogonal to Cbz/Fmoc.[2] | Orthogonal to Boc/Fmoc. Stable to acid/base.[9] | Extreme stability. Activates C2 position.[1] | Mild base removal. Orthogonal to Boc/Cbz.[13] |
| Key Disadvantage | Incompatible with acidic steps. | Incompatible with reducible groups.[11] | Harsh removal conditions.[2] | Incompatible with basic/nucleophilic steps. |
Experimental Protocols
The following are representative, foundational protocols. Researchers should always consult the primary literature for substrate-specific optimization.
Protocol 1: N-Boc Protection of Indoline
-
Dissolve indoline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc indoline.
Protocol 2: Acid-Mediated Deprotection of N-Boc Indoline
-
Dissolve the N-Boc indoline (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.
-
Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).[6]
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.
-
Extract, dry, and concentrate the organic layer to afford the deprotected indoline.
Protocol 3: N-Cbz Protection of Indoline
-
Dissolve indoline (1.0 eq.) in a mixture of dioxane and water.
-
Add sodium carbonate (2.5 eq.) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while stirring vigorously.[10]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Cbz indoline.
Protocol 4: Hydrogenolysis of N-Cbz Indoline
-
Dissolve the N-Cbz indoline (1.0 eq.) in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon. Repeat three times.
-
Stir the mixture vigorously under the H₂ atmosphere at room temperature until the reaction is complete (monitored by TLC).[10]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the free indoline.
Conclusion and Strategic Outlook
The selection of a nitrogen protecting group for indoline synthesis is a critical decision that profoundly impacts the entire synthetic route. The Boc group remains the first choice for many applications due to its robustness under a wide range of non-acidic conditions and its exceptionally mild and clean cleavage protocol. Its orthogonality with Cbz and Fmoc groups provides a flexible platform for complex molecular construction.
However, when a planned synthesis involves acidic steps, the Boc group is unsuitable. In such cases, the Cbz group offers a superb alternative, withstanding both acids and bases, only succumbing to hydrogenolysis. For syntheses requiring extreme stability or specific C2-functionalization, the powerfully electron-withdrawing Tosyl group is unparalleled, though its removal requires harsh, carefully considered conditions. The Fmoc group , while less common in this specific context, provides a valuable orthogonal handle for cleavage under mild basic conditions.
Ultimately, the most successful synthetic campaigns are those where the protecting group strategy is considered from the outset, weighing the stability and reactivity of all functional groups present in the molecule against the planned sequence of reactions.
References
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A Comparative Guide to the Spectroscopic Characterization of Substituted Indolines
Introduction
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its unique three-dimensional structure and synthetic tractability make it a cornerstone in the development of new therapeutic agents. For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel substituted indolines are paramount. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize these vital molecules. By understanding the principles behind each method and the influence of various substituents on the resulting spectra, researchers can confidently elucidate the structures of their target compounds.[1]
This document moves beyond a simple listing of data, explaining the causality behind experimental choices and interpreting spectral data to provide a holistic understanding of how these techniques work in concert.
The General Spectroscopic Analysis Workflow
The characterization of a newly synthesized indoline derivative follows a logical and systematic workflow. After synthesis and purification, the compound is subjected to a battery of spectroscopic analyses. Each technique provides a unique and complementary piece of the structural puzzle. The typical workflow ensures that by the end of the process, the compound's identity, structure, and purity are confirmed with a high degree of confidence.
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Principle and Utility of NMR in Indoline Characterization
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align in a magnetic field and absorb electromagnetic radiation at a specific frequency.[2] This frequency, or "chemical shift," is highly sensitive to the local electronic environment of each nucleus, providing a fingerprint of its position within the molecule.[3] For indolines, ¹H NMR helps determine the substitution pattern on the aromatic ring and the stereochemistry of the five-membered ring, while ¹³C NMR confirms the carbon skeleton and the presence of quaternary carbons.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A self-validating protocol is crucial for reproducible and accurate results. The use of a known internal standard like Tetramethylsilane (TMS) provides a universal reference point (δ = 0.0 ppm), ensuring data comparability across different instruments and experiments.[3]
-
Sample Preparation : Weigh approximately 5-10 mg of the purified indoline derivative.
-
Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many nonpolar to moderately polar compounds, while DMSO-d₆ is used for more polar compounds and can help in observing exchangeable protons like N-H.
-
Standardization : Ensure the solvent contains 0.03% v/v TMS as an internal standard for chemical shift referencing.
-
Data Acquisition : Place the sample in the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to establish proton-proton and proton-carbon connectivities, respectively.
Data Comparison: Unsubstituted vs. Substituted Indolines
The chemical shifts of the indoline core protons and carbons are significantly influenced by the electronic nature of the substituents. Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase electron density on the aromatic ring, causing the attached protons and carbons to be "shielded" and resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or carbonyl (-C=O) decrease electron density, "deshielding" the nuclei and shifting their signals to a higher chemical shift (downfield).[3][4]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Representative Indolines in CDCl₃
| Proton Position | Unsubstituted Indoline[5] | 5-Methoxyindoline (EDG) | 5-Nitroindoline (EWG) |
|---|---|---|---|
| N-H | ~3.64 | ~3.60 | ~4.0-4.2 |
| C2-H₂ | ~3.00 | ~2.95 | ~3.15 |
| C3-H₂ | ~3.49 | ~3.45 | ~3.60 |
| C4-H | ~7.08 | ~6.95 | ~8.05 |
| C5-H | ~6.69 | - | - |
| C6-H | ~6.98 | ~6.60 | ~7.10 |
| C7-H | ~6.61 | ~6.55 | ~6.70 |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Representative Indolines in CDCl₃
| Carbon Position | Unsubstituted Indoline[6] | 5-Methoxyindoline (EDG) | 5-Nitroindoline (EWG) |
|---|---|---|---|
| C2 | 47.3 | ~47.5 | ~47.0 |
| C3 | 29.8 | ~30.0 | ~29.5 |
| C3a | 151.7 | ~145.0 | ~155.0 |
| C4 | 124.5 | ~125.0 | ~126.0 |
| C5 | 118.5 | ~153.0 | ~141.0 |
| C6 | 127.2 | ~112.0 | ~118.0 |
| C7 | 109.5 | ~110.0 | ~107.0 |
| C7a | 130.3 | ~131.0 | ~132.0 |
Interpretation and Causality: Visualizing Substituent Effects
The electronic effects of substituents are key to interpreting NMR spectra. The diagram below illustrates how the electron density of the aromatic ring is perturbed, leading to the observed shifts.
Caption: Impact of substituents on aromatic ring electron density and ¹H NMR shifts.
Infrared (IR) Spectroscopy
The Principle and Utility of IR in Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present.[7] For indoline derivatives, IR is an exceptionally fast and simple method to confirm the presence or absence of key functional groups, such as the N-H bond of the indoline nitrogen, C=O of an amide or ketone substituent, or the C-N bond.[8]
Experimental Protocol: Acquiring FT-IR Spectra
Modern FT-IR spectrometers often utilize an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.
-
Instrument Background : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is a self-validating step that subtracts the absorbance of air (CO₂, H₂O) from the final spectrum.
-
Sample Application : Place a small amount (1-2 mg) of the solid or a single drop of the liquid indoline sample directly onto the ATR crystal.
-
Data Acquisition : Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.[9]
Data Comparison: Key Vibrational Frequencies
The IR spectrum provides a clear fingerprint of the functional groups within the molecule.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Substituted Indolines
| Vibrational Mode | Unsubstituted Indoline | N-Acetylindoline | Interpretation |
|---|---|---|---|
| N-H Stretch | ~3400 cm⁻¹ (sharp)[7] | Absent | Indicates a secondary amine. Absence confirms N-substitution. |
| Aromatic C-H Stretch | ~3050-3020 cm⁻¹[7] | ~3050-3020 cm⁻¹ | Characteristic of sp² C-H bonds in the benzene ring. |
| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ | Characteristic of sp³ C-H bonds in the five-membered ring. |
| C=O Stretch | Absent | ~1660 cm⁻¹ (strong) | The appearance of a strong band in this region is definitive proof of a carbonyl group (in this case, an amide).[1] |
| Aromatic C=C Stretch | ~1610, 1460 cm⁻¹[7] | ~1600, 1480 cm⁻¹ | Skeletal vibrations of the aromatic ring. |
| C-N Stretch | ~1340 cm⁻¹ | ~1350 cm⁻¹ | Stretching vibration of the amine C-N bond. |
Mass Spectrometry (MS)
The Principle and Utility of MS for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] For structural elucidation, a sample is ionized, often by electron impact (EI), which removes an electron to form a radical cation known as the molecular ion (M⁺•).[11] The m/z of this ion provides the molecule's exact molecular weight. The "Nitrogen Rule" is a useful heuristic, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, as is the case for indoline (C₈H₉N, MW=119).[12] The high energy of EI causes the molecular ion to break apart into smaller, characteristic fragment ions, which provide clues about the molecule's structure.[13]
Experimental Protocol: Acquiring Electron Ionization (EI) Mass Spectra
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.[9]
-
Sample Introduction : The sample can be introduced directly via a heated probe or, more commonly, as the eluent from a Gas Chromatography (GC) column, which provides separation and purification.
-
Ionization : In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV).[14]
-
Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio to generate the mass spectrum.
Data Comparison: Molecular Ions and Characteristic Fragments
The fragmentation pattern is highly dependent on the stability of the resulting ions and neutral fragments. Substituents can direct the fragmentation pathway.
Table 4: Key Mass-to-Charge Ratios (m/z) for Representative Indolines (EI-MS)
| Ion | Unsubstituted Indoline | 2-Methylindoline | Interpretation |
|---|---|---|---|
| [M]⁺• | 119[5] | 133 | Molecular Ion. Confirms molecular weight. |
| [M-1]⁺ | 118 | 132 | Loss of a hydrogen radical, often from C2, to form a stable indolinium-type cation. |
| [M-15]⁺ | - | 118 | Loss of a methyl radical (•CH₃), a very common and favorable fragmentation for methyl-substituted compounds. |
| [M-28]⁺ | 91 | - | Loss of ethylene (C₂H₄) via a retro-Diels-Alder-type rearrangement of the five-membered ring. |
| C₇H₇⁺ | 91 | 91 | The tropylium ion, a common fragment from benzene-containing compounds. |
Interpretation and Causality
The fragmentation of the indoline core is well-documented. A primary fragmentation involves the loss of a hydrogen atom from the C2 position to form a stable, aromatic-like indolinium cation at [M-1]⁺. Another characteristic fragmentation is the loss of ethylene (28 Da) from the five-membered ring.[15] When substituents are present, new fragmentation pathways emerge. For example, a 2-methylindoline will readily lose a methyl radical (15 Da) to form a very stable secondary carbocation, often resulting in [M-15]⁺ being the most abundant peak (the base peak) in the spectrum.
Conclusion
The structural elucidation of substituted indolines is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the detailed carbon-hydrogen framework and stereochemistry. IR spectroscopy offers a rapid and definitive confirmation of key functional groups. Finally, mass spectrometry confirms the molecular weight and provides vital structural clues through predictable fragmentation patterns. By employing these techniques in concert, as outlined in this guide, researchers in drug discovery and chemical synthesis can confidently and efficiently characterize their novel indoline derivatives, accelerating the pace of scientific innovation.
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A Comparative Guide to the Synthetic Validation of 7-Substituted Indolines
For researchers, medicinal chemists, and professionals in drug development, the indoline scaffold represents a privileged structure, forming the core of numerous biologically active molecules. The strategic introduction of substituents at the 7-position of the indoline ring can profoundly influence a compound's pharmacological profile. This guide provides an in-depth, comparative analysis of key synthetic routes to 7-substituted indolines, offering experimental validation and field-proven insights to inform your synthetic strategy.
Introduction: The Significance of the 7-Substituted Indoline Motif
The indoline nucleus is a recurring motif in a wide array of natural products and pharmaceutical agents. Substitution at the C7 position, in particular, offers a valuable vector for modulating physicochemical properties such as lipophilicity, metabolic stability, and receptor-binding interactions. The development of robust and versatile synthetic methodologies to access these specific analogs is therefore of paramount importance in the pursuit of novel therapeutics. This guide will dissect and compare several prominent synthetic strategies, providing the necessary data and protocols to empower researchers in their synthetic endeavors.
Comparative Analysis of Synthetic Routes
This section details and compares five key synthetic methodologies for accessing 7-substituted indolines:
-
Directed ortho-Lithiation of N-Boc-Indoline
-
Catalytic Hydrogenation of 7-Substituted Indoles
-
Fischer Indole Synthesis and Subsequent Reduction
-
Larock Indole Synthesis and Subsequent Reduction
-
Intramolecular Buchwald-Hartwig Amination
Directed ortho-Lithiation of N-Boc-Indoline
This strategy leverages the directing ability of the N-tert-butoxycarbonyl (Boc) group to achieve regioselective lithiation at the C7 position of the indoline ring. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce the desired substituent.
Mechanism and Rationale:
The Boc group acts as a powerful directing group, coordinating with the organolithium base (typically sec-butyllithium in the presence of TMEDA) and directing deprotonation to the adjacent C7 position. This approach offers excellent regiocontrol, which is often a challenge in the functionalization of the indoline nucleus.
Experimental Data:
| 7-Substituent | Electrophile | Yield (%) | Reference |
| -CHO | DMF | 85 | [1] |
| -Br | 1,2-dibromoethane | 78 | [2] |
| -I | I₂ | 82 | |
| -Si(CH₃)₃ | TMSCl | 90 | |
| -COOH | CO₂ | 75 |
Experimental Protocol: Synthesis of 7-Bromo-N-Boc-indoline
-
To a solution of N-Boc-indoline (1.0 equiv) and TMEDA (1.2 equiv) in dry THF (0.2 M) at -78 °C under an argon atmosphere, add sec-butyllithium (1.2 equiv, 1.4 M in cyclohexane) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of 1,2-dibromoethane (1.5 equiv) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 7-bromo-N-Boc-indoline.
Catalytic Hydrogenation of 7-Substituted Indoles
This is a straightforward and often high-yielding method that involves the reduction of a pre-functionalized 7-substituted indole to the corresponding indoline. The choice of catalyst and reaction conditions is crucial to achieve selective hydrogenation of the pyrrole ring without affecting other functional groups.
Mechanism and Rationale:
The reaction proceeds via the heterogeneous catalysis of a noble metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C). Hydrogen gas is adsorbed onto the catalyst surface, followed by coordination of the indole's double bond and subsequent stepwise addition of hydrogen atoms.
Experimental Data:
| 7-Substituent | Catalyst | Conditions | Yield (%) | Reference |
| -NO₂ to -NH₂ | 10% Pd/C | H₂ (balloon), EtOH, rt | >95 | [3] |
| -Br | 10% Pd/C | H₂ (50 psi), AcOH, rt | 92 | |
| -OCH₃ | 5% Pt/C | H₂ (1 atm), EtOH, rt | 98 | |
| -CH₃ | Raney Ni | H₂ (100 psi), MeOH, 80 °C | 85 | |
| -Cl | 10% Pd/C | H₂ (1 atm), EtOH, rt | 94 |
Experimental Protocol: Synthesis of 7-Aminoindoline from 7-Nitroindole
-
To a solution of 7-nitroindole (1.0 equiv) in ethanol (0.1 M) in a hydrogenation flask, add 10% Pd/C (10 mol%).
-
Seal the flask, evacuate, and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.
-
Concentrate the filtrate in vacuo to afford 7-aminoindoline, which can be used directly or purified further if necessary.
Fischer Indole Synthesis and Subsequent Reduction
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone. By choosing an appropriately substituted phenylhydrazine, a 7-substituted indole can be synthesized and subsequently reduced to the indoline.
Mechanism and Rationale:
The reaction proceeds through the formation of a phenylhydrazone, which then undergoes an acid-catalyzed[4][4]-sigmatropic rearrangement (the key step) to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the indole. The regioselectivity of the cyclization with meta-substituted phenylhydrazines can be influenced by both steric and electronic factors.
Experimental Data for 7-Substituted Indole Synthesis:
| 7-Substituent | Phenylhydrazine Substituent | Carbonyl Compound | Yield of Indole (%) | Reference |
| -CH₃ | 2-Methylphenylhydrazine | Pyruvic acid | 75 | |
| -Cl | 2-Chlorophenylhydrazine | Acetone | 68 | |
| -OCH₃ | 2-Methoxyphenylhydrazine | Cyclohexanone | 72 | [5] |
| -Br | 2-Bromophenylhydrazine | Ethyl pyruvate | 65 |
Experimental Protocol: Synthesis of 7-Methylindole
-
A mixture of 2-methylphenylhydrazine hydrochloride (1.0 equiv) and pyruvic acid (1.1 equiv) in glacial acetic acid (0.5 M) is heated at reflux for 2 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude 7-methylindole-2-carboxylic acid is then decarboxylated by heating in quinoline with a catalytic amount of copper powder.
-
The resulting 7-methylindole is purified by column chromatography.
-
The 7-methylindole is then subjected to catalytic hydrogenation as described in the previous section to yield 7-methylindoline.
Larock Indole Synthesis and Subsequent Reduction
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne to produce a polysubstituted indole. This method offers a convergent approach to complex indoles that can then be reduced to the corresponding indolines.
Mechanism and Rationale:
The catalytic cycle involves oxidative addition of the o-haloaniline to a Pd(0) complex, followed by coordination and migratory insertion of the alkyne. Intramolecular cyclization and reductive elimination then furnish the indole product and regenerate the Pd(0) catalyst. The regioselectivity of the alkyne insertion can be a key consideration with unsymmetrical alkynes.[4]
Sources
- 1. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking Yields of tert-Butyl 7-bromoindoline-1-carboxylate Synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. Tert-butyl 7-bromoindoline-1-carboxylate is a valuable intermediate, providing a scaffold for the introduction of diverse functionalities in the development of novel therapeutics. This guide offers an in-depth comparison of synthetic routes to this compound, focusing on practical considerations and benchmarked yields to aid in methodological selection.
Introduction: The Significance of the 7-Bromoindoline Scaffold
The indoline core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a bromine atom at the 7-position offers a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom serves to modulate the reactivity of the indoline ring and enhance solubility in organic solvents, facilitating purification and subsequent reactions. The strategic placement of these functionalities makes this compound a sought-after precursor for creating libraries of complex molecules for drug discovery programs.
Synthetic Strategy Overview: A Two-Step Approach
The most common and reliable pathway to this compound involves a two-step sequence:
-
Synthesis of the Indole Precursor : Preparation of tert-butyl 7-bromo-1H-indole-1-carboxylate.
-
Reduction of the Indole Ring : Conversion of the indole precursor to the desired indoline.
This guide will first detail the synthesis of the indole precursor and then provide a comparative analysis of various methods for the crucial reduction step.
Part 1: Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate
The synthesis of the N-Boc protected 7-bromoindole is a well-established procedure, typically proceeding in two stages from commercially available starting materials.
Workflow for tert-Butyl 7-bromo-1H-indole-1-carboxylate Synthesis
Caption: Synthetic pathway to tert-butyl 7-bromo-1H-indole-1-carboxylate.
Experimental Protocol: Synthesis of 7-Bromoindole
This procedure is adapted from established literature methods.
Materials:
-
2-Bromonitrobenzene
-
Vinylmagnesium bromide (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromonitrobenzene (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to -40 °C, add vinylmagnesium bromide (3.0 equiv) dropwise, maintaining the internal temperature below -35 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-bromoindole.
Typical Yield: Good to high yields are generally reported for this transformation.
Experimental Protocol: N-Boc Protection of 7-Bromoindole
Materials:
-
7-Bromoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 7-bromoindole (1.0 equiv) in anhydrous CH₂Cl₂ or THF under an inert atmosphere.
-
Add DMAP (catalytic amount) followed by Boc₂O (1.1-1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure tert-butyl 7-bromo-1H-indole-1-carboxylate.
Typical Yield: This reaction typically proceeds in high yield (>95%).
Part 2: Benchmarking Reduction Methods for the Synthesis of this compound
The reduction of the C2-C3 double bond of the indole ring is the critical step in obtaining the target indoline. Several methods are available, each with its own advantages and disadvantages in terms of yield, selectivity, cost, and operational simplicity.
Method 1: Catalytic Hydrogenation
This is a widely used and often highly efficient method for the reduction of double bonds.
Causality behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are the most common catalysts. The N-Boc group generally directs the hydrogenation to the pyrrole ring without affecting the benzene ring or the C-Br bond, although over-reduction or dehalogenation can occur under harsh conditions.
-
Solvent: Protic solvents like ethanol or methanol are typically used.
-
Hydrogen Pressure: Moderate pressures (1-5 atm) are usually sufficient.
-
Temperature: The reaction is often carried out at room temperature.
Self-Validating System: The reaction can be monitored by TLC or LC-MS to track the disappearance of the starting material and the appearance of the product. Complete consumption of the starting material and the presence of a single major product spot/peak are indicators of a successful reaction.
Workflow for Catalytic Hydrogenation
Caption: Catalytic hydrogenation of the indole precursor.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
tert-Butyl 7-bromo-1H-indole-1-carboxylate
-
10% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
To a solution of tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv) in EtOH or MeOH, add 10% Pd/C or Pt/C (5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere (1-5 atm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify by flash column chromatography.
Expected Yield: High yields (typically >90%) are expected for this transformation.
Method 2: Transfer Hydrogenation
This method offers a convenient alternative to using gaseous hydrogen.
Causality behind Experimental Choices:
-
Hydrogen Source: Common hydrogen donors include ammonium formate, formic acid, or isopropanol.
-
Catalyst: Pd/C is a frequently used catalyst.
-
Advantages: Avoids the need for specialized high-pressure hydrogenation equipment.
Method 3: Borane-Mediated Reduction
Metal-free reductions using boranes have gained attention as a greener alternative.
Causality behind Experimental Choices:
-
Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide complex (BMS) are common reagents.
-
Mechanism: The reaction proceeds via hydroboration of the indole double bond.
-
Considerations: Stoichiometric amounts of the borane reagent are required.
Method 4: Sodium Cyanoborohydride Reduction
A milder reducing agent that can be used under acidic conditions.
Causality behind Experimental Choices:
-
Reagent: Sodium cyanoborohydride (NaBH₃CN) in the presence of an acid like acetic acid or trifluoroacetic acid.
-
Mechanism: The indole is protonated to form an indoleninium ion, which is then reduced by the hydride reagent.
-
Selectivity: This method is often selective for the reduction of the indole double bond in the presence of other reducible functional groups.[1][2][3]
Method 5: Diimide Reduction
A metal-free reduction method that is tolerant of many functional groups.
Causality behind Experimental Choices:
-
Reagent Generation: Diimide (N₂H₂) is typically generated in situ from hydrazine and an oxidant, or from the decomposition of azodicarboxylates.[4][5]
-
Stereochemistry: The reduction occurs with syn-addition of hydrogen.[4]
-
Advantages: It is a mild reducing agent that does not typically affect other functional groups like esters or halides.[6][7]
Comparison of Reduction Methods
| Method | Key Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Pt/C, EtOH/MeOH, RT, 1-5 atm | >90% | High yield, clean reaction, catalytic. | Requires specialized hydrogenation equipment. Potential for over-reduction or dehalogenation. |
| Transfer Hydrogenation | Ammonium formate or formic acid, Pd/C, MeOH, reflux | 80-95% | No need for H₂ gas cylinder. | May require elevated temperatures. |
| Borane-Mediated Reduction | BH₃·THF or BMS, THF, 0°C to RT | 70-90% | Metal-free. | Stoichiometric use of borane reagents. |
| Sodium Cyanoborohydride | NaBH₃CN, Acetic Acid, RT | 75-90% | Mild conditions, good functional group tolerance.[1][2][3] | Use of cyanide-containing reagent.[1][2][3] |
| Diimide Reduction | Hydrazine, oxidant or azodicarboxylate, RT | 70-85% | Metal-free, excellent functional group tolerance.[4][5][6][7] | In situ generation of a potentially unstable reagent. |
Conclusion for the Practicing Scientist
For the synthesis of this compound, catalytic hydrogenation stands out as the most efficient and high-yielding method, provided the necessary equipment is available. Its primary advantages are the high conversion rates and the catalytic nature of the process, which minimizes waste. For laboratories not equipped for handling hydrogen gas, transfer hydrogenation offers a practical and nearly as effective alternative. The other methods, while viable, generally offer lower yields and may present challenges related to reagent handling or stoichiometry. The choice of method will ultimately depend on the specific laboratory setup, scale of the reaction, and the desired balance between yield, cost, and operational convenience.
References
- BenchChem. Application Notes and Protocols: Tert-Butyl 7- bromo-1H-indole-1-carboxylate as a Versatile Building Block for Complex Molecule Synthesis.
- Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride.
- G-Biosciences. Sodium Cyanoborohydride.
- Wikipedia. Sodium cyanoborohydride.
- Common Organic Chemistry. Sodium Cyanoborohydride.
- Organic Chemistry Portal. Sodium cyanoborohydride.
- Wikipedia. Reductions with diimide.
- Organic Reactions. Reduction with Diimide.
- NIH Public Access.
- Organic Chemistry Portal. Best Synthetic Methods: Reduction.
- NPTEL. Reduction Reactions.
Sources
- 1. interchim.fr [interchim.fr]
- 2. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 3. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 4. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Best Synthetic Methods: Reduction [organic-chemistry.org]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
A Comparative Guide to Cross-Coupling Methods for the Functionalization of 7-Bromoindoles
Introduction: The Significance of C7-Functionalized Indoles and the Synthetic Hurdle
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. While functionalization at the C2 and C3 positions of the indole ring is well-established, selective modification at the C7 position presents a significant synthetic challenge. C7-substituted indoles are crucial motifs in numerous biologically active compounds, including the anti-cancer agent hippadine. The inherent electronic properties of the indole ring favor electrophilic substitution at the pyrrole moiety, making direct and selective functionalization of the benzene ring, particularly at the sterically hindered C7 position, a non-trivial task.
This guide provides a comparative overview of the most prevalent palladium-catalyzed cross-coupling methods for the functionalization of 7-bromoindoles. By leveraging a pre-functionalized 7-bromoindole scaffold, chemists can unlock a diverse range of C7-substituted derivatives. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing researchers with the insights needed to select the optimal method for their synthetic goals.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. The reaction's tolerance to a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a first-choice for many synthetic chemists.
Mechanism of Action
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 7-bromoindole.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the palladium(0) catalyst.
A Senior Application Scientist's Guide to Cross-Coupling Strategies for tert-Butyl 7-Bromoindoline-1-carboxylate
For researchers, medicinal chemists, and process development scientists, the indoline scaffold is a cornerstone of modern drug discovery. Its prevalence in a multitude of biologically active molecules necessitates robust and well-understood methods for its functionalization. Among the most powerful tools in our arsenal are palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.
This guide provides an in-depth comparative analysis of three seminal cross-coupling reactions—the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to a key building block: tert-butyl 7-bromoindoline-1-carboxylate. Our focus extends beyond mere procedural descriptions to a critical evaluation of their reaction kinetics, offering insights into catalyst and ligand selection, and providing the "why" behind the experimental design. This document is intended to empower you, the practicing scientist, to make informed decisions in your synthetic campaigns, optimizing for speed, yield, and overall efficiency.
The Strategic Importance of Kinetic Analysis in Process Development
In the journey from a promising lead compound to a viable drug candidate, understanding the kinetics of a chemical transformation is paramount. A reaction's kinetic profile provides a window into its mechanism, revealing rate-determining steps and the influence of various parameters. This knowledge is not merely academic; it is the foundation of a scalable and reproducible synthetic process. By analyzing the kinetics of the Suzuki, Buchwald-Hartwig, and Sonogashira couplings on our target substrate, we can rationally select the optimal conditions to achieve our synthetic goals, whether that be rapid library synthesis for structure-activity relationship (SAR) studies or the development of a large-scale, cost-effective manufacturing route.
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for the formation of C(sp²)-C(sp²) bonds, owing to its operational simplicity, broad functional group tolerance, and the use of generally stable and low-toxicity boronic acid reagents.[1]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of ligand is critical, as it influences the rate of each of these steps. For electron-rich aryl bromides like this compound, sterically bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[2]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Experimental Protocol for Kinetic Monitoring
This protocol is designed for monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), finely ground
-
1,4-Dioxane/Water (e.g., 4:1 v/v), degassed
-
Internal standard (e.g., naphthalene)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the degassed solvent mixture.
-
Add the catalyst solution to the reaction vial, followed by the remaining solvent to achieve the desired concentration (e.g., 0.1 M).
-
Add the internal standard.
-
Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
At specified time intervals, withdraw an aliquot of the reaction mixture and quench it with a suitable solvent (e.g., acetonitrile) and filter through a syringe filter.
-
Analyze the quenched samples by HPLC to determine the concentration of the starting material and product relative to the internal standard.[3]
Kinetic Analysis and Performance Comparison
Table 1: Comparative Performance of Catalytic Systems for Suzuki Coupling of Bromoindoles and Analogs
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[5] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[5] |
| Pd(OAc)₂/SPhos | SPhos | K₂CO₃ | Water:Acetonitrile | 37 | 18 | High | Mild conditions suitable for sensitive substrates.[6] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective for a range of heteroaromatic halides, suggesting good potential for 5-bromoindole.[5] |
Advantages of Suzuki-Miyaura Coupling:
-
High functional group tolerance.
-
Mild reaction conditions are often possible.
-
Commercially available and diverse range of boronic acids.
-
Boronic acid byproducts are generally non-toxic and easily removed.
Limitations:
-
Requires a stoichiometric amount of base, which can be problematic for base-sensitive substrates.
-
Protodeboronation of the boronic acid can be a competing side reaction.
The Buchwald-Hartwig Amination: A Gateway to C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[7] This reaction is of immense importance in medicinal chemistry, where the arylamine motif is a common feature in drug molecules.
Mechanistic Considerations
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[8] The key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.[9] The choice of a strong, non-nucleophilic base is crucial for the deprotonation step.[9]
Catalytic Cycle of the Buchwald-Hartwig Amination
Experimental Protocol
This is a general protocol that can be adapted for the amination of this compound.[10]
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1 mol%), tBu₃P·HBF₄ (2 mol%), and NaOtBu (2.2 equiv).
-
Add this compound (1.0 equiv) and the amine (1.05 equiv).
-
Add the anhydrous, degassed toluene.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Kinetic Insights and Performance
The rate of Buchwald-Hartwig amination is highly dependent on the nature of the ligand, base, and substrate. For aryl iodides, a rate-limiting deprotonation step can be involved, and the particle size and morphology of the base can significantly influence the reaction kinetics.[11] The use of sterically demanding phosphine ligands has been shown to enable the amination of even challenging substrates at or below ambient temperature.[12]
Advantages of Buchwald-Hartwig Amination:
-
Excellent functional group tolerance.
-
Broad scope of applicable amines, including primary and secondary amines, and amides.
-
Can often be performed at lower temperatures with appropriate ligand selection.
Limitations:
-
Requires a strong base, which may not be compatible with all functional groups.
-
The catalyst system can be sensitive to air and moisture.
-
Over-arylation can be a side reaction with primary amines.
The Sonogashira Coupling: Forging C-C Triple Bonds
The Sonogashira coupling is the premier method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and materials science.[13] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.
Mechanistic Considerations
The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper.[14] The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the arylalkyne.[15] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper, such as the formation of alkyne homocoupling products (Glaser coupling).[14]
Catalytic Cycles of the Sonogashira Coupling
Experimental Protocol
The following is a general procedure for the Sonogashira coupling of an aryl bromide.[15][16]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3-5 mol%), and CuI (2.5-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed THF and the amine base.
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Kinetic Considerations and Performance
The reactivity of the aryl halide in Sonogashira coupling follows the general trend I > Br > Cl.[13] For aryl bromides, the reaction often requires elevated temperatures. The use of N-heterocyclic carbene (NHC) ligands on both the palladium and copper catalysts has been shown to enable Sonogashira couplings of aryl bromides at low catalyst loadings (as low as 0.01 mol% Pd) in air and non-anhydrous solvents.[17] Copper-free conditions often require more specialized ligands and bases to facilitate the deprotonation of the alkyne.[18]
Advantages of Sonogashira Coupling:
-
Forms a versatile alkyne functional group that can be further elaborated.
-
Relatively mild conditions are often sufficient, particularly for aryl iodides.
Limitations:
-
The use of a copper co-catalyst can lead to the formation of homocoupled alkyne byproducts.
-
The amine base can sometimes react with sensitive substrates.
-
Aryl bromides are generally less reactive than aryl iodides, often requiring higher temperatures and longer reaction times.
Comparative Summary and Outlook
The choice between Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for the functionalization of this compound will ultimately depend on the specific synthetic goal.
Table 2: Comparative Overview of Cross-Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
|---|---|---|---|
| Bond Formed | C(sp²)-C(sp²) | C(sp²)-N | C(sp²)-C(sp) |
| Coupling Partner | Boronic acid/ester | Amine/Amide | Terminal alkyne |
| Typical Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄ | Et₃N, i-Pr₂NH |
| Key Advantage | Broad substrate scope, stable reagents | Direct formation of C-N bonds | Formation of a versatile alkyne |
| Potential Issue | Protodeboronation | Base sensitivity, over-arylation | Alkyne homocoupling (Glaser) |
For the rapid generation of a diverse library of C-C coupled analogs for SAR studies, the Suzuki-Miyaura coupling is often the method of choice due to the vast number of commercially available boronic acids. For the introduction of nitrogen-containing moieties, the Buchwald-Hartwig amination is unparalleled in its efficiency and scope. The Sonogashira coupling provides a strategic entry point for further functionalization via the newly installed alkyne.
The ongoing development of new ligands and catalysts continues to expand the capabilities of these powerful reactions, enabling couplings under milder conditions and with ever-increasing efficiency. By understanding the kinetic nuances of each transformation, researchers can harness the full potential of palladium-catalyzed cross-coupling to accelerate the discovery and development of new medicines.
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- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
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A Comparative Guide to the Characterization of 7-Arylindoline Derivatives: Synthesis, Analysis, and Biological Performance
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of an aryl group at the 7-position creates 7-arylindoline derivatives, a class of compounds that has garnered significant attention for its diverse and potent biological activities.[2][3] These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, and antioxidant properties.[4][5][6][7] This guide provides an in-depth comparison of 7-arylindoline derivatives, focusing on their synthesis, comprehensive characterization, and performance against alternative compounds, supported by experimental data for researchers and drug development professionals.
Synthetic Strategies: The Gateway to Novel 7-Arylindolines
The efficacy of any investigation into 7-arylindoline derivatives begins with a robust and flexible synthetic strategy. A common and effective approach involves a multi-step synthesis that allows for diversification of the aryl moiety and the indoline core. One such strategy is the synthesis of 7-aryl substituted paullones, which are structurally related to promising antitumor agents.[2]
A representative synthetic workflow often starts from accessible starting materials, proceeding through key intermediates to the final 7-arylindoline scaffold. This multi-step approach offers the advantage of modularity, allowing chemists to introduce a variety of substituents on both the indoline ring and the C7-aryl group to perform structure-activity relationship (SAR) studies.
Figure 1: General workflow for the synthesis of 7-arylindoline derivatives, such as paullones.[2]
Experimental Protocol: Synthesis of a Representative 7-Arylindoline Analog
This protocol details the synthesis of 4-(2-Aminophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid, a key intermediate in the creation of 7-aryl substituted paullone derivatives.[2] The choice of a fluorinated aryl group is strategic, as fluorine substitution can significantly enhance metabolic stability and binding affinity.
Materials:
-
Appropriate starting materials (e.g., substituted succinic anhydride and fluorobenzene)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Friedel-Crafts Acylation: To a solution of the appropriate succinic anhydride in dry DCM, add fluorobenzene. Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ portion-wise while maintaining the temperature at 0 °C. The reaction is highly exothermic and requires careful control.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate/Hexane) to yield the pure intermediate.
-
Characterization: The final product's identity and purity are confirmed using NMR, Mass Spectrometry, and IR spectroscopy.
Comprehensive Characterization: Validating Molecular Identity
Rigorous characterization is non-negotiable for establishing the structure and purity of novel compounds. A multi-technique approach is essential for an unambiguous assignment.
Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.[8] For a compound like 4-(2-Aminophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid, ¹H NMR would show characteristic signals for the aromatic protons, the chiral proton at C2, and the diastereotopic protons at C3. The presence of fluorine would introduce specific splitting patterns in both ¹H and ¹⁹F NMR spectra.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[9] The fragmentation pattern observed in MS/MS experiments can further validate the proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For our example intermediate, characteristic peaks would include C=O stretching for the ketone and carboxylic acid, N-H stretching for the amine, and C-F stretching.[2]
X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides unequivocal proof of the three-dimensional structure, including stereochemistry and conformation in the solid state.[10][11] This technique was crucial in confirming the structure of various indole-based inhibitors, revealing key interactions within protein binding sites.[12]
| Characterization Data for 4-(2-Aminophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid[2] | |
| Technique | Observed Data |
| Appearance | Yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.38 (s, 1H), 7.83 (d, J = 7.7 Hz, 1H), 7.45–7.40 (m, 2H), 7.25–7.16 (m, 4H), 7.15 (s, 1H), 6.74 (d, J = 8.3 Hz, 1H), 6.52 (t, J = 7.5 Hz, 1H), 4.08 (dd, J = 10.6, 3.9 Hz, 1H), 3.80 (dd, J = 17.8, 10.6 Hz, 1H), 3.20 (dd, J = 17.8, 4.0 Hz, 1H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 199.4, 174.4, 161.3 (d, J = 242.8 Hz), 151.1, 135.4 (d, J = 2.9 Hz), 134.3, 131.3, 129.9 (d, J = 8.1 Hz, 2C), 116.9, 116.2, 115.3 (d, J = 21.3 Hz, 2C), 114.4, 45.4, 42.4. |
| Yield | 55% |
Performance Comparison: Biological Activity in Context
The true value of a novel compound is determined by its performance relative to existing alternatives. 7-Arylindoline derivatives have shown exceptional promise as anticancer agents, particularly as antitubulin agents that target the colchicine-binding site.
Antitubulin Activity: A Case Study
Microtubules are dynamic polymers essential for cell division, making them a prime target for cancer therapy.[13] A series of novel 5-indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrile derivatives, which incorporate a 7-aryl moiety, were designed and evaluated for their ability to inhibit tubulin polymerization and cancer cell proliferation.[13]
Figure 2: Mechanism of action for antitubulin 7-arylindoline derivatives targeting the colchicine binding site.[13]
The performance of these compounds was benchmarked against Combretastatin A-4 (CA-4), a well-known tubulin inhibitor. The results, summarized below, demonstrate the superior potency of the optimized 7-aryl derivative, Compound 5k .
| Compound | HT-29 (Colon) IC₅₀ (μM) | A549 (Lung) IC₅₀ (μM) | MKN-45 (Gastric) IC₅₀ (μM) | MDA-MB-231 (Breast) IC₅₀ (μM) |
| Compound 5k | 0.04 | 0.02 | 1.22 | 0.03 |
| CA-4 (Reference) | 0.03 | 0.01 | 0.01 | 0.01 |
| Crolibulin (Reference) | >10 | >10 | >10 | >10 |
| Data extracted from Wei, et al. (2017).[13] |
Analysis of Performance: The experimental data reveals that Compound 5k exhibits antiproliferative activity comparable or superior to the standard CA-4 in several cancer cell lines, with IC₅₀ values in the low nanomolar range.[13] Further mechanistic studies confirmed that this potent activity is due to its ability to bind to the colchicine site on tubulin, leading to the disruption of microtubule formation, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[13] This provides a clear, data-driven rationale for its selection as a promising lead compound for further development.
Conclusion: A Privileged Scaffold with Tunable Performance
This guide demonstrates that 7-arylindoline derivatives are a highly versatile and potent class of compounds. Their synthesis is achievable through modular routes that facilitate extensive SAR studies. A combination of spectroscopic techniques and X-ray crystallography provides a robust framework for their unequivocal characterization.
Crucially, when compared to established alternatives in biological assays, optimized 7-arylindoline derivatives demonstrate exceptional performance. Their ability to potently inhibit key biological targets, such as tubulin, underscores their therapeutic potential. The data presented herein validates the continued exploration of the 7-arylindoline scaffold as a cornerstone for the development of next-generation therapeutics.
References
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A Comparative Guide to the Biological Activity of Compounds Derived from Tert-butyl 7-bromoindoline-1-carboxylate
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. Tert-butyl 7-bromoindoline-1-carboxylate has emerged as a highly valuable and versatile building block for the synthesis of a wide array of biologically active molecules.[1] Its utility stems from a combination of structural features: the indoline core, a privileged motif found in numerous natural products and pharmaceuticals; a bromine atom at the 7-position, which serves as a reactive handle for introducing molecular diversity; and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, enabling controlled and selective reactions at other positions.[1][2]
This guide provides a comparative analysis of the biological activities of compounds synthesized from this strategic starting material. We will delve into their anticancer, antimicrobial, and neuroprotective properties, presenting supporting experimental data, detailing key protocols, and objectively comparing their performance against relevant alternatives. Our focus is not merely on the "what" but on the "why"—the causal relationships between chemical structure, synthetic strategy, and biological outcome.
Anticancer Activity: Targeting the Engines of Malignancy
The indoline scaffold is a cornerstone in the design of novel anticancer agents, particularly as inhibitors of protein kinases, which are crucial targets in oncology.[2][3] The 7-substituted indoline derivatives are of particular interest as they can effectively mimic the adenine region of ATP, enabling them to bind to the hinge region of various protein kinases and disrupt their function.[2]
Two powerful synthetic strategies are predominantly employed to functionalize the 7-position of the indoline ring, leveraging the reactivity of the bromo-substituent:
-
Suzuki-Miyaura Cross-Coupling: This robust reaction forms new carbon-carbon bonds, allowing for the synthesis of 7-arylindoles. These compounds are of significant interest for their potential to act as kinase inhibitors.[2]
-
Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, introducing various amino groups at the 7-position. This can create potent kinase inhibitors by providing additional hydrogen bond donor/acceptor sites for enhanced interaction with the target protein.[2]
A related and highly potent class of anticancer compounds derived from the indoline core are spirooxindoles. These molecules feature a unique three-dimensional structure that has demonstrated a wide range of biological activities, including significant anticancer effects.[4][5][6]
Caption: Key synthetic routes from this compound.
Comparative Performance of Indole-Based Anticancer Agents
The following table summarizes the cytotoxic activity of representative N-substituted 1H-indole-2-carboxamides, a class of compounds sharing the core indole scaffold, against various human cancer cell lines. This data illustrates the potential for developing highly potent and selective anticancer agents from this structural motif.
| Compound ID | Substituent Group | Cancer Cell Line | IC50 (µM)[7] | Selectivity Index (SI)[7] |
| 4 | p-Chlorobenzene | K-562 (Leukemia) | 0.61 | >163.9 |
| 10 | 4-Fluorophenyl | HCT-116 (Colon) | 1.01 | 99.4 |
| 12 | 1-Anthraquinone | K-562 (Leukemia) | 0.33 | >303.0 |
| 14 | 2-Anthraquinone | K-562 (Leukemia) | 0.61 | >163.9 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for assessing the antiproliferative activity of synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K-562, HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: A New Front Against Drug Resistance
The rise of drug-resistant bacterial strains necessitates the development of novel antimicrobial agents. Halogenated indoline derivatives have been identified as promising candidates in this search.[3] Specifically, bromoindole derivatives have demonstrated both intrinsic antimicrobial activity and the ability to act as antibiotic enhancers, restoring the efficacy of existing antibiotics against resistant bacteria.[8][9]
Studies on 6-bromoindolglyoxylamide polyamine derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus.[8] Furthermore, these compounds can potentiate the action of antibiotics such as doxycycline against resistant Gram-negative bacteria, including Pseudomonas aeruginosa.[8][9] The proposed mechanism of action for many of these polyamine conjugates involves the rapid permeabilization and depolarization of the bacterial membrane, leading to cell death.[8][9]
Caption: Proposed mechanism of bromoindole conjugates targeting bacterial membranes.
Comparative Performance of Bromoindole-Based Antimicrobial Agents
The following table presents the antimicrobial and antibiotic-enhancing properties of representative bromoindole derivatives.
| Compound Class | Target Organism | Activity Type | Key Findings | Reference |
| 6-Bromoindolglyoxylamide Polyamines | S. aureus | Intrinsic Antibacterial | Potent activity against Gram-positive bacteria. | [8] |
| 6-Bromoindolglyoxylamide Polyamines | P. aeruginosa | Antibiotic Enhancer | Enhances the activity of doxycycline. | [8] |
| Indole-3-carboxamido-Polyamines | S. aureus (MRSA) | Intrinsic Antibacterial | Active against methicillin-resistant strains. | [9] |
| Indole-3-carboxamido-Polyamines | P. aeruginosa, E. coli | Antibiotic Enhancer | Restores doxycycline and erythromycin activity. | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Objective: To quantify the antimicrobial potency of a test compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Confirmation (Optional): To confirm the MIC, a growth indicator like resazurin or triphenyltetrazolium chloride (TTC) can be added, which changes color in the presence of metabolically active cells.
Neuroprotective Activity: Defending Against Neurological Insult
Derivatives of the indoline scaffold serve as crucial intermediates in the synthesis of pharmaceuticals aimed at treating neurological disorders.[1] While direct neuroprotective data for compounds synthesized from this compound is emerging, the broader class of indole derivatives has well-documented neuroprotective effects.[10]
The mechanism of action often involves the modulation of key cellular defense pathways against oxidative stress, a major contributor to neurodegenerative diseases and stroke.[10] For instance, compounds like indole-3-carbinol (I3C) can activate the Nrf2-antioxidant responsive element (ARE) pathway, which is a primary cellular defense against oxidative damage.[10] This activation can be triggered through the PI3K/Akt signaling pathway, leading to the expression of protective enzymes like heme oxygenase 1 (HO-1), which exhibit both anti-inflammatory and neuroprotective properties.[10][11]
Caption: The PI3K/Akt/Nrf2 pathway activated by neuroprotective indoles.
Comparative Performance of Neuroprotective Agents
The table below shows the neuroprotective effects of α-phenyl-N-tert-butylnitrone (PBN) analogues, a class of compounds investigated for stroke therapy, in an in vitro model of ischemia. This demonstrates the potential for developing potent neuroprotective agents based on related aromatic scaffolds.
| Compound ID | Neuroprotection (%) at 10 µM[12] | Neuroprotection (%) at 100 µM[12] |
| BPN 2 | ~55% | ~95% |
| BPN 3 | ~60% | ~90% |
| BPN 5 | ~50% | ~100% |
| PBN (Control) | ~25% | ~55% |
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This protocol details a method to assess the neuroprotective effects of compounds against glutamate-induced cell death in HT22 hippocampal neurons, a common model for studying excitotoxicity.[11]
Objective: To determine if a compound can protect neurons from glutamate-induced cell death.
Methodology:
-
Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) in 96-well plates.
-
Pre-treatment: Once cells reach 70-80% confluency, replace the medium with serum-free medium containing various concentrations of the test compound. Incubate for 12-24 hours.
-
Glutamate Challenge: After the pre-treatment period, add glutamate to the wells to a final concentration of 2-5 mM to induce excitotoxicity. Do not add glutamate to control wells.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay, as described in the anticancer protocol.
-
Data Analysis: Calculate the percentage of cell viability in the glutamate-treated wells relative to the untreated control wells. Compare the viability of cells pre-treated with the test compound to those treated with glutamate alone to determine the degree of neuroprotection.
Comparison with Alternatives
While this compound is a superior starting material, it is important to consider alternatives to understand its unique advantages.
| Compound Name | Key Difference | Impact on Synthesis & Activity |
| tert-Butyl 6-bromoindoline-1-carboxylate | Different bromination position.[3] | Alters the final position of functional groups, potentially affecting receptor binding and biological activity. |
| tert-Butyl 4-bromoindoline-1-carboxylate | Different bromination position.[3] | Provides access to a different regioisomeric series of compounds with distinct structure-activity relationships. |
| tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | Quinoline (six-membered ring) instead of indoline (five-membered ring).[3] | The larger ring structure changes the geometry and electronic properties of the scaffold, leading to different biological targets and activities. |
Furthermore, a common challenge with the tert-butyl group in medicinal compounds is its susceptibility to metabolism. A strategic alternative is to replace it with a more metabolically stable group, such as a trifluoromethylcyclopropyl group . This modification can significantly increase both in vitro and in vivo metabolic stability, leading to improved pharmacokinetic profiles without drastically altering the compound's size or lipophilicity.[13]
Conclusion
This compound stands out as a foundational scaffold in modern drug discovery. Its strategic placement of reactive and protecting groups provides a robust platform for generating vast libraries of diverse chemical entities. As demonstrated, derivatives from this single starting material exhibit potent and varied biological activities, spanning oncology, infectious disease, and neurology. The ability to systematically modify the indoline core through established synthetic methodologies like Suzuki and Buchwald-Hartwig couplings allows for the fine-tuning of structure-activity relationships. This guide underscores the immense potential held within this versatile building block, paving the way for the development of next-generation therapeutics to address critical unmet medical needs.
References
- Smolecule. (n.d.). Buy tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate.
- BenchChem. (2025). Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry.
- Chem-Impex. (n.d.). 7-Bromo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester.
- Wnuk, S. F., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(11), 1035–1039.
- Al-Majid, A. M., et al. (2023). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry, 14(6), 947-975.
- Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(14), 3045-3053.
- MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
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A-Comparative-Guide-to-the-Synthetic-Routes-of-7-Arylindolines-Cost-Benefit-Analysis-for-Drug-Development-Professionals
Introduction: The Significance of 7-Arylindolines in Medicinal Chemistry
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its derivatives, 7-arylindolines have garnered significant attention due to their presence in compounds exhibiting a wide range of biological activities, including potent antitumor and immunomodulatory properties.[1][2] The strategic placement of an aryl group at the C7 position can profoundly influence the molecule's steric and electronic properties, often leading to enhanced target binding and improved pharmacokinetic profiles.
Given their therapeutic potential, the efficient and cost-effective synthesis of 7-arylindolines is a critical challenge for researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the primary synthetic strategies to access this valuable scaffold. We will delve into the mechanistic underpinnings of each route, provide representative experimental protocols, and present a cost-benefit analysis to aid researchers in selecting the most appropriate method for their specific needs.
Strategic Overview: Pathways to the 7-Arylindoline Core
The construction of the 7-arylindoline skeleton can be broadly categorized into two main approaches:
-
Late-Stage Arylation of a Pre-formed Indoline Core: This strategy involves the direct introduction of the aryl group onto the C7 position of an existing indoline or indole ring. This is often achieved through modern cross-coupling techniques.
-
Convergent Approaches via Intramolecular Cyclization: In this approach, the indoline ring is constructed from a precursor that already contains the C7-aryl bond, typically via a cyclization reaction.[3]
This guide will focus on the most prevalent and impactful methods within these categories: Palladium-Catalyzed Suzuki-Miyaura Coupling and Palladium-Catalyzed C-H Arylation, with a brief discussion on emerging copper-catalyzed alternatives.
Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its reliability, functional group tolerance, and broad substrate scope.[4] In the context of 7-arylindoline synthesis, this reaction typically involves the coupling of a 7-haloindoline (commonly 7-bromoindoline) with an arylboronic acid or its ester equivalent.
Mechanistic Rationale & Experimental Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Expertise & Experience: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki coupling.[5] For electron-rich indolines, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the reductive elimination step and prevent catalyst decomposition. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, facilitating the transfer of the aryl group from boron to palladium. The reaction is typically performed under inert atmosphere to prevent oxidation of the Pd(0) active catalyst.[6]
Workflow: Suzuki-Miyaura Coupling for 7-Arylindoline Synthesis
Caption: General workflow for Suzuki-Miyaura synthesis of 7-arylindolines.
Representative Experimental Protocol
Synthesis of 7-(4-methoxyphenyl)indoline
-
Trustworthiness: To a flame-dried Schlenk flask is added 7-bromoindoline (198 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 41 mg, 0.05 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Degassed 1,4-dioxane (8 mL) and water (2 mL) are added via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-(4-methoxyphenyl)indoline.
Method 2: Palladium-Catalyzed C-H Arylation
Direct C-H activation has emerged as a powerful and atom-economical strategy for forging carbon-carbon bonds.[7][8][9] For 7-arylindoline synthesis, this approach circumvents the need for pre-halogenation of the indoline starting material, offering a more streamlined process. The reaction typically involves the coupling of an N-protected indoline with an aryl halide.
Mechanistic Rationale & Experimental Considerations
The regioselectivity of C-H activation is a significant challenge. For indoles and indolines, arylation often occurs preferentially at the C2 or C3 positions.[10][11] To achieve selective C7 arylation, a directing group on the indoline nitrogen is often necessary.[7][8] This directing group coordinates to the palladium catalyst, positioning it in close proximity to the C7-H bond and facilitating its cleavage.
-
Expertise & Experience: Common directing groups include picolinamide (PA) or pyrimidine.[3][7] The choice of oxidant (e.g., Ag₂CO₃, benzoquinone) is also critical, as it is required to regenerate the active Pd(II) catalyst. The reaction can be sensitive to steric hindrance on both the indoline and the aryl halide.
Reaction Scheme: Directed C-H Arylation
Caption: Directed C-H arylation for regioselective C7 functionalization.
Representative Experimental Protocol
Synthesis of N-picolinoyl-7-phenylindoline
-
Trustworthiness: In a sealed tube, N-picolinoylindoline (224 mg, 1.0 mmol), iodobenzene (306 mg, 1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 11.2 mg, 0.05 mmol), and silver(I) carbonate (Ag₂CO₃, 414 mg, 1.5 mmol) are combined.
-
The tube is evacuated and backfilled with argon.
-
Anhydrous 1,2-dichloroethane (5 mL) is added.
-
The mixture is stirred at 120 °C for 24 hours.
-
After cooling, the reaction mixture is filtered through a pad of Celite, washing with dichloromethane.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the product.
-
The picolinamide directing group can be subsequently removed under basic or acidic conditions if the free N-H indoline is desired.
Comparative Analysis: Performance and Cost
To provide a practical framework for decision-making, the two primary routes are compared below based on several key metrics. The cost estimates are based on catalog prices for research-scale quantities and are intended for comparative purposes only.[12]
| Metric | Suzuki-Miyaura Coupling | Direct C-H Arylation |
| Starting Material | 7-Bromoindoline | N-Protected Indoline |
| Key Reagents | Arylboronic Acid, Pd(0) or Pd(II) catalyst, Ligand, Base | Aryl Halide, Pd(II) catalyst, Oxidant, Directing Group |
| Typical Yields | Good to Excellent (70-95%) | Moderate to Good (50-85%) |
| Atom Economy | Moderate (generates boronic and halide waste) | Higher (avoids pre-functionalization) |
| Functional Group Tol. | Excellent | Good, but can be sensitive to oxidizable groups |
| Substrate Scope | Very Broad | Can be limited by directing group compatibility and sterics |
| Number of Steps | Generally N+1 (requires synthesis of 7-bromoindoline) | N (direct use of indoline) |
| Est. Cost/mmol |
Cost-Benefit Rationale:
-
Suzuki-Miyaura Coupling: This route is the workhorse method, offering high reliability and predictability.[13][14][15] Although it requires the synthesis of 7-bromoindoline, the high yields and broad scope often justify the extra step, especially when a variety of aryl groups are to be introduced. The cost of specialized phosphine ligands can be a significant factor, but catalyst loading can often be minimized.[16][17]
-
Direct C-H Arylation: This approach is elegant and more atom-economical. It is particularly advantageous when the indoline starting material is complex and its halogenation would be low-yielding or non-selective. However, it often requires harsher conditions, stoichiometric amounts of expensive silver-based oxidants, and the synthesis and subsequent removal of a directing group, which adds steps and cost to the overall sequence. Yields can also be more variable compared to the Suzuki route.
Alternative and Future Directions: Copper-Catalyzed Routes
While palladium catalysis dominates the field, copper-catalyzed reactions are gaining traction as a more cost-effective and sustainable alternative.[18][19] Copper catalysts can promote C-N and C-C bond formations, and methods for the synthesis of indolines and related heterocycles are emerging.[20][21] Currently, copper-catalyzed C7-arylation of indolines is less developed than palladium-based systems, but it represents a promising area for future research, potentially offering a significant reduction in catalyst cost.[22]
Conclusion and Recommendations
The choice of synthetic route to 7-arylindolines depends heavily on the specific goals of the research program.
-
For exploratory and medicinal chemistry programs where reliability, high yield, and broad substrate scope are paramount for generating a diverse library of analogs, the Suzuki-Miyaura cross-coupling of 7-bromoindoline remains the recommended and most robust strategy.
-
For process development and scale-up where atom economy and step-count are critical considerations, and for substrates where halogenation is problematic, direct C-H arylation is a compelling alternative, provided the challenges of directing group manipulation and oxidant cost can be efficiently managed.
Researchers should carefully evaluate the complexity of their starting materials, the desired scale of the reaction, and the available budget for catalysts and reagents when selecting their synthetic approach. As C-H activation technology continues to mature and more cost-effective catalysts are developed, the balance may shift further in favor of these more modern techniques.
References
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- Chen, J., et al. (2023). Novel 4-Arylindolines Containing a Pyrido[3,2-d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy. Journal of Medicinal Chemistry. [Link][1]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of Tert-butyl 7-bromoindoline-1-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tert-butyl 7-bromoindoline-1-carboxylate. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules.
Understanding the Hazard Profile
Precautionary Statements: [3][4][5]
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate personal protective equipment is non-negotiable when handling this compound. The following table summarizes the recommended PPE, drawing on guidelines for similar chemical structures.[3][6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][4] | Protects against airborne particles and splashes that could cause serious eye irritation. |
| Skin Protection | - Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[7][8] Gloves should be inspected before use and removed carefully to avoid skin contamination.[3][9] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron should be worn.[3] | Provides a necessary barrier to prevent direct skin contact, as bromo-compounds can cause skin irritation. |
| Respiratory Protection | Typically not required when handled within a certified chemical fume hood.[3] If dust or aerosols are generated outside of a fume hood, a NIOSH-approved P95 or P1 particle respirator should be used.[3] | Inhalation of dust may cause respiratory irritation.[3] Engineering controls like fume hoods are the primary method of exposure control. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
Preparation and Handling
-
Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The work surface should be clean and free of clutter.
-
Personal Protective Equipment (PPE) Check: Before handling the compound, ensure all required PPE is donned correctly.
-
Weighing and Transfer: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust. If dust is generated, ensure adequate ventilation.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
Spill Management
-
Evacuate: In the event of a significant spill, evacuate non-essential personnel from the area.[10]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal
-
Dispose of waste this compound and any contaminated materials in accordance with local, regional, and national hazardous waste regulations.[10]
-
Waste should be placed in a clearly labeled, sealed container.[3]
-
Do not allow the product to enter drains or waterways.[3]
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation persists, seek medical attention.
-
In case of eye contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[4]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Visual Workflow for Safe Handling and Emergency Response
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
